Terbutaline 3,5-Dibenzyl Ether
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBOZEACKUKEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614073 | |
| Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28924-25-6 | |
| Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Terbutaline 3,5-Dibenzyl Ether
Introduction: Strategic Protection in β2-Adrenergic Agonist Synthesis
Terbutaline, a potent and selective β2-adrenergic agonist, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease. Its synthesis requires a strategic approach to navigate the reactivity of its constituent functional groups. A key intermediate in several synthetic routes is Terbutaline 3,5-dibenzyl ether, scientifically known as 1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol. The installation of benzyl ether protecting groups on the phenolic hydroxyls of the terbutaline precursor is a critical maneuver. This strategic protection serves a dual purpose: it prevents unwanted side reactions at the phenolic positions during subsequent synthetic transformations and enhances the lipophilicity of the intermediate, often simplifying purification through standard chromatographic techniques. This guide provides a comprehensive overview of the synthesis of this compound, delving into the mechanistic rationale behind the chosen synthetic pathway and offering practical, field-proven insights for researchers, scientists, and drug development professionals.
The Primary Synthetic Pathway: A Three-Act Synthesis
The most prevalent and logical synthetic route to this compound commences with the commercially available 3,5-dihydroxyacetophenone. The synthesis can be conceptually divided into three main stages: protection of the phenolic hydroxyls, introduction of the amino alcohol side chain, and final purification. This pathway is favored for its convergent nature and the relative stability of the intermediates.
Act I: Benzylation of 3,5-Dihydroxyacetophenone – Masking the Phenols
The initial step involves the protection of the two phenolic hydroxyl groups of 3,5-dihydroxyacetophenone as benzyl ethers. This is typically achieved via a Williamson ether synthesis. The choice of a base and a benzylating agent is crucial for the efficiency of this reaction. A moderately strong base, such as potassium carbonate, is often employed to deprotonate the phenolic hydroxyls, forming the more nucleophilic phenoxide ions. Benzyl chloride or benzyl bromide then serves as the electrophile, undergoing an SN2 reaction with the phenoxide to form the desired 3,5-dibenzyloxyacetophenone. Acetone is a common solvent for this reaction, as it readily dissolves the starting material and the base, facilitating a homogenous reaction environment. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.[1]
Act II: α-Bromination – Paving the Way for Amination
With the phenolic groups protected, the next transformation focuses on the acetophenone moiety. The objective is to introduce a leaving group at the α-position to the carbonyl, which will then be displaced by tert-butylamine. This is accomplished through an α-bromination reaction. A variety of brominating agents can be employed, with N-bromosuccinimide (NBS) or dibromohydantoin being common choices in modern organic synthesis due to their ease of handling and selectivity compared to elemental bromine.[2] The reaction is often catalyzed by a small amount of acid, such as trifluoroacetic acid, which promotes the enolization of the ketone, the reactive species in the bromination.[2] The choice of solvent is also critical; ethyl acetate is a suitable medium for this transformation.[2]
Act III: Nucleophilic Substitution – Introducing the Amino Alcohol Functionality
The final key step in the synthesis of this compound is the reaction of the α-bromo ketone intermediate with tert-butylamine. This reaction proceeds via a two-step sequence. First, the tert-butylamine acts as a nucleophile, displacing the bromide in an SN2 reaction to form an α-amino ketone intermediate. Subsequently, the ketone is reduced to a secondary alcohol. In some patented procedures, this reduction is performed in a later step after the initial condensation.[1][2][3] However, a more direct approach involves the in-situ reduction of the ketone. Alternatively, a more controlled synthesis involves the reduction of the α-bromo ketone to the corresponding bromohydrin, followed by reaction with tert-butylamine. This latter approach can sometimes offer better control over side reactions. The reaction with tert-butylamine is typically carried out in a protic solvent like ethanol or isopropanol at elevated temperatures to drive the reaction to completion.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a synthesized methodology based on established procedures found in the patent literature and general organic synthesis principles.
Step 1: Synthesis of 3,5-Dibenzyloxyacetophenone
-
To a stirred solution of 3,5-dihydroxyacetophenone (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).
-
To this suspension, add benzyl chloride (2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3,5-dibenzyloxyacetophenone as a crystalline solid.
Step 2: Synthesis of 2-Bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone
-
Dissolve 3,5-dibenzyloxyacetophenone (1.0 eq) in ethyl acetate.
-
Add dibromohydantoin (0.55 eq) and a catalytic amount of trifluoroacetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, protecting the reaction from light. Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture to remove any solid byproducts.
-
Wash the filtrate sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone, which can often be used in the next step without further purification.
Step 3: Synthesis of 1-[3,5-bis(Benzyloxy)phenyl]-2-(tert-butylamino)ethanol (this compound)
-
Dissolve the crude 2-bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone (1.0 eq) in absolute ethanol.
-
Add tert-butylamine (4.0 eq) to the solution.
-
Heat the reaction mixture to 75-80 °C and stir for 6-8 hours.
-
Cool the reaction mixture to room temperature and then add water to precipitate the crude product.
-
Stir the suspension for 30 minutes and then collect the solid by vacuum filtration.
-
Wash the filter cake with water and then dry under reduced pressure to obtain the crude 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol.
-
Further purification can be achieved by recrystallization from a suitable solvent such as isopropanol or by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | 3,5-Dibenzyloxyacetophenone | 2-Bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone | This compound |
| Molecular Formula | C₂₂H₂₀O₃ | C₂₂H₁₉BrO₃ | C₂₆H₃₁NO₃ |
| Molecular Weight | 332.39 g/mol | 411.29 g/mol | 405.53 g/mol |
| Molar Equivalents (Typical) | 1.0 | 1.0 | 1.0 (based on bromo-intermediate) |
| Key Reagents | 3,5-dihydroxyacetophenone, Benzyl chloride, K₂CO₃ | 3,5-dibenzyloxyacetophenone, Dibromohydantoin, Trifluoroacetic acid | 2-Bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone, tert-Butylamine |
| Solvent | Acetone | Ethyl Acetate | Ethanol/Isopropanol |
| Reaction Temperature | Reflux (~56 °C) | Room Temperature | 75-80 °C |
| Typical Yield | High | High | Moderate to High |
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Characterization and Analytical Profile
The structural elucidation and purity assessment of the synthesized this compound are paramount. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two benzyl groups and the central phenyl ring. A multiplet in the range of 7.2-7.5 ppm would correspond to the ten protons of the benzyl groups. The protons on the central phenyl ring would appear as distinct signals in the aromatic region. The methine proton of the alcohol group would likely appear as a multiplet, and the adjacent methylene protons would also show a characteristic splitting pattern. The nine protons of the tert-butyl group would give a sharp singlet.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3300-3500 cm⁻¹, characteristic of the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Strong absorptions corresponding to C-O ether linkages would be present in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₂₆H₃₁NO₃) by providing a highly accurate mass measurement of the molecular ion.
Conclusion: A Robust and Versatile Intermediate
The synthesis of this compound represents a classic example of the strategic use of protecting groups in multi-step organic synthesis. The outlined pathway, starting from 3,5-dihydroxyacetophenone, is a robust and scalable route to this key intermediate. A thorough understanding of the underlying reaction mechanisms and careful control of reaction parameters are essential for achieving high yields and purity. The successful synthesis and characterization of this intermediate are critical for the subsequent deprotection and final formulation of the active pharmaceutical ingredient, terbutaline. This guide provides a solid foundation for researchers and professionals in the field to approach this synthesis with confidence and a deep understanding of the chemical principles at play.
References
- Synthesis method of terbutaline intermediate. (2020). CN110698335A. Google Patents.
- A kind of preparation method of terbutaline sulfate. (2020). CN110950765A. Google Patents.
- Preparation method of terbutaline sulfate and B crystal form thereof. (2021). CN112250586A. Google Patents.
Sources
- 1. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 2. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 3. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof - Google Patents [patents.google.com]
The Strategic Application of Terbutaline 3,5-Dibenzyl Ether in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect in Terbutaline Synthesis
In the multi-step synthesis of complex active pharmaceutical ingredients (APIs), the use of protecting groups is a cornerstone of strategic and successful outcomes. For the synthesis of Terbutaline, a potent β2-adrenergic receptor agonist used in the management of bronchospasm, the intermediate Terbutaline 3,5-Dibenzyl Ether (1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol) represents a critical juncture. This guide provides an in-depth examination of this key intermediate, detailing its synthesis, the rationale behind its use, and the subsequent transformation to the final API. The strategic implementation of benzyl ethers as protecting groups for the phenolic hydroxyls of the terbutaline precursor is pivotal, preventing their interference in subsequent reactions and ensuring the desired regioselectivity.
Core Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that begins with the protection of the phenolic hydroxyl groups of a suitable precursor, followed by the introduction of the aminomethyl side chain. The overall synthetic strategy hinges on the stability and reliable cleavage of the benzyl protecting groups.
The "Why": Benzyl Ethers as Ideal Protecting Groups
Benzyl ethers are widely employed in organic synthesis for the protection of alcohols and phenols for several key reasons:
-
Stability: They are robust and inert to a wide range of reaction conditions, including nucleophilic attack, mild acidic and basic conditions, and many oxidizing and reducing agents. This allows for extensive chemical modifications on other parts of the molecule without disturbing the protected hydroxyls.
-
Facile Removal: Despite their stability, benzyl ethers can be cleaved under predictable and mild conditions, most commonly via catalytic hydrogenolysis. This deprotection method is highly efficient and clean, typically yielding the desired alcohol and toluene, which is easily removed.
The synthetic pathway to Terbutaline leverages these properties. The phenolic groups of the resorcinol-like core are acidic and would interfere with the introduction of the amino alcohol sidechain, particularly in steps involving basic reagents or organometallics. By converting them to benzyl ethers, their acidic protons are removed, and their nucleophilicity is masked.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds from 3,5-dibenzyloxyacetophenone. This precursor undergoes bromination to form an α-bromo ketone, which then serves as an electrophile for the introduction of the tert-butylamino group. A subsequent reduction of the ketone yields the final intermediate, this compound.
Role of benzyl protecting groups in terbutaline synthesis
An In-depth Technical Guide to the Role of Benzyl Protecting Groups in Terbutaline Synthesis
Introduction
Terbutaline, a potent and selective β2-adrenergic agonist, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Its chemical structure, featuring a resorcinol ring and a phenylethanolamine side chain, presents unique challenges in chemical synthesis. The resorcinol moiety's two phenolic hydroxyl groups are highly reactive, susceptible to oxidation, and can interfere with reactions targeting other parts of the molecule[1]. This necessitates a robust protecting group strategy to ensure regioselectivity and high yields.
This technical guide provides an in-depth analysis of the pivotal role of benzyl protecting groups in the synthesis of terbutaline. We will explore the causality behind their selection, detail the experimental protocols for their application and removal, and present a comprehensive overview of the synthetic pathway, grounded in established chemical principles and authoritative literature.
The Strategic Imperative for Protecting Groups in Terbutaline Synthesis
The synthesis of terbutaline from a starting material like 3,5-dihydroxyacetophenone requires several transformations, including bromination and nucleophilic substitution, to build the characteristic side chain. The unprotected phenolic hydroxyl groups of the resorcinol ring would lead to a cascade of undesirable side reactions:
-
Electrophilic Attack: The hydroxyl groups are strongly activating, making the aromatic ring highly susceptible to uncontrolled electrophilic substitution, such as over-bromination.
-
Nucleophilicity: The phenoxide ions, readily formed under basic conditions, can act as nucleophiles, leading to unwanted etherification or other side reactions.
-
Incompatibility with Reagents: Many reagents required for side-chain modification are incompatible with acidic phenolic protons.
Therefore, temporarily masking these hydroxyl groups is not merely an option but a strategic necessity. The ideal protecting group must be stable to the reaction conditions of the subsequent steps and be removable under conditions that do not compromise the final product's integrity[2][3].
Why Benzyl Groups? The Chemist's Rationale
The benzyl (Bn) group emerges as a superior choice for protecting the phenolic hydroxyls in the terbutaline synthesis for several key reasons[4][5]:
-
Robust Stability: Benzyl ethers are exceptionally stable across a wide range of reaction conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents that do not involve catalytic hydrogenation[1][4]. This stability is critical for withstanding the bromination and amination steps.
-
Efficient Introduction: Benzylation is typically achieved via a straightforward Williamson ether synthesis, reacting the phenol with a benzyl halide (e.g., benzyl bromide) in the presence of a base[6][7]. This method is high-yielding and well-established.
-
Clean and Selective Removal: The defining advantage of the benzyl group is its facile cleavage via catalytic hydrogenation[4][8]. This deprotection method is highly selective and efficient, yielding the free hydroxyl group and toluene, a volatile and easily removable byproduct. Crucially, this single step can simultaneously deprotect both the O-benzyl ethers and the N-benzyl group on the amine, streamlining the final stages of the synthesis[9][10].
The Synthetic Workflow: A Step-by-Step Analysis
A common and effective industrial synthesis of terbutaline begins with 3,5-dihydroxyacetophenone. The pathway hinges on the protection-functionalization-deprotection strategy.
Caption: Overall synthetic workflow for Terbutaline.
Step 1: Protection of Phenolic Hydroxyls
The synthesis commences by protecting the two hydroxyl groups of 3,5-dihydroxyacetophenone as benzyl ethers. This transformation prevents the side reactions discussed previously and sets the stage for the selective modification of the acetyl group.
Caption: Mechanism of benzyl protection.
Experimental Protocol: Benzylation of 3,5-Dihydroxyacetophenone[11]
-
Reaction Setup: To a solution of 3,5-dihydroxyacetophenone in a suitable organic solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃).
-
Reagent Addition: Add benzyl bromide or benzyl chloride dropwise to the stirred suspension. Typically, slightly more than two equivalents of the benzylating reagent and base are used.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Isolation: After cooling, filter the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product, 3,5-dibenzyloxyacetophenone, can be purified by recrystallization from a solvent like ethanol.
| Parameter | Condition | Reference |
| Starting Material | 3,5-Dihydroxyacetophenone | [11] |
| Reagents | Benzyl Chloride, K₂CO₃ | [11] |
| Solvent | Acetone | [11] |
| Temperature | Reflux | [11] |
| Outcome | 3,5-Dibenzyloxyacetophenone | [9][11] |
Steps 2 & 3: Side-Chain Elaboration
With the phenolic groups securely protected, the synthesis proceeds to build the ethanolamine side chain.
-
α-Bromination: The 3,5-dibenzyloxyacetophenone is selectively brominated at the α-carbon position using a brominating agent like N-bromosuccinimide (NBS) or, in some industrial processes, dibromohydantoin, which is considered a greener alternative[9]. This yields 2-bromo-1-(3,5-bis(benzyloxy)phenyl)ethan-1-one.
-
Nucleophilic Substitution: The resulting α-bromo ketone is a potent electrophile. It undergoes a nucleophilic substitution reaction with N-benzyl-tert-butylamine. This step introduces the complete carbon and nitrogen framework of the terbutaline side chain, resulting in the fully protected intermediate, 2-(benzyl(tert-butyl)amino)-1-(3,5-bis(benzyloxy)phenyl)ethan-1-one[9]. The ketone is subsequently reduced, often with sodium borohydride, to the corresponding alcohol[10].
Step 4: The Crucial Debenzylation Step
The final and most elegant step in this synthesis is the simultaneous removal of all three benzyl groups (two O-benzyl and one N-benzyl) via catalytic hydrogenation. This single transformation unveils the final terbutaline molecule.
Mechanism: Catalytic Hydrogenation
The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).
-
Adsorption: Hydrogen gas (H₂) and the benzyl-protected substrate adsorb onto the surface of the palladium catalyst.
-
Hydrogenolysis: The catalyst facilitates the cleavage of the carbon-oxygen and carbon-nitrogen bonds at the benzylic positions.
-
Product Formation: The free hydroxyl and amine groups are formed on the terbutaline molecule, while the benzyl fragments are hydrogenated to form toluene.
-
Desorption: The final product, terbutaline, and the byproduct, toluene, desorb from the catalyst surface.
Caption: Mechanism of catalytic debenzylation.
Alternative Deprotection: Catalytic Transfer Hydrogenation (CTH)
For process safety and to avoid handling high-pressure hydrogen gas, Catalytic Transfer Hydrogenation (CTH) is an excellent alternative[12][13]. In CTH, a hydrogen donor molecule, such as ammonium formate or formic acid, generates hydrogen in situ[12][14]. This method often proceeds under milder conditions (room temperature and atmospheric pressure) and is highly effective for debenzylation[12][14].
Experimental Protocol: Debenzylation via Catalytic Hydrogenation[9][11][15]
-
Reaction Setup: The fully protected terbutaline precursor is dissolved in a suitable solvent, typically a polar protic solvent like ethanol or methanol.
-
Catalyst Addition: A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution. The amount typically ranges from 5-10% by weight of the substrate[11].
-
Hydrogenation: The reaction vessel is purged and filled with hydrogen gas, often using a hydrogen balloon for lab-scale synthesis or a pressurized reactor for industrial production. The mixture is stirred vigorously to ensure good contact between the substrate, hydrogen, and catalyst.
-
Monitoring and Completion: The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: The catalyst is removed by filtration through a pad of celite. The filtrate, containing terbutaline, is then concentrated. The final product is often isolated and purified as its sulfate salt by adding sulfuric acid, which improves stability and facilitates crystallization[9][15].
| Parameter | Condition (Direct H₂) | Condition (CTH) | Reference |
| Catalyst | 10% Pd/C or Pd(OH)₂/C | 10% Pd/C | [11][12] |
| Hydrogen Source | H₂ gas (0.1-0.5 MPa) | Ammonium Formate | [11][12][16] |
| Solvent | Methanol, Ethanol | Methanol, Ethanol | [15][17] |
| Temperature | 20-50 °C | Room Temperature | [11][12] |
| Outcome | Terbutaline | Terbutaline | [9][10] |
Conclusion
The synthesis of terbutaline is a classic example of the power and elegance of a well-devised protecting group strategy. The benzyl group, with its combination of robust stability and susceptibility to clean, efficient removal by catalytic hydrogenation, proves to be an ideal choice for masking the reactive phenolic hydroxyls of the resorcinol core. This strategy enables the sequential and high-yield construction of the complex side chain without interference from the sensitive aromatic moiety. The ability to deprotect both O-benzyl and N-benzyl groups in a single, final step further underscores the efficiency of this approach, making it a cornerstone of both laboratory and industrial-scale production of this vital bronchodilator. Understanding the causality behind these experimental choices provides researchers with the foundational knowledge to tackle similar challenges in complex drug development.
References
-
Title: Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols Source: Organic Letters - ACS Publications URL: [Link][6][18][19]
-
Title: Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation Source: Organic Chemistry Portal URL: [Link][14]
-
Title: Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link][20]
-
Title: Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide Source: Organic Letters - ACS Publications URL: [Link][21]
-
Title: The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link][22]
-
Title: Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger Source: Organic Chemistry Portal URL: [Link][23]
-
Title: Synthesis method of terbutaline intermediate - CN110698335A Source: Google Patents URL: [9]
-
Title: Benzyl group - Wikipedia Source: Wikipedia URL: [Link][24]
-
Title: Terbutaline - PubChem Source: National Institutes of Health (NIH) URL: [Link][25]
-
Title: The Role of Benzyl Protecting Groups in Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [4]
-
Title: A kind of preparation method of terbutaline sulfate - CN110950765A Source: Google Patents URL: [11]
-
Title: Preparation method of terbutaline sulfate - CN107513023B Source: Google Patents URL: [15]
-
Title: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 Source: Scholars@Duke publication URL: [Link][16]
-
Title: SYNTHESIS OF TERBUTALINE SULPHATE Source: Semantic Scholar URL: [Link][10]
-
Title: Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL: [Link][7]
-
Title: Sustainable Approaches for the Protection and Deprotection of Functional Groups Source: National Institutes of Health (NIH) URL: [Link][5]
-
Title: Protecting Groups Source: University of Illinois Urbana-Champaign URL: [Link][2]
-
Title: What is the mechanism of Resorcinol? Source: Patsnap Synapse URL: [Link][26]
-
Title: Appendix 6: Protecting groups Source: Oxford Learning Link URL: [Link][1]
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. biosynth.com [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 9. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 10. SYNTHESIS OF TERBUTALINE SULPHATE | Semantic Scholar [semanticscholar.org]
- 11. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 15. CN107513023B - Preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 16. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. nbinno.com [nbinno.com]
- 23. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 24. Benzyl group - Wikipedia [en.wikipedia.org]
- 25. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. What is the mechanism of Resorcinol? [synapse.patsnap.com]
An In-depth Technical Guide to the Identification and Characterization of Terbutaline 3,5-Dibenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Intermediate in Terbutaline Synthesis
Terbutaline 3,5-dibenzyl ether, a key intermediate in the synthesis of the bronchodilator Terbutaline, represents a critical control point in the manufacturing process of this widely used therapeutic agent. The purity and identity of this precursor directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the essential identification and characterization protocols for this compound, grounded in established analytical principles and regulatory expectations. As Senior Application Scientists, our objective is not merely to present methods, but to elucidate the scientific rationale behind the selection of specific techniques and parameters, thereby empowering researchers and quality control professionals to develop and implement robust, self-validating analytical systems.
Core Identification Parameters
A foundational aspect of any analytical guide is the unequivocal identification of the subject compound. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 28924-25-6 | [Veeprho, Santa Cruz Biotechnology] |
| IUPAC Name | 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol | [Veeprho] |
| Molecular Formula | C₂₆H₃₁NO₃ | [Santa Cruz Biotechnology] |
| Molecular Weight | 405.53 g/mol | [Santa Cruz Biotechnology] |
| Synonyms | 3,5-Dibenzyloxy terbutaline, α-[[(1,1-Dimethylethyl)amino]methyl]-3,5-bis(phenylmethoxy)benzenemethanol | [PubChem] |
A deuterated variant, Terbutaline-d9 3,5-Dibenzyl Ether (CAS Number: 1189428-81-6), is also commercially available and serves as an excellent internal standard for quantitative analyses, mitigating matrix effects and improving method precision.[1]
The Synthetic Context: Understanding Potential Impurities
A thorough understanding of the synthetic route to this compound is paramount for predicting and identifying potential process-related impurities. The most common synthetic pathway involves the benzylation of the hydroxyl groups of a resorcinol derivative, followed by subsequent reactions to build the ethanolamine side chain.
This pathway informs the analytical strategy. For instance, incomplete benzylation could lead to the presence of mono-benzyl ether impurities, while unreacted starting materials or brominating agents could also be present in trace amounts. The debenzylation step to form Terbutaline underscores the importance of this intermediate; any impurities at this stage could be carried forward into the final API.
Spectroscopic Identification: A Multi-faceted Approach
Unequivocal identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust identification system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, the following table outlines the predicted ¹H NMR chemical shifts. These predictions are derived from established principles of NMR spectroscopy and analysis of similar structures.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (CH₃)₃ | ~1.1 | singlet | 9H | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |
| Methylene (CH₂) adjacent to NH | ~2.7 - 2.9 | multiplet | 2H | Diastereotopic protons adjacent to a chiral center, appearing as a complex multiplet. |
| Methine (CH) adjacent to OH | ~4.6 - 4.8 | multiplet | 1H | Proton on the chiral carbon, coupled to the adjacent methylene protons. |
| Benzyl Methylene (OCH₂) | ~5.0 | singlet | 4H | Four equivalent protons of the two benzyl methylene groups. |
| Aromatic (C₆H₅) | ~7.2 - 7.4 | multiplet | 10H | Protons of the two benzyl rings. |
| Aromatic (Resorcinol Ring) | ~6.5 - 6.7 | multiplet | 3H | Protons of the central phenyl ring. |
| Amine (NH) and Hydroxyl (OH) | Variable | broad singlet | 2H | Exchangeable protons; chemical shift is concentration and solvent dependent. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering confirmatory evidence of its identity. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected.
-
Expected [M+H]⁺: 406.24 m/z
The fragmentation pattern in MS/MS would likely involve the characteristic loss of the tert-butyl group and cleavage of the benzyl ether bonds.
A prominent peak at m/z 91, corresponding to the tropylium cation (a rearranged benzyl cation), is a strong indicator of the presence of benzyl groups.[2][3]
Infrared (IR) Spectroscopy
Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad | Stretching vibration of the hydroxyl group. |
| N-H Stretch (Secondary Amine) | 3500 - 3300 | Weak to Medium | Characteristic stretch for a secondary amine.[4][5] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Stretching of sp² hybridized C-H bonds in the phenyl rings. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Stretching of sp³ hybridized C-H bonds in the alkyl groups. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak | In-plane stretching of the carbon-carbon bonds in the aromatic rings. |
| C-O Stretch (Ether) | 1300 - 1000 | Strong | Asymmetric C-O-C stretching of the benzyl ether groups. |
| N-H Bend (Secondary Amine) | 1650 - 1550 | Medium | Bending vibration of the N-H bond.[6] |
Chromatographic Purity and Quantification: A Validated HPLC Approach
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound. A robust, stability-indicating HPLC method is essential for ensuring the quality of this intermediate. The following protocol is a recommended starting point for method development and validation, based on established methods for related compounds.
Proposed HPLC Method
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable initial choice due to the non-polar nature of the molecule.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M ammonium formate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure adequate separation of the main component from potential impurities of varying polarities.
-
Detection: UV detection at a wavelength of approximately 276 nm, where the phenyl rings exhibit significant absorbance, should provide good sensitivity.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 30 °C) will ensure reproducible retention times.
-
Injection Volume: 10-20 µL is a typical injection volume.
Method Validation: Adhering to ICH Q2(R1) Guidelines
The proposed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[7][8][9][10] The validation process provides a high degree of assurance that the method will consistently yield accurate and reliable results.
Step-by-Step Validation Protocol:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be achieved by analyzing forced degradation samples (acid, base, oxidative, thermal, and photolytic stress) and spiked samples containing potential impurities.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range (e.g., 80-120% of the nominal concentration for an assay). This is typically evaluated by linear regression analysis of at least five concentration levels.
-
Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate measurements of the same sample.
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be estimated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Conclusion: A Framework for Quality Assurance
The comprehensive identification and characterization of this compound is a non-negotiable aspect of quality control in the synthesis of Terbutaline. This guide has outlined a multi-pronged approach, combining spectroscopic and chromatographic techniques to ensure the identity, purity, and quality of this pivotal intermediate. By understanding the scientific principles behind each analytical method and adhering to rigorous validation protocols such as those outlined by the ICH, researchers and drug development professionals can establish a robust and reliable quality assurance framework. This not only ensures the consistency of the manufacturing process but also contributes to the overall safety and efficacy of the final drug product.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Validation of Analytical Procedures Q2(R1). [Link]
-
Veeprho. This compound. [Link]
- Longevialle, P., et al. (2000). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 35(3), 347-359.
-
PubChem. Terbutaline. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. (2010). Method Development and Validation of Preservatives Determination... using HPLC. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]
-
PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]
-
ResearchGate. (1956). The infrared spectra of secondary amines and their salts. [Link]
-
Difference Between. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
PubMed. (2000). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]
-
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]
Sources
- 1. Terbutaline-d9 3,5-Dibenzyl Ether | LGC Standards [lgcstandards.com]
- 2. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
A Technical Guide to the Spectroscopic Characterization of Terbutaline 3,5-Dibenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for Terbutaline 3,5-Dibenzyl Ether, a key intermediate in the synthesis of the bronchodilator, Terbutaline.[1][2] While experimental spectra are proprietary, this document, grounded in fundamental spectroscopic principles and data from analogous structures, presents a robust, predicted spectroscopic profile. This includes detailed analyses of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section is supported by detailed theoretical explanations, empowering researchers to interpret experimental data with confidence. The guide also outlines standardized protocols for data acquisition, ensuring reproducibility and accuracy in the laboratory.
Introduction to this compound
Terbutaline is a selective β2-adrenergic receptor agonist widely used in the management of asthma and as a tocolytic agent.[3][4] Its synthesis often involves the use of protecting groups to prevent unwanted side reactions. This compound (CAS No: 28924-25-6) is a pivotal intermediate where the two phenolic hydroxyl groups of the resorcinol moiety are protected as benzyl ethers.[2] This protection strategy allows for selective modification of other parts of the molecule. The molecular formula of this intermediate is C₂₆H₃₁NO₃, and it has a molecular weight of 405.53 g/mol .[2][5] A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and impurity profiling during the synthesis of Terbutaline.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Below are the predicted ¹H and ¹³C NMR spectra for this compound, based on established chemical shift values for similar functional groups.[6][7][8][9][10]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and resorcinol rings, the benzylic methylene protons, the protons of the ethanolamine side chain, and the tert-butyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30-7.45 | Multiplet | 10H | Ar-H (Benzyl groups) | Protons on the monosubstituted benzene rings of the benzyl protecting groups. |
| ~6.70-6.80 | Multiplet | 3H | Ar-H (Resorcinol ring) | Protons on the central resorcinol ring, shifted slightly upfield compared to the benzyl protons. |
| ~5.10 | Singlet | 4H | -O-CH₂ -Ph | Benzylic protons. Their equivalence may result in a singlet, though diastereotopicity could lead to an AB quartet in a chiral environment.[11][12] |
| ~4.80 | Doublet of doublets | 1H | -CH (OH)- | Methine proton on the carbon bearing the hydroxyl group, coupled to the adjacent methylene protons. |
| ~2.80-3.00 | Multiplet | 2H | -CH₂ -NH- | Methylene protons adjacent to the nitrogen, likely showing complex splitting due to coupling with the methine proton and potentially the N-H proton. |
| ~1.10 | Singlet | 9H | -C(CH₃ )₃ | Protons of the tert-butyl group, appearing as a sharp singlet due to their equivalence. |
| Variable | Broad Singlet | 2H | -OH , -NH | Chemical shifts of hydroxyl and amine protons are variable and depend on solvent, concentration, and temperature. These signals can be confirmed by D₂O exchange.[13] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~159 | C -O (Resorcinol ring) | Aromatic carbons directly attached to the ether oxygen atoms. |
| ~137 | Quaternary C (Benzyl rings) | Aromatic carbons to which the methylene groups are attached. |
| ~127-129 | C -H (Benzyl rings) | Aromatic carbons of the benzyl groups. |
| ~105-108 | C -H (Resorcinol ring) | Aromatic carbons of the central resorcinol ring. |
| ~70 | -O-C H₂-Ph | Benzylic carbons, shifted downfield due to the adjacent oxygen. |
| ~68 | -C H(OH)- | Carbon bearing the hydroxyl group. |
| ~50 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~45 | -C H₂-NH- | Carbon adjacent to the nitrogen. |
| ~29 | -C(C H₃)₃ | Carbons of the methyl groups in the tert-butyl moiety. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the ether linkages, aromatic rings, and the hydroxyl and amine groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-3400 | Medium, Broad | O-H Stretch | Alcohol |
| 3200-3300 | Medium, Broad | N-H Stretch | Secondary Amine |
| 3030-3080 | Medium | C-H Stretch | Aromatic |
| 2850-2970 | Medium-Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1580-1600 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250 and 1050 | Strong | Asymmetric & Symmetric C-O-C Stretch | Aryl Alkyl Ether[6][14][15][16] |
| 690-770 | Strong | C-H Bend | Monosubstituted Benzene |
The presence of two strong bands around 1250 cm⁻¹ and 1050 cm⁻¹ is highly characteristic of an aryl alkyl ether, which is a key structural feature of this molecule.[6][16]
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable technique.
-
Molecular Ion (M+H)⁺: Expected at m/z = 406.24.
Predicted Fragmentation Pathway
The molecule is expected to undergo characteristic cleavages, particularly at the benzylic positions and adjacent to the amine.
Caption: Predicted ESI-MS fragmentation of this compound.
The most prominent fragment is often the tropylium ion at m/z = 91, which is characteristic of compounds containing a benzyl group. Another significant fragmentation pathway involves cleavage alpha to the nitrogen atom, leading to the loss of a tert-butyl radical or isobutylene.[17]
Experimental Protocols
To acquire high-quality spectroscopic data for this compound, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A greater number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale to TMS.
IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.
-
Data Processing: The software will automatically process the data to produce the final spectrum of transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. For fragmentation studies (MS/MS), select the precursor ion (m/z 406) and apply collision-induced dissociation (CID).
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Conclusion
This guide provides a detailed, theoretically grounded prediction of the NMR, IR, and MS spectra of this compound. By understanding the expected chemical shifts, absorption bands, and fragmentation patterns, researchers and drug development professionals can more effectively characterize this important synthetic intermediate, ensuring the quality and efficiency of the Terbutaline manufacturing process. The provided protocols offer a standardized approach to data acquisition, promoting consistency and reliability in analytical results.
References
-
Journal of the American Society for Mass Spectrometry. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. ACS Publications. Retrieved from [Link]
-
Wikipedia. (2024). Terbutaline. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
-
Veeprho. (n.d.). Terbutaline-D9 (HCl Salt). Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Semantic Scholar. (1999). SYNTHESIS OF TERBUTALINE SULPHATE. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Chart. Retrieved from [Link]
-
ResearchGate. (n.d.). SCHEME 1 Synthesis route of R-terbutaline hydrochloride (6). Reagents.... Retrieved from [Link]
-
Slideshare. (n.d.). TERBUTALINE MEDICINAL CHEMISTRY.pptx. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5403, Terbutaline. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
Apicule. (n.d.). This compound (CAS No: 28924-25-6) API.... Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]
-
PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. (n.d.). Retrieved from [Link]
-
SynZeal. (n.d.). This compound | 28924-25-6. Retrieved from [Link]
-
Veeprho. (n.d.). Terbutaline EP Impurity A | CAS 99-10-5. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 139508-58-0| Product Name : Terbutaline - Impurity C.... Retrieved from [Link]
-
Phenols and phenolic ethers. (n.d.). Retrieved from [Link]
-
The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. (n.d.). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS NO : 2775292-16-3 | Product Name : Terbutaline Hemisulfate Salt - Impurity C (Sulfate Salt). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
OSTI.GOV. (1987, November 1). Thermolysis of benzyl phenyl ether (Journal Article) | ETDEWEB. Retrieved from [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Terbutaline - Wikipedia [en.wikipedia.org]
- 4. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Terbutaline 3,5-Dibenzyl Ether: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of Terbutaline 3,5-Dibenzyl Ether, a key intermediate in the synthesis of the bronchodilator drug, Terbutaline. As a protected form of Terbutaline, this compound plays a crucial role in synthetic strategies, enabling chemists to perform modifications on other parts of the molecule without affecting the sensitive phenolic hydroxyl groups. This document will delve into the essential physicochemical properties, detailed synthetic pathways, analytical characterization, and the subsequent conversion of this intermediate to the active pharmaceutical ingredient, Terbutaline. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently work with and utilize this compound in their research and development endeavors.
Core Molecular Attributes
This compound is a synthetic organic compound that serves as a protected precursor to Terbutaline. The benzyl ether groups at the 3 and 5 positions of the phenyl ring prevent the phenolic hydroxyls from undergoing unwanted reactions during the synthesis of the ethanolamine side chain.
Molecular Formula and Weight
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₃₁NO₃ | [1] |
| Molecular Weight | 405.53 g/mol | [1] |
| IUPAC Name | 1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol | |
| CAS Number | 28924-25-6 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 124-126 °C | [2] |
| Solubility | Soluble in Chloroform | [2] |
Synthetic Pathways and Methodologies
The synthesis of this compound is a multi-step process that typically begins with the protection of the phenolic hydroxyl groups of a suitable precursor, followed by the construction of the tert-butylamino ethanol side chain.
Overall Synthetic Scheme
The general synthetic route to Terbutaline and the central role of this compound is depicted below. The synthesis commences with the benzylation of 3,5-dihydroxyacetophenone, which is then brominated and subsequently reacted with tert-butylamine to form the desired intermediate. The final step involves the deprotection of the benzyl groups to yield Terbutaline.
Caption: Synthetic workflow for Terbutaline via this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines a common method for the synthesis of this compound starting from 3,5-dibenzyloxyacetophenone.
Step 1: Bromination of 3,5-Dibenzyloxyacetophenone
-
Dissolve 3,5-dibenzyloxyacetophenone in a suitable organic solvent (e.g., chloroform, ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent to the cooled solution with constant stirring. The addition should be dropwise to control the reaction temperature and prevent side reactions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any excess bromine.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(3,5-bis(benzyloxy)phenyl)ethan-1-one. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-bromo-1-(3,5-bis(benzyloxy)phenyl)ethan-1-one in a suitable solvent such as tetrahydrofuran (THF).
-
Add an excess of tert-butylamine to the solution. The excess amine acts as both the nucleophile and the base to neutralize the HBr formed during the reaction.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Reduce the intermediate imine/enamine in situ. A common method is the addition of a reducing agent like sodium borohydride (NaBH₄) in methanol.
-
Stir the reaction until the reduction is complete (as indicated by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Rationale for Experimental Choices
-
Benzylation: The use of benzyl groups to protect the phenolic hydroxyls is a strategic choice. Benzyl ethers are stable to a wide range of reaction conditions, including those used for the subsequent amination and reduction steps. Furthermore, they can be readily cleaved under mild conditions by catalytic hydrogenation, which is the final step to unveil the active drug, Terbutaline.
-
Reductive Amination: The reaction of the α-bromo ketone with tert-butylamine followed by reduction is a form of reductive amination. This is a highly efficient method for forming carbon-nitrogen bonds. The use of an excess of the amine drives the initial substitution reaction to completion. Sodium borohydride is a mild and selective reducing agent, suitable for reducing the intermediate iminium ion without affecting the benzyl ether protecting groups.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.1 ppm), the benzylic protons (singlets around 5.0 ppm), the aromatic protons of the benzyl groups and the central phenyl ring, and the protons of the ethanolamine side chain.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments, confirming the presence of the tert-butyl group, the benzylic carbons, and the aromatic carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 406.53.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for O-H stretching (from the alcohol), N-H stretching (from the secondary amine), C-O stretching (from the ethers), and aromatic C-H and C=C stretching.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.
Conversion to Terbutaline: The Deprotection Step
The final and critical step in the synthesis of Terbutaline is the removal of the benzyl protecting groups from this compound.
Debenzylation via Catalytic Hydrogenation
This is the most common and efficient method for the deprotection of benzyl ethers.
Caption: Workflow for the debenzylation of this compound.
Experimental Protocol: Debenzylation of this compound
-
Dissolve this compound in a suitable solvent, typically ethanol or methanol.
-
Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete , carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air, especially when dry. The filter cake should be kept wet.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude Terbutaline.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain pure Terbutaline.
Safety and Handling
Researchers and laboratory personnel must adhere to strict safety protocols when handling this compound and the reagents involved in its synthesis and subsequent reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Palladium on Carbon (Pd/C): This catalyst is flammable and can be pyrophoric, especially after use in hydrogenation reactions when it is saturated with hydrogen.[3] It should be handled under an inert atmosphere and never allowed to dry out on filter paper exposed to air.[3] The filter cake should be quenched by adding it to a large volume of water.[3]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is an indispensable intermediate in the chemical synthesis of Terbutaline. A thorough understanding of its properties, synthetic routes, and handling procedures is essential for any researcher or professional involved in the development of this important pharmaceutical agent. The methodologies described in this guide provide a solid foundation for the successful synthesis and utilization of this compound. It is imperative to couple this knowledge with rigorous analytical characterization and strict adherence to safety protocols to ensure the integrity of the research and the safety of the personnel.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- BenchChem. (n.d.). Application Notes and Protocols: [3,5-Bis(phenylmethoxy)phenyl]oxirane in Medicinal Chemistry.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
Sources
An In-depth Technical Guide to the Discovery and History of Terbutaline Synthesis Intermediates
Abstract: This technical guide provides a comprehensive overview of the historical development and synthetic evolution of terbutaline, a critical β2-adrenergic agonist used in the management of bronchospasm. We delve into the foundational synthetic routes, focusing on the key chemical intermediates that have been pivotal to its manufacture. The narrative explains the causal relationships behind experimental choices, from protecting group strategies to the selection of reductive agents. Detailed experimental protocols for crucial synthetic steps are provided, alongside comparative analyses of different synthetic epochs. This guide is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the synthesis of this essential medicine.
Introduction: The Pharmacological Significance of Terbutaline
Terbutaline is a selective β2-adrenergic receptor agonist widely used as a bronchodilator for the treatment of asthma and other conditions involving bronchospasm, such as emphysema and chronic bronchitis.[1][2][3] Its mechanism of action involves the relaxation of smooth muscle in the airways, leading to easier breathing. First patented in 1966 and approved for medical use in 1970, terbutaline's chemical structure was a significant advancement in respiratory medicine.[1][2][3] The presence of a resorcinol (1,3-dihydroxybenzene) ring and a bulky tert-butyl group on the amine are key structural features.[1] The resorcinol moiety confers resistance to metabolism by catechol-O-methyl transferase (COMT), prolonging its duration of action compared to earlier catecholamine-based drugs, while the tert-butyl group provides selectivity for the β2 receptor.[1] Understanding the synthesis of terbutaline is crucial for appreciating the chemical innovations that have made this vital medication widely available.
The Genesis of a Molecule: Early Synthetic Approaches
The original synthesis of terbutaline, as outlined in early patents and publications, laid the groundwork for its industrial production.[4] This initial approach hinged on a multi-step process that began with a protected form of a resorcinol derivative. The primary challenge was the selective functionalization of the aromatic ring without affecting the sensitive hydroxyl groups, necessitating the use of protecting groups.
A common starting material in these early syntheses was 3,5-dibenzyloxyacetophenone . This intermediate was chosen for several strategic reasons:
-
Protection: The benzyl groups serve as robust protecting groups for the phenolic hydroxyls, preventing them from reacting in subsequent steps. They are stable to many reaction conditions but can be readily removed in the final step via catalytic hydrogenation.
-
Activation: The acetophenone group provides a reactive site (the α-carbon) for introducing the rest of the side chain.
The general synthetic pathway can be visualized as follows:
Caption: Early synthetic pathway to Terbutaline.
This route, while effective, involved several steps and the use of reagents that have since been optimized for improved safety and efficiency in modern industrial processes.[4]
Key Intermediates in Terbutaline Synthesis: A Deep Dive
The synthesis of terbutaline is characterized by several critical intermediates. The preparation and handling of these molecules are crucial for the overall yield and purity of the final active pharmaceutical ingredient (API).
Intermediate 1: 3,5-Dibenzyloxyacetophenone
This is often the cornerstone starting material for the classic synthesis of terbutaline.[5] Its synthesis begins with the protection of the hydroxyl groups of a suitable resorcinol derivative, such as 3,5-dihydroxybenzoic acid or 3,5-dihydroxyacetophenone, using benzyl chloride.[6][7]
Properties:
-
Molecular Formula: C₂₂H₂₀O₃[5]
-
Molecular Weight: 332.39 g/mol [5]
-
Appearance: Off-white to pale yellow crystalline powder[5]
-
Melting Point: 60-64 °C[5]
-
Solubility: Soluble in dichloromethane, ethyl acetate, and methanol[5]
Experimental Protocol: Synthesis of 3,5-Dibenzyloxyacetophenone [7]
-
Objective: To synthesize 3,5-dibenzyloxyacetophenone from 3,5-dihydroxyacetophenone.
-
Reagents: 3,5-dihydroxyacetophenone (100.0g), anhydrous potassium carbonate (227.1g), acetone (1L), benzyl chloride (174.7g).
-
Procedure:
-
To a reaction vessel at room temperature, add 3,5-dihydroxyacetophenone, anhydrous potassium carbonate, acetone, and benzyl chloride in this order.
-
Heat the reaction mixture to 50°C and maintain for 6 hours.
-
Cool the reaction solution to room temperature and filter.
-
Wash the filter cake with acetone (2 x 100mL).
-
Combine the filtrates and evaporate under reduced pressure to remove the acetone.
-
Recrystallize the residue from methanol to obtain 3,5-dibenzyloxyacetophenone as an off-white solid.
-
-
Expected Yield: ~80%
Intermediate 2: α-Bromo-3,5-dibenzyloxyacetophenone
The next crucial step is the selective bromination at the α-carbon of the acetophenone group. This introduces a leaving group, which is essential for the subsequent nucleophilic substitution (amination) step.
Causality in Reagent Selection: The choice of brominating agent is critical. While elemental bromine can be used, modern methods often prefer reagents like N-Bromosuccinimide (NBS) or dibromohydantoin for better selectivity and safer handling.[4][8] The reaction is typically carried out in an inert solvent like carbon tetrachloride or ethyl acetate.[4]
Caption: Synthesis of the key brominated intermediate.
Experimental Protocol: α-Bromination of 3,5-Dibenzyloxyacetophenone [4]
-
Objective: To synthesize α-bromo-3,5-dibenzyloxyacetophenone.
-
Reagents: 3,5-dibenzyloxyacetophenone (100g), ethyl acetate (500mL), trifluoroacetic acid (20g), dibromohydantoin (80g).
-
Procedure:
-
Dissolve 3,5-dibenzyloxyacetophenone in ethyl acetate in a reaction vessel.
-
Add trifluoroacetic acid and dibromohydantoin.
-
Purge the vessel with nitrogen three times.
-
Stir the mixture at 25°C for 4 hours in the dark.
-
After the reaction is complete, filter the solution.
-
Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure to yield the product.
-
Intermediate 3: 1-(3,5-Dihydroxyphenyl)-2-(tert-butylamino)ethanone
This intermediate, also known as Terbutalone, is the immediate precursor to terbutaline before the final reduction step.[9] It is formed by the reaction of the α-bromo ketone with tert-butylamine. In the classic synthesis, this amination is followed by a reduction and deprotection step.[1]
In more modern, convergent syntheses, this intermediate can be formed differently. For example, some routes start with 3,5-dihydroxyacetophenone, which is brominated first, then the carbonyl is reduced, and finally, the condensation with tert-butylamine is performed.[10]
Evolution to Modern Industrial Synthesis
While the original synthetic routes were groundbreaking, they had drawbacks for large-scale production, including the use of hazardous reagents and complex purification steps.[4][10] Modern industrial syntheses have focused on improving efficiency, safety, and cost-effectiveness.
Key Improvements:
-
Greener Reagents: The use of hazardous brominating agents like liquid bromine has been replaced by safer alternatives such as dibromohydantoin.[4][8]
-
Process Simplification: Newer patents describe methods that reduce the number of steps. For example, some routes avoid the use of protecting groups altogether by carefully selecting reaction conditions.[4][10]
-
Stereoselectivity: Terbutaline is a chiral molecule, and the (R)-enantiomer is responsible for the therapeutic effect, while the (S)-enantiomer may contribute to side effects.[11][12] Modern research has focused on stereoselective syntheses to produce the pure (R)-enantiomer directly, often using chiral catalysts or resolutions, which offers a therapeutic advantage.[11][12][13]
| Parameter | Early Synthesis | Modern Synthesis |
| Starting Material | Often 3,5-dihydroxybenzoic acid derivatives[10] | 3,5-dihydroxyacetophenone[4][10] |
| Protecting Groups | Benzyl groups are common[1] | May use acetyl groups or proceed without protection[10] |
| Brominating Agent | Liquid bromine, selenium dioxide[4][14] | Dibromohydantoin, copper(II) bromide[4][7] |
| Key Steps | Protection, bromination, amination, reduction/deprotection[1] | Hydroxyl protection, bromination, carbonyl reduction, condensation[10] |
| Focus | Racemic mixture production | Stereoselective synthesis of (R)-terbutaline[12][13] |
Conclusion and Future Outlook
The history of terbutaline synthesis is a compelling story of chemical innovation. From the early, multi-step processes reliant on robust protecting groups, the field has evolved towards more streamlined, safer, and stereoselective methods. The key intermediates, particularly the protected acetophenones and their α-brominated derivatives, remain central to many synthetic strategies. Future research will likely continue to focus on developing even more efficient and environmentally friendly "green" syntheses, potentially utilizing enzymatic catalysis or continuous flow chemistry to further refine the production of this essential bronchodilator.
References
- Effenberger, F., & Jäger, J. (1997). Synthesis of the Adrenergic Bronchodilators (R)-Terbutaline and (R)-Salbutamol from (R)-Cyanohydrins. The Journal of Organic Chemistry, 62(12), 3867–3873.
- Terbutaline. (n.d.). In Wikipedia. Retrieved January 12, 2026.
- Synthesis of 3,5-Dibenzyloxyacetophenone. (n.d.). In PrepChem.com. Retrieved January 12, 2026.
- Reddy, M. S., et al. (2018).
- Terbutaline. (n.d.). In PubChem. National Institutes of Health. Retrieved January 12, 2026.
- Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone. (n.d.).
- TERBUTALINE MEDICINAL CHEMISTRY.pptx. (n.d.). In Slideshare. Retrieved January 12, 2026.
- Enantioselective resolution of Rac-terbutaline and evaluation of optically pure R-terbutaline hydrochloride as an efficient anti-asthmatic drug. (2018).
- Synthesis method of terbutaline intermediate. (2020).
- Preparation method of 3, 5-resacetophenone. (2012).
- Method for synthesizing terbutaline intermediate. (2020).
- 3,5-Dibenzyloxyacetophenone 98. (n.d.). In Sigma-Aldrich. Retrieved January 12, 2026.
- 3,5-Dibenzyloxyacetophenone 98. (n.d.). In Sigma-Aldrich. Retrieved January 12, 2026.
- Enantioselective resolution of Rac-terbutaline and evaluation of optically pure R-terbutaline hydrochloride as an efficient anti-asthm
- Preparation method of terbutaline sulphate. (2016).
- A kind of preparation method of terbutaline sulfate. (2020).
- Synthesis route of R-terbutaline hydrochloride (6). Reagents... (2018).
- Terbutaline. (n.d.). In MeSH - NCBI. National Institutes of Health. Retrieved January 12, 2026.
- Preparation method of terbutaline sulphate. (2019).
- 2-(tert-butylamino)-1-(3,5-dihydroxyphenyl)ethan-1-one. (n.d.).
- Terbutaline Sulfate. (n.d.). In PharmaCompass.com. Retrieved January 12, 2026.
- A Concise Synthesis of 1-(3-Hydroxymethyl-4,5-dihydroxyphenyl)-2-tert-butylaminoethanol (5-Hydroxyalbuterol) (IX). (2010).
- 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride. (n.d.). In PubChem. National Institutes of Health. Retrieved January 12, 2026.
- Wetterlin, K. (1972). Resolution of terbutaline, a new -sympathomimetic amine. Journal of Medicinal Chemistry, 15(11), 1182-3.
- 1-(3,5-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone. (n.d.). In Sigma-Aldrich. Retrieved January 12, 2026.
- Synthesis of Terbutaline. (n.d.).
Sources
- 1. Terbutaline - Wikipedia [en.wikipedia.org]
- 2. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TERBUTALINE MEDICINAL CHEMISTRY.pptx [slideshare.net]
- 4. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 5. Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone [brundavanlabs.com]
- 6. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 7. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 8. Method for synthesizing terbutaline intermediate - Patent WO-2020010765-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride | C12H18ClNO3 | CID 71316269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN105254512A - Preparation method of terbutaline sulphate - Google Patents [patents.google.com]
- 11. Enantioselective resolution of Rac-terbutaline and evaluation of optically pure R-terbutaline hydrochloride as an efficient anti-asthmatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of the Adrenergic Bronchodilators (R)-Terbutaline and (R)-Salbutamol from (R)-Cyanohydrins1 | Semantic Scholar [semanticscholar.org]
- 14. CN105254512B - Preparation method of terbutaline sulphate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stability and Storage of Terbutaline 3,5-Dibenzyl Ether
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for Terbutaline 3,5-Dibenzyl Ether, a key intermediate in the synthesis of Terbutaline.[1][2][3] Aimed at researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights to ensure the integrity of this critical compound.
Introduction: Understanding the Molecule
This compound, with the chemical name 1-(3,5-Bis(benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-ol, is a significant intermediate in the manufacturing of Terbutaline, a potent β2-adrenergic receptor agonist used in the treatment of bronchospasm.[1][4][5] The stability of this intermediate is paramount to ensure the purity and quality of the final active pharmaceutical ingredient (API).
Chemical Structure and Properties:
| Property | Value | Source |
| CAS Number | 28924-25-6 | [4][6] |
| Molecular Formula | C26H31NO3 | [4][5][6][7] |
| Molecular Weight | 405.54 g/mol | [4][6] |
| Appearance | Off-white crystalline powder | [8] |
| Melting Point | 124-126°C | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol | [7][8] |
Core Stability Profile: A Mechanistic Approach
The stability of this compound is dictated by the chemical functionalities present in its structure: two benzyl ether linkages, a secondary alcohol, and a secondary amine. Understanding the inherent reactivity of these groups allows for a predictive assessment of the compound's degradation pathways.
The Benzyl Ether Linkages: Sentinels of Stability
The two benzyl ether groups are the most prominent features of the molecule and are introduced during synthesis to protect the phenolic hydroxyl groups of the terbutaline precursor.[2] While ethers are generally stable, benzyl ethers are susceptible to specific degradation mechanisms.
-
Oxidative Cleavage: Benzyl ethers can undergo oxidative cleavage to yield the corresponding alcohol (or phenol) and benzaldehyde, which can be further oxidized to benzoic acid.[9] This process can be initiated by atmospheric oxygen, especially in the presence of light, heat, or trace metal impurities. The benzylic protons are particularly susceptible to radical abstraction.
-
Acid-Catalyzed Hydrolysis: Strong acidic conditions can lead to the cleavage of the benzyl ether bond, although this typically requires harsh conditions.[9] The presence of any acidic impurities in the stored material could potentially catalyze this degradation over time.
-
Hydrogenolysis: While not a typical storage concern, it is important to note that the benzyl ether linkages are readily cleaved by catalytic hydrogenation.[9][10] This highlights their lability under reductive conditions.
The following diagram illustrates the potential oxidative degradation of a benzyl ether.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for a Stability-Indicating HPLC Method Development
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. [11][12]
-
Column Selection: A reversed-phase C18 column is a suitable starting point for the separation of this compound and its likely non-polar to moderately polar degradants. [13][14]2. Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of all components.
-
Detector: A UV detector set at an appropriate wavelength (e.g., 270-280 nm, based on the aromatic rings) should provide good sensitivity. [11]A photodiode array (PDA) detector is advantageous for assessing peak purity. [13]4. Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
While specific, publicly available stability data for this compound is limited, a thorough understanding of its chemical structure allows for a robust assessment of its stability profile and the formulation of appropriate storage and handling procedures. By adhering to the recommended conditions of refrigerated storage under an inert, light-protected atmosphere, the integrity of this critical intermediate can be effectively maintained. Furthermore, the implementation of rigorous stability-indicating analytical methods is essential for ensuring the quality and purity of the final Terbutaline API.
References
-
Pharmaffiliates. This compound. Available from: [Link].
-
PCCA. Safety Data Sheet: Terbutaline Sulfate USP. Available from: [Link].
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].
-
Fresenius Kabi USA. SDS - Terbutaline Sulfate Injection, USP. Available from: [Link].
-
LabSolutions. This compound. Available from: [Link].
-
Veeprho. This compound. Available from: [Link].
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link].
-
Chatterjee S, Mallick S, Dutta TK. Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp. Strain MTCC 4818. J Mol Microbiol Biotechnol. 2005;10(1):31-41. Available from: [Link].
-
ResearchGate. SUMMARY OF FORCED DEGRADATION RESULTS. Available from: [Link].
-
Sunandana B, Sushmitha K, Nalluri BN. Stability-indicating RP-HPLC-PDA method for the simultaneous analysis of terbutaline sulphate and doxofylline in bulk and tablet dosage forms. ResearchGate. 2014. Available from: [Link].
-
Kim KH, Kim DS, Hong SP, Keon OS. Reversed-phase high performance liquid chromatographic separation of the enantiomers of terbutaline by derivatization with 2,3,4,6-tetra-o-acetyl-beta-D-glucopyranosyl isothiocyanate. Arch Pharm Res. 2000;23(1):26-30. Available from: [Link].
-
Chatterjee S, Mallick S, Dutta TK. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed. 2005. Available from: [Link].
-
Pharmaffiliates. Terbutaline-d9 3,5-Dibenzyl Ether. Available from: [Link].
-
ResearchGate. Determination of the optical purity of (R)-terbutaline by 1H-NMR and RP-LC using chiral derivatizing agent, (S)-(−)-α-methylbenzyl isocyanate. Available from: [Link].
-
Daraghmeh N, Al-Omari MM, Sara Z, Badwan AA, Jaber AM. Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC. J Pharm Biomed Anal. 2002;29(5):927-937. Available from: [Link].
-
ResearchGate. Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC. Available from: [Link].
- Google Patents. CN110950765A - A kind of preparation method of terbutaline sulfate.
-
Journal of Applied Pharmaceutical Science. RP-HPLC-PDA Method for the Analysis of Terbutaline sulphate in Bulk, Dosage forms and in Dissolution. 2013;3(3):88-93. Available from: [Link].
- Google Patents. CN110698335A - Synthesis method of terbutaline intermediate.
-
MedCrave online. Forced degradation studies. 2016. Available from: [Link].
-
SciSpace. Terbutaline Sulfate. Available from: [Link].
-
Karger Publishers. Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp.Strain MTCC 48. Available from: [Link].
-
Pharmaffiliates. Terbutaline-d9 3,5-Dibenzyl Ether. Available from: [Link].
-
ResearchGate. The metabolic pathways of degrading p-nitrophenol and butyl benzyl... Available from: [Link].
- Google Patents. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof.
-
Brundavan Laboratories Ltd. Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone. Available from: [Link].
Sources
- 1. veeprho.com [veeprho.com]
- 2. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 3. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 4. This compound | C26H31NO3 | CID 21450034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone [brundavanlabs.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof - Google Patents [patents.google.com]
- 11. Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
Isotope-labeled "Terbutaline 3,5-Dibenzyl Ether" for research
An In-Depth Technical Guide to the Application of Isotope-Labeled "Terbutaline 3,5-Dibenzyl Ether" in Pharmaceutical Research
This guide provides a comprehensive technical overview of isotope-labeled "this compound," a critical precursor for synthesizing labeled terbutaline. It is intended for researchers, scientists, and drug development professionals who require a robust internal standard for bioanalytical assays and a tracer for pharmacokinetic studies. We will explore the synthesis, characterization, and application of this compound, grounded in established scientific principles and methodologies.
Terbutaline is a selective beta-2 adrenergic receptor agonist used clinically as a fast-acting bronchodilator for managing asthma and other respiratory conditions.[1][2] To accurately characterize its behavior in biological systems—a cornerstone of drug development—researchers must be able to precisely quantify its concentration in complex matrices like plasma and urine.[3][4]
Stable isotope labeling is the gold standard for such quantitative studies.[5] Incorporating stable isotopes, such as deuterium (²H or D), into a drug molecule creates an analogue that is chemically identical to the parent compound but has a higher mass.[6] This mass difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for correcting analytical variability.[5][7] Isotope-labeled compounds are indispensable for a range of studies, including:
-
Pharmacokinetics (PK): Determining a drug's absorption, distribution, metabolism, and excretion (ADME).[7]
-
Bioavailability and Bioequivalence: Comparing different drug formulations or administration routes.[8]
-
Metabolite Identification: Tracing the metabolic fate of a drug within an organism.[6]
-
Quantitative Bioanalysis: Serving as internal standards to ensure the accuracy and precision of analytical methods.[8]
The precursor, "this compound," serves as a key protected intermediate in the synthesis of the final labeled terbutaline product.[1][9][10]
Synthesis and Characterization of Isotope-Labeled Terbutaline
The synthesis of terbutaline and its labeled analogues often proceeds through a multi-step pathway where the reactive hydroxyl groups on the phenyl ring are protected.[1][11] The use of benzyl ethers is a common strategy for this purpose.
The Synthetic Pathway
The general synthesis involves the bromination of 3,5-dibenzyloxyacetophenone, followed by a reaction with an appropriate amine and subsequent reduction.[1][12] The final step is the deprotection (debenzylation) to yield terbutaline.[13]
To create an isotope-labeled version, a labeled reagent is introduced at a suitable point in the synthesis. For Terbutaline-d9, the nine deuterium atoms are located on the tert-butyl group.[14][15] The synthesis, therefore, utilizes a deuterated N-benzyl-N-tert-butylamine or a similar labeled precursor. The intermediate, Terbutaline-d9 3,5-Dibenzyl Ether , is the product before the final debenzylation step.[10][15]
Caption: Synthesis workflow for Terbutaline-d9 from its dibenzyl ether intermediate.
Protocol: Deprotection of Terbutaline-d9 3,5-Dibenzyl Ether
This protocol outlines the final debenzylation step to produce Terbutaline-d9 from its dibenzyl ether precursor.
Objective: To remove the two benzyl protecting groups from "Terbutaline-d9 3,5-Dibenzyl Ether" to yield Terbutaline-d9.
Materials:
-
Palladium on carbon (Pd/C) catalyst or Palladium hydroxide on carbon (Pd(OH)₂/C)[11]
-
Hydrogen gas (H₂)
-
Solvent (e.g., Methanol, Ethanol)
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Dissolve a known quantity of Terbutaline-d9 3,5-Dibenzyl Ether in the chosen alcohol solvent within the reaction vessel.
-
Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 5-10% by mass relative to the starting material.[11]
-
Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the required pressure (e.g., 0.3-1.0 MPa).[11]
-
Stir the mixture vigorously at a controlled temperature (e.g., 30-60 °C) to ensure efficient reaction.[11]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Rinse the filter cake with additional solvent to ensure complete recovery of the product.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude Terbutaline-d9 product.
-
Purify the product as necessary (e.g., by recrystallization) to achieve the desired purity.
Characterization and Quality Control
The final product must be rigorously analyzed to confirm its identity, purity, and isotopic enrichment.
-
Mass Spectrometry (MS): Confirms the molecular weight of the labeled compound and determines the level of isotopic enrichment.[7][16] For Terbutaline-d9, the molecular weight should be approximately 234.34 g/mol , compared to ~225.29 g/mol for the unlabeled version.[14][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and demonstrates the absence of protons at the labeled positions (i.e., the tert-butyl group).[16]
| Parameter | Specification | Rationale |
| Chemical Purity | ≥98% | Ensures that analytical results are not confounded by impurities.[14] |
| Isotopic Purity | ≥98% | Guarantees a clear mass shift and minimizes crosstalk with the unlabeled analyte.[16] |
| Molecular Weight (d9) | ~234.34 g/mol | Confirms the successful incorporation of nine deuterium atoms.[14] |
| Structure | Confirmed by NMR/MS | Verifies the correct chemical identity of the final compound.[16] |
| Table 1: Typical Quality Control Specifications for Terbutaline-d9. |
Application in Quantitative Bioanalysis
The primary application of isotope-labeled terbutaline is as an internal standard (IS) in mass spectrometry-based bioanalytical methods.[16][18] The co-extraction of the analyte and the chemically identical, mass-shifted IS ensures that any variability during sample preparation or instrument analysis is nullified, leading to highly accurate and precise quantification.[5]
LC-MS/MS Bioanalytical Workflow
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying terbutaline in biological matrices due to its high sensitivity and specificity.[3][4][18]
Caption: Workflow for the quantification of terbutaline using a labeled internal standard.
Protocol: Quantification of Terbutaline in Human Plasma
Objective: To determine the concentration of terbutaline in human plasma samples using LC-MS/MS with Terbutaline-d9 as an internal standard.
Materials:
-
Human plasma samples
-
Terbutaline analytical standard
-
Terbutaline-d9 internal standard solution (of known concentration)
-
Reagents for sample extraction (e.g., solid-phase extraction cartridges, appropriate solvents)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Aliquot a precise volume of plasma (e.g., 0.5 mL) into a clean tube.
-
Add a small, fixed volume of the Terbutaline-d9 internal standard solution to every sample, calibrator, and quality control (QC) sample.
-
Perform sample clean-up. Solid-phase extraction (SPE) is a common and effective method.[19]
-
Elute the analyte and IS from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto an appropriate HPLC column (e.g., C18) to separate terbutaline from other matrix components.
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Terbutaline / Terbutaline-d9) against the concentration of the calibrator samples.
-
Calculate the concentration of terbutaline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use in Pharmacokinetic and Metabolic Research
Beyond its role as an internal standard, isotope-labeled terbutaline is a powerful tool for ADME studies.[7] By administering a labeled version of the drug, researchers can trace its path and transformation within a biological system without interference from endogenous compounds.[8]
A study on the comparative pharmacokinetics of unlabeled and deuterium-labeled terbutaline demonstrated the utility of this approach, though it also noted a small kinetic isotope effect that slightly altered absorption.[20] This effect, where C-D bonds are stronger than C-H bonds, can sometimes slow the rate of metabolic reactions, a phenomenon that must be considered during data interpretation.[21]
Caption: Conceptual diagram of a pharmacokinetic study using an isotope-labeled drug.
Regulatory Considerations
The use of isotope-labeled compounds in studies intended for regulatory submission must adhere to strict guidelines. Agencies like the U.S. Food and Drug Administration (FDA) provide guidance on bioanalytical method validation, which includes specifications for the use of internal standards.[22] The labeled compound must be well-characterized, with documented purity and isotopic stability to ensure the integrity of the study data.[7][22]
Conclusion
Isotope-labeled "this compound" is not merely a laboratory chemical but a critical enabling tool for advanced pharmaceutical research. As a stable and well-defined precursor, it allows for the synthesis of high-purity labeled terbutaline (e.g., Terbutaline-d9). This final product serves as the definitive internal standard for robust, accurate, and precise bioanalytical assays and as an essential tracer for elucidating the complex pharmacokinetic and metabolic pathways of terbutaline. Its proper application is fundamental to generating the high-quality data required for drug development and regulatory approval.
References
-
Clare, R. A., Davies, D. S., & Baillie, T. A. (1979). The analysis of terbutaline in biological fluids by gas chromatography electron impact mass spectrometry. Biomedical Mass Spectrometry, 6(1), 31–37. Available at: [Link]
-
ResearchGate. (n.d.). Determination of terbutaline in human plasma by coupled column chromatography. Request PDF. Available at: [Link]
-
Semantic Scholar. (n.d.). The analysis of terbutaline in biological fluids by gas chromatography electron impace mass spectrometry. Available at: [Link]
-
Borgström, L., Nyberg, L., Jönsson, S., Lindberg, C., & Paulson, J. (1988). Comparative pharmacokinetics of unlabeled and deuterium-labeled terbutaline: demonstration of a small isotope effect. OSTI.GOV. Available at: [Link]
-
Karabey, Y., Sahin, S., Öner, L., & Hıncal, A. A. (n.d.). Bioavailability File : Terbutaline. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (n.d.). HPLC-MS/MS chromatograms of terbutaline (m/z 226–152, 226–107, and 226–125 [M+H]⁺) and d9-terbutaline as internal standard (m/z 235–153 [M+H]⁺) in a control sample (500 ng/ml) compared to blank urine. Available at: [Link]
-
Nyberg, L. (1984). Pharmacokinetics of terbutaline after oral administration. European Journal of Respiratory Diseases. Supplement, 134, 111–117. Available at: [Link]
-
Tu, Y., Zhong, J., Wang, H., Pan, J., Xu, Z., Yang, W., & Luo, Y. (2016). Synthesis of stable isotope labeled D9 -Mabuterol, D9 -Bambuterol, and D9 -Cimbuterol. Journal of Labelled Compounds and Radiopharmaceuticals, 59(13), 546–551. Available at: [Link]
-
Nyberg, L. (1984). Pharmacokinetic parameters of terbutaline in healthy man. An overview. European Journal of Respiratory Diseases. Supplement, 134, 149–160. Available at: [Link]
-
Leferink, J. G., & Maes, R. A. (1976). The analysis of terbutaline in plasma and urine at therapeutic levels using mass fragmentography. Biomedical Mass Spectrometry, 3(5), 255–256. Available at: [Link]
-
CATO SMS. (n.d.). Isotope-labeled Pharmaceutical Standards. Available at: [Link]
-
Slideshare. (2022). TERBUTALINE MEDICINAL CHEMISTRY.pptx. Available at: [Link]
-
Leferink, J. G., Lamont, H., Wagemaker-Engels, I., Maes, R. A., Pouwels, R., & van der Straeten, M. (1979). Pharmacokinetics of terbutaline after subcutaneous administration. International Journal of Clinical Pharmacology and Biopharmacy, 17(4), 181–185. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry and Researchers. Available at: [Link]
-
Khan, A., & Al-Subaie, A. (2023). Clinical pharmacokinetics of terbutaline in humans: a systematic review. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(2), 213–227. Available at: [Link]
-
Wikipedia. (n.d.). Terbutaline. Available at: [Link]
-
X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Available at: [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]
-
Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Available at: [Link]
-
Veeprho. (n.d.). This compound. Available at: [Link]
-
Pharmaffiliates. (n.d.). Terbutaline-d9 3,5-Dibenzyl Ether. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Terbutaline. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (n.d.). SCHEME 1 Synthesis route of R-terbutaline hydrochloride (6). Reagents... Available at: [Link]
-
AstraZeneca Australia. (2017). TERBUTALINE SULPHATE Safety Data Sheet. Available at: [Link]
- Google Patents. (n.d.). CN110698335A - Synthesis method of terbutaline intermediate.
-
ResearchGate. (n.d.). Application of deuterium in research and development of drugs. Request PDF. Available at: [Link]
-
van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]
-
CST Technologies. (n.d.). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Available at: [Link]
-
ResearchGate. (n.d.). Photophysical properties of Terbutaline. Download Table. Available at: [Link]
-
Guibbolini, M., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Available at: [Link]
-
Singh, D., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Gupta, V. D. (2004). Chemical stability of terbutaline sulfate injection after diluting with 0.9% sodium chloride injection when stored at room temperature in polyvinylchloride bags. International Journal of Pharmaceutical Compounding, 8(5), 404–406. Available at: [Link]
- Google Patents. (n.d.). CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof.
-
ResearchGate. (n.d.). Deuterium labelling of pharmaceuticals. In red, isotopic enrichment... Download Scientific Diagram. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Terbutaline Sulfate. PubChem Compound Database. Available at: [Link]
-
Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Available at: [Link]
Sources
- 1. Terbutaline - Wikipedia [en.wikipedia.org]
- 2. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The analysis of terbutaline in biological fluids by gas chromatography electron impace mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of terbutaline in plasma and urine at therapeutic levels using mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. veeprho.com [veeprho.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof - Google Patents [patents.google.com]
- 12. TERBUTALINE MEDICINAL CHEMISTRY.pptx [slideshare.net]
- 13. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 14. scbt.com [scbt.com]
- 15. Terbutaline-d9 3,5-Dibenzyl Ether | 1189428-81-6 [sigmaaldrich.com]
- 16. Synthesis of stable isotope labeled D9 -Mabuterol, D9 -Bambuterol, and D9 -Cimbuterol [pubmed.ncbi.nlm.nih.gov]
- 17. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Comparative pharmacokinetics of unlabeled and deuterium-labeled terbutaline: demonstration of a small isotope effect (Journal Article) | OSTI.GOV [osti.gov]
- 21. researchgate.net [researchgate.net]
- 22. fda.gov [fda.gov]
Methodological & Application
Application Note: Synthesis of Terbutaline via Catalytic Debenzylation of 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol
Abstract
This application note provides a comprehensive technical guide for the synthesis of Terbutaline, a selective β2-adrenergic agonist, through the deprotection of its dibenzyl ether precursor, 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol. The core of this synthesis is the hydrogenolysis of two benzyl ether protecting groups. We present a detailed, field-proven protocol utilizing Catalytic Transfer Hydrogenation (CTH), a method selected for its high efficiency, operational simplicity, and significant safety advantages over classical hydrogenation techniques that require high-pressure hydrogen gas. This guide covers the underlying chemical principles, step-by-step experimental procedures, critical safety precautions, and methods for product isolation and characterization, intended for researchers and professionals in drug development and organic synthesis.
Introduction and Scientific Rationale
Terbutaline is a vital pharmaceutical agent used to manage bronchospasm associated with conditions like asthma and COPD.[1][2] Its chemical structure features a resorcinol ring with two hydroxyl groups, which are sensitive to various reagents used during multi-step synthesis. Consequently, these hydroxyls are often protected. A common synthetic route involves the use of a benzyl-protected intermediate, 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol.[3][4][5]
The benzyl ether is an ideal protecting group due to its stability across a wide range of acidic and basic conditions, yet it can be selectively and mildly cleaved through reductive methods.[6][7][8] The final, critical step in this synthetic pathway is the deprotection—the simultaneous cleavage of both benzyl C-O bonds to liberate the free hydroxyl groups of terbutaline.
This is achieved via catalytic hydrogenolysis, a reaction where a catalyst, typically Palladium on Carbon (Pd/C), facilitates the reductive cleavage of the benzyl ether bonds.[9][10][11]
The Superiority of Catalytic Transfer Hydrogenation (CTH)
While traditional catalytic hydrogenation using pressurized hydrogen gas (H₂) is effective, it poses significant safety hazards, including the risk of fire and explosion, and requires specialized high-pressure apparatus.[12] Catalytic Transfer Hydrogenation (CTH) emerges as a superior alternative for a standard laboratory setting.[6][7]
In CTH, hydrogen is generated in situ from a stable, easy-to-handle hydrogen donor molecule in the presence of the Pd/C catalyst.[6] Common donors include ammonium formate, formic acid, or cyclohexene.[6][7][13] This approach offers several key advantages:
-
Enhanced Safety: It completely avoids the handling of flammable, high-pressure hydrogen gas.[6]
-
Simplicity: The reaction can be performed using standard laboratory glassware at atmospheric pressure.
-
Mild Conditions: CTH typically proceeds efficiently at or near room temperature, preserving other sensitive functionalities.
This protocol will detail the CTH method using ammonium formate as the hydrogen donor, a choice that reflects a commitment to both efficiency and laboratory safety.
Reaction Scheme and Mechanism
The overall transformation involves the hydrogenolysis of the two benzyl ether groups from the precursor to yield terbutaline and toluene as a byproduct.
Caption: Reaction workflow for the synthesis of Terbutaline.
The mechanism involves the decomposition of ammonium formate on the palladium surface to generate adsorbed hydrogen. This active hydrogen then participates in the sequential reductive cleavage of the carbon-oxygen bonds of the benzyl ethers.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described protocol.
| Parameter | Value / Description | Rationale / Notes |
| Starting Material | 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol | The benzyl-protected precursor of terbutaline.[14] |
| Molecular Weight | 405.54 g/mol | - |
| Catalyst | 10% Palladium on Carbon (Pd/C), 50% wet | Wet catalyst is crucial for safety to prevent pyrophoricity.[15] The 10% loading is standard for efficient hydrogenolysis.[11] |
| Catalyst Loading | 10-15% by weight of the starting material | This catalytic amount ensures a reasonable reaction rate without excessive cost or difficult filtration. |
| Hydrogen Donor | Ammonium Formate (NH₄HCO₂) | A safe and effective source of in situ hydrogen for CTH.[6] |
| Donor Stoichiometry | 6-10 equivalents (3-5 eq. per benzyl group) | A stoichiometric excess is required to drive the reaction to completion.[6] |
| Solvent | Methanol (MeOH) | An excellent solvent for both the substrate and the ammonium formate, and is standard for hydrogenolysis.[16] |
| Reaction Temperature | Room Temperature to 40 °C | The reaction is often sufficiently fast at ambient temperature but can be gently warmed to accelerate. |
| Typical Reaction Time | 4 - 12 hours | Monitored by TLC until disappearance of starting material. |
| Expected Yield | >85% (post-purification) | High yields are typical for this clean and efficient transformation. |
Detailed Experimental Protocol
Mandatory Safety Precautions
-
Palladium on Carbon (Pd/C) is Pyrophoric: Pd/C, especially when dry or saturated with hydrogen, can ignite spontaneously upon exposure to air.[12][17] It can readily ignite flammable solvents like methanol.[17][18]
-
NEVER add dry Pd/C to an organic solvent in the presence of air.[17]
-
Always handle Pd/C in an inert atmosphere (e.g., a glove box or under a stream of Argon/Nitrogen).[12][17]
-
The filter cake after the reaction is extremely pyrophoric. It must NEVER be allowed to dry and should be immediately quenched with copious amounts of water before disposal.[17]
-
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12][15]
-
Ventilation: Perform the entire procedure in a certified chemical fume hood.[15]
Materials and Equipment
-
1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol
-
10% Palladium on Carbon (50% wet with water)
-
Ammonium Formate
-
Anhydrous Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Celite® (diatomaceous earth)
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Magnetic stir plate with heating
-
Buchner funnel and filter flask
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol (1.0 eq) in anhydrous methanol (approx. 15-20 mL per gram of substrate).
-
Establish Inert Atmosphere: Fit the flask with a reflux condenser and purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a critical step to ensure air is displaced before adding the catalyst.[12]
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst (0.10 - 0.15 g per 1.0 g of substrate). It is best practice to add the catalyst as a small slurry in methanol to prevent it from becoming airborne.[6]
-
Hydrogen Donor Addition: To the now-stirring grey/black suspension, add ammonium formate (6-10 eq) in one portion. Mild effervescence (CO₂ evolution) may be observed.
-
Reaction Execution & Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 10:1 Dichloromethane:Methanol eluent). The starting material is less polar, while the product, terbutaline, is highly polar and will have a much lower Rf value (closer to the baseline). The reaction is complete upon the full consumption of the starting material. If the reaction is slow, the mixture can be gently heated to 40 °C.
-
Catalyst Removal (Work-up):
-
Cool the reaction mixture to room temperature.
-
Prepare a filter pad by packing a 1-2 cm layer of Celite® into a Buchner funnel. Wet the pad with methanol.
-
Under inert atmosphere if possible, carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.
-
Rinse the flask and the filter cake with additional methanol to ensure all product is collected.
-
CRITICAL: Immediately after filtration, quench the filter cake in the funnel with a large volume of water. Do not allow it to dry.[17] Dispose of the wet catalyst-Celite mixture according to your institution's hazardous waste guidelines.[17]
-
-
Product Isolation:
-
Transfer the clear filtrate to a round-bottom flask.
-
Remove the methanol under reduced pressure using a rotary evaporator. The crude product will be a solid or viscous oil.
-
-
Purification: The crude terbutaline can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) or by flash column chromatography on silica gel to yield the final product as a white solid.
-
Characterization: Confirm the identity and purity of the synthesized terbutaline using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[19][20]
Concluding Remarks
This application note details a robust and safe protocol for the synthesis of terbutaline from its dibenzyl-protected precursor. The use of Catalytic Transfer Hydrogenation with ammonium formate and Pd/C provides an efficient, high-yielding, and operationally simple method that circumvents the hazards associated with high-pressure hydrogenation. Adherence to the stringent safety protocols for handling the pyrophoric palladium catalyst is paramount for a successful and safe execution of this synthesis.
References
- LCSS: PALLADIUM ON CARBON. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Palladium on carbon (10%) (50% wet with water for safety). (n.d.). Cole-Parmer.
- Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose. (n.d.). Benchchem.
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (2025). ResearchGate.
- Standard Operating Procedures - The Sarpong Group. (2010). University of California, Berkeley.
-
Nyberg, J., et al. (2022). Clinical pharmacokinetics of terbutaline in humans: a systematic review. PubMed. Retrieved from [Link]
- Palladium on Carbon 10% SDS (Safety Data Sheet). (2014). Flinn Scientific.
- PALLADIUM 5% ON CHARCOAL ACTIVATED. (n.d.). Sdfine.
- CN110950765A - A kind of preparation method of terbutaline sulfate. (n.d.). Google Patents.
- CN110698335A - Synthesis method of terbutaline intermediate. (n.d.). Google Patents.
-
Terbutaline . (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
- SCHEME 1 Synthesis route of R-terbutaline hydrochloride (6). (n.d.). ResearchGate.
- Palladium on Carbon. (n.d.). Organic Chemistry Portal.
-
Continuous infusions of terbutaline in asthma - a review . (n.d.). PubMed. Retrieved from [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. Retrieved from [Link]
- CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof. (n.d.). Google Patents.
- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). American Chemical Society.
-
Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis . (2021). ACS Publications. Retrieved from [Link]
- Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone. (n.d.). Brundavan Laboratories Pvt Ltd.
-
ElAmin, B., et al. (n.d.). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
- Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. (2025). ResearchGate.
- Identification and Characterization of a New Process Related Impurity in Terbutaline Sulfate by Accurate-Mass Q-TOF LC/MS/MS and NMR. (n.d.). ResearchGate.
- US6992037B2 - Precious metal catalyst for debenzylation. (n.d.). Google Patents.
-
Terbutaline – Knowledge and References . (n.d.). Taylor & Francis. Retrieved from [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups . (n.d.). PubMed Central, National Institutes of Health. Retrieved from [Link]
- Characterization of Polymorphs and Solvates of Terbutaline Sulfate. (2025). ResearchGate.
Sources
- 1. Clinical pharmacokinetics of terbutaline in humans: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 4. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 5. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lzchemical.com [lzchemical.com]
- 11. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sarponggroup.com [sarponggroup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone [brundavanlabs.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. researchgate.net [researchgate.net]
- 17. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 18. Palladium on Carbon 10% SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Catalytic Hydrogenation of Terbutaline 3,5-Dibenzyl Ether
Abstract and Introduction
Terbutaline is a potent and selective β2-adrenergic receptor agonist, widely utilized as a fast-acting bronchodilator for the management of asthma and other obstructive pulmonary diseases.[1][2] A critical step in the chemical synthesis of Terbutaline involves the deprotection of the phenolic hydroxyl groups. A common and efficient strategy employs benzyl ethers as protecting groups, which are subsequently removed in the final stages of the synthesis. This application note provides an in-depth guide to the catalytic hydrogenation of "Terbutaline 3,5-Dibenzyl Ether," the penultimate intermediate, to yield the active pharmaceutical ingredient, Terbutaline.
This document is designed for researchers, chemists, and process development professionals. It offers a detailed experimental protocol, explores the underlying chemical principles, discusses key reaction parameters, and outlines robust analytical methods for monitoring the transformation. The causality behind experimental choices is explained to provide a framework for logical troubleshooting and optimization.
Reaction Principle: The Hydrogenolysis of Benzyl Ethers
The core of this transformation is the hydrogenolysis of the two benzyl ether C-O bonds. This reaction involves the cleavage of these bonds by the addition of hydrogen. The process is not spontaneous and requires a metal catalyst to proceed efficiently.
Mechanism Overview: Palladium on activated carbon (Pd/C) is the most common and effective catalyst for this transformation.[3] The reaction mechanism involves the following key steps:
-
Adsorption: Both the hydrogen gas and the benzyl ether substrate adsorb onto the surface of the palladium catalyst.
-
Activation: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species.
-
Hydrogenolysis: The C-O bond of the benzyl ether is cleaved through a process involving the transfer of hydrogen atoms from the catalyst surface. This results in the formation of Toluene and the deprotected hydroxyl group.
-
Desorption: The final products, Terbutaline and Toluene, desorb from the catalyst surface, freeing up the active sites for the next catalytic cycle.
The overall reaction is as follows:
Caption: Chemical transformation of this compound to Terbutaline.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale procedure for the catalytic hydrogenation.
3.1 Materials and Equipment
-
Substrate: this compound (C₂₆H₃₁NO₃, MW: 405.53 g/mol )[4]
-
Catalyst: 10% Palladium on activated carbon (Pd/C), typically sold as a 50% water-wet paste to minimize pyrophoricity.
-
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).
-
Hydrogen Source: Hydrogen gas cylinder (purity ≥ 99.99%) or a hydrogen generator.
-
Reaction Vessel: A heavy-walled glass pressure vessel (Parr flask) or a stainless-steel autoclave equipped with a magnetic stir bar or mechanical stirrer.
-
Hydrogenation Apparatus: Parr shaker hydrogenator or a similar setup capable of maintaining positive hydrogen pressure.
-
Inert Gas: Nitrogen or Argon for purging.
-
Filtration: Buchner funnel, filter flask, and a pad of Celite® 545.
-
Analytical: TLC plates (silica gel 60 F₂₅₄), HPLC system, NMR spectrometer.
3.2 Step-by-Step Procedure
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and properly rated for the intended pressure.
-
Charging the Reactor:
-
In a beaker, dissolve this compound (e.g., 1.0 g, 2.47 mmol) in ethanol (25 mL).
-
Carefully add the 10% Pd/C catalyst (e.g., 100 mg, ~10% w/w) to the reaction vessel. Safety Note: Handle wet Pd/C with care. If using dry Pd/C, it is pyrophoric and must be handled under an inert atmosphere.
-
Transfer the ethanolic solution of the substrate into the reaction vessel using a funnel. Rinse the beaker with a small amount of ethanol (5 mL) and add it to the vessel to ensure complete transfer.
-
-
System Purge:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times to remove all oxygen from the system. This is a critical safety step to prevent the formation of an explosive H₂/O₂ mixture.
-
-
Hydrogenation:
-
After the final purge cycle, evacuate the vessel one last time and introduce hydrogen gas to the desired pressure (e.g., 40-50 psi).
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction by observing the pressure drop on the gauge, which indicates hydrogen uptake.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The starting material is UV active and will have a higher Rf value than the product. The reaction is complete when the starting material spot is no longer visible.
-
For more precise monitoring, a small aliquot can be carefully withdrawn (after depressurizing and purging with N₂), filtered through a syringe filter to remove the catalyst, and analyzed by HPLC or ¹H NMR.[5][6]
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 4-12 hours, indicated by cessation of hydrogen uptake), stop the stirring and hydrogen supply.
-
Carefully vent the excess hydrogen and purge the vessel 3-5 times with inert gas.
-
Prepare a small pad of Celite® in a Buchner funnel. Wet the pad with ethanol.
-
Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Safety Note: The Celite® pad with the catalyst should not be allowed to dry, as the catalyst can become pyrophoric. Quench the filter cake with water before disposal.
-
Rinse the reaction vessel and the filter cake with additional ethanol (2 x 10 mL) to ensure all product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is Terbutaline, which can be further purified by recrystallization if necessary.
-
Caption: Experimental workflow for catalytic hydrogenation of this compound.
Optimization and Scientific Rationale
The efficiency of the debenzylation can be influenced by several factors. Understanding these allows for rational optimization.
| Parameter | Typical Range | Rationale & Key Insights |
| Catalyst Type | Pd/C, Pd(OH)₂/C | Palladium on Carbon (Pd/C) is the standard, cost-effective choice. Pearlman's catalyst (Pd(OH)₂/C) can be more effective for sterically hindered or electron-rich systems and is sometimes less prone to causing side reactions. A combination of Pd/C and Pd(OH)₂/C has been reported to be more efficient than either catalyst alone in some difficult cases.[7] |
| Catalyst Loading | 5-15% (w/w) | Higher loading increases reaction rate but also cost. 10% w/w is a common starting point. Insufficient catalyst can lead to incomplete or stalled reactions. |
| Solvent | EtOH, MeOH, THF, EtOAc | The rate of hydrogenolysis is strongly affected by the solvent. Polar protic solvents like Ethanol (EtOH) and Methanol (MeOH) are generally very effective. Tetrahydrofuran (THF) is also a good choice.[3] The choice can also depend on the solubility of the starting material and product. |
| Hydrogen Pressure | 15 - 60 psi (1-4 atm) | Higher pressure increases the concentration of dissolved hydrogen, thus accelerating the reaction rate. Most benzyl ether hydrogenations proceed smoothly at moderate pressures (e.g., under a hydrogen balloon or at ~50 psi). |
| Temperature | 20 - 40 °C | The reaction is typically run at room temperature. Gentle heating may be applied to accelerate slow reactions, but this also increases the risk of side reactions, such as ring hydrogenation if a more aggressive catalyst is used. |
| Additives | Acetic Acid (AcOH) | Addition of a small amount of acid can protonate the ether oxygen, facilitating C-O bond cleavage and accelerating the reaction.[3] However, this should be used with caution as it can affect the final product's acid-base properties and may not be necessary for this substrate. |
Analytical Monitoring for Process Control
Robust analytical monitoring is essential for determining reaction completion, ensuring product quality, and enabling process optimization.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method to visualize the consumption of the starting material and the formation of the more polar product. It is ideal for quick in-process checks.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reverse-phase method can effectively separate the non-polar starting material from the polar product and any impurities. This allows for accurate determination of conversion, yield, and purity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product. The disappearance of the characteristic benzylic protons (singlet around 5.1 ppm) and the aromatic protons of the benzyl groups (multiplet around 7.3-7.4 ppm) provides definitive evidence of debenzylation.
-
In-line Flow NMR: For process development and optimization, advanced techniques like in-line flow NMR can provide real-time, quantitative data on the reaction kinetics without the need for manual sampling.[5][6]
Safety Considerations
-
Hydrogen Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.
-
Catalyst Pyrophoricity: Palladium on carbon, especially when dry, is pyrophoric and can ignite spontaneously upon exposure to air. It is recommended to use the water-wet catalyst. Never allow the catalyst to dry on filter paper or other flammable materials. Quench the used catalyst promptly with water.
-
Pressure Safety: Use a reaction vessel and equipment rated for the pressure being used. Always use a blast shield when working with pressurized glass reactors.
Conclusion
The catalytic hydrogenation of this compound is a robust and high-yielding method for the synthesis of Terbutaline. The use of 10% Pd/C in an ethanolic solution under a moderate pressure of hydrogen provides a clean and efficient deprotection. Careful control of reaction parameters and diligent safety practices are paramount for the successful and safe execution of this critical synthetic step. The protocols and insights provided herein serve as a comprehensive guide for laboratory synthesis and a solid foundation for process scale-up and optimization.
References
-
Wikipedia. Terbutaline. [Link]
-
Taylor & Francis Online. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. [Link]
-
ACS Publications. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. [Link]
- Google Patents.
-
Atlanchim Pharma. Science About O-Benzyl protecting groups. [Link]
- Google Patents.
-
Mettler Toledo. Monitoring Hydrogenation Reactions. [Link]
-
National Center for Biotechnology Information. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. [Link]
-
MDPI. Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. [Link]
-
PubChem. This compound. [Link]
-
PubChem. Terbutaline. [Link]
Sources
- 1. Terbutaline - Wikipedia [en.wikipedia.org]
- 2. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. This compound | C26H31NO3 | CID 21450034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Terbutaline 3,5-Dibenzyl Ether using HPLC-UV and LC-MS/MS
Introduction
Terbutaline 3,5-dibenzyl ether, with the chemical name 1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol (CAS No: 28924-25-6), is recognized as a key synthetic intermediate and potential impurity in the manufacturing of Terbutaline, a potent β2-adrenergic agonist used in the management of bronchospasm.[1][2][3][4][5] The rigorous control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. This application note provides detailed protocols for the quantification of this compound in drug substances or reaction mixtures using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The methodologies described herein are designed to be robust, accurate, and precise, aligning with the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines.[1][6][7] The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV serves as a reliable method for routine quality control where concentration levels are expected to be higher, while LC-MS/MS offers superior sensitivity and specificity for trace-level quantification.[8][9]
Methodology I: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound at concentrations typically found in bulk drug substances or as a significant component in reaction mixtures. The presence of aromatic rings in the molecule allows for sensitive UV detection.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Protocol: HPLC-UV Quantification
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile (ACN) and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time and separation from other components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL.
-
-
Preparation of Sample Solutions:
-
Accurately weigh a quantity of the test sample expected to contain about 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[10]
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[11]
-
-
Data Analysis and Quantification:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the peak areas of this compound.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
| Parameter | Typical Value |
| Retention Time | 5 - 10 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Methodology II: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the determination of trace amounts of this compound, LC-MS/MS provides unparalleled sensitivity and selectivity. This is particularly important when assessing impurity levels that may be present at very low concentrations.[8][9] The use of an internal standard is highly recommended to ensure the highest accuracy and precision.[3][12]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of this compound.
Protocol: LC-MS/MS Quantification
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: +5500 V
-
Source Temperature: 500 °C
-
MRM Transitions:
-
This compound: Precursor Ion (Q1) m/z 406.2 -> Product Ion (Q3) m/z 332.2 (This is a predicted transition based on the loss of the tert-butylamino ethanol side chain, and should be confirmed experimentally).
-
Internal Standard (e.g., Terbutaline-d9 3,5-dibenzyl ether): Precursor Ion (Q1) m/z 415.3 -> Product Ion (Q3) m/z 332.2 (Predicted transition, to be confirmed). The use of a stable isotope-labeled internal standard is ideal.[3]
-
-
-
Preparation of Standard and Sample Solutions:
-
Prepare stock solutions of this compound and the internal standard (if available) in methanol at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution to 100 ng/mL in 50:50 ACN:Water.
-
Create calibration standards by spiking appropriate amounts of the this compound stock solution into the working internal standard solution to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
For sample preparation, dissolve an accurately weighed amount of the sample in a suitable solvent, and then dilute with the working internal standard solution to a final concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter prior to injection.
-
-
Data Analysis and Quantification:
-
Analyze the samples and standards using the LC-MS/MS system.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all injections.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
-
| Parameter | Typical Value |
| Retention Time | 3 - 6 minutes |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.03 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method Validation
Both the HPLC-UV and LC-MS/MS methods should be validated in accordance with ICH Q2(R1) guidelines.[1][6][7][13] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the analysis of placebo and spiked samples, and by assessing peak purity using a photodiode array (PDA) detector for the HPLC method.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard solution.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should include repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control applications, while the LC-MS/MS method offers the high sensitivity and specificity required for trace-level impurity analysis. The selection of the appropriate method should be based on the specific analytical requirements of the user. Adherence to the described protocols and proper method validation will ensure the generation of high-quality, reproducible data for regulatory submissions and quality assurance in the pharmaceutical industry.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
-
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]
-
LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry. [Link]
-
HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. [Link]
-
Internal Standards #2: What Makes a Good Internal Standard?. Separation Science. [Link]
-
Essential Guide to LCMS Sample Preparation Techniques. LinkedIn. [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments. [Link]
-
Terbutaline D3. SynZeal. [Link]
-
Terbutaline Impurity 9. SynZeal. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. organomation.com [organomation.com]
- 3. nebiolab.com [nebiolab.com]
- 4. theaspd.com [theaspd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. resolvemass.ca [resolvemass.ca]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 13. starodub.nl [starodub.nl]
Application Note: A Validated RP-HPLC Method for the Quantification of Terbutaline 3,5-Dibenzyl Ether
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Terbutaline 3,5-Dibenzyl Ether. This compound is a critical intermediate or potential impurity in the synthesis of Terbutaline, a potent β2-adrenergic agonist used in the treatment of bronchospasm.[1] Given the significant difference in polarity between the dibenzyl ether derivative and the active pharmaceutical ingredient (API), a reliable method to ensure its separation and quantification is crucial for quality control in drug development and manufacturing. The developed isocratic method utilizes a C18 stationary phase and a UV detector, demonstrating excellent linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction
Terbutaline is a hydrophilic molecule widely used as a bronchodilator.[4] Its synthesis may involve intermediates that are significantly more lipophilic, such as this compound. This ether derivative, with a molecular formula of C₂₆H₃₁NO₃ and a molecular weight of 405.5 g/mol , possesses two benzyl protective groups, rendering it substantially non-polar (calculated XLogP3 of 4.6) compared to the parent drug.[5][6] The presence of such intermediates, even in trace amounts, can impact the purity and safety profile of the final API. Therefore, a specific and sensitive analytical method is required for its identification and quantification.
Reverse-phase HPLC is the technique of choice for separating compounds with varying polarities. Existing HPLC methods for Terbutaline sulfate often employ highly aqueous mobile phases on C8 or C18 columns.[7][8][9] However, due to the high lipophilicity of the dibenzyl ether, these conditions would result in excessively long retention times and poor peak shape. This application note addresses this challenge by developing a tailored RP-HPLC method with an optimized mobile phase composition to ensure efficient elution and sharp, symmetrical peaks for this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its resolving power and wide availability.[4][7]
-
Chemicals: HPLC-grade acetonitrile and methanol, along with analytical-grade water (e.g., Milli-Q or equivalent), are required. This compound reference standard of known purity is necessary for quantification.
Chromatographic Conditions
The selection of chromatographic parameters is guided by the physicochemical properties of the analyte. The high non-polarity of this compound necessitates a mobile phase with a higher organic content for timely elution from a C18 column.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent separation for non-polar compounds through hydrophobic interactions.[9] |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) | The high percentage of acetonitrile is required to elute the highly non-polar analyte with a reasonable retention time and good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.[4] |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times.[4] |
| Detection | UV at 220 nm | The benzyl groups introduce strong chromophores, and 220 nm is a common wavelength for detecting aromatic compounds, offering high sensitivity.[10] |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Analyte | This compound |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 75:25). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh the sample containing the suspected this compound.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Method Validation Workflow
The developed method was validated according to ICH Q2(R2) guidelines, ensuring its suitability for the intended purpose.[11] The validation plan encompasses specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for HPLC Method Validation according to ICH guidelines.
Results and Discussion
Method Development and Optimization
The primary challenge was to achieve a reasonable retention time for the highly non-polar this compound. Initial trials with higher aqueous content in the mobile phase, similar to methods for Terbutaline itself, led to excessive retention (>30 minutes). By systematically increasing the acetonitrile percentage, an optimal mobile phase composition of 75:25 (Acetonitrile:Water) was determined, providing a retention time of approximately 6-8 minutes with excellent peak symmetry.
Method Validation Summary
The method was successfully validated, with all parameters meeting the pre-defined acceptance criteria.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | Defined by linearity |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
| LOD | 0.2 µg/mL | Signal-to-Noise ≥ 3 |
| LOQ | 0.7 µg/mL | Signal-to-Noise ≥ 10 |
| Specificity | No interference from placebo or related substances. | Peak is spectrally pure. |
Linearity: A six-point calibration curve was constructed from 1 µg/mL to 100 µg/mL. The detector response was found to be linear, with a correlation coefficient (R²) greater than 0.999, indicating a direct relationship between concentration and peak area.[9]
Accuracy: Accuracy was determined by the recovery method, spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was within the acceptable range of 98.0% to 102.0%, demonstrating the method's accuracy.
Precision: Method precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) for replicate injections and analyses was consistently below 2.0%, confirming the method's high precision.[3][9]
LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.[9] The results indicate the method is sensitive enough for trace-level impurity analysis.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, specific, and reliable for the quantitative analysis of this compound. The method has been thoroughly validated in accordance with ICH guidelines and is suitable for routine quality control analysis during the synthesis of Terbutaline, ensuring the purity and safety of the final pharmaceutical product.
References
- Sangshetti, J. N., et al. (2017). Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Terbutaline Sulphate and Guaiphenesin. Journal of Chemical and Pharmaceutical Research, 9(1), 100-107. [URL: https://www.jocpr.
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Terbutaline Sulfate, Guaifenesin and Ambroxol on Primesep 200 Column. Retrieved from [Link]
- El-Gindy, A., et al. (2005). Liquid Chromatographic Determinations of Terbutaline Sulfate. Journal of AOAC International, 88(4), 1157-1164. [URL: https://academic.oup.com/jaoac/article/88/4/1157/5672286]
- Reddy, B. P., et al. (2013). RP-HPLC-PDA Method for the Analysis of Terbutaline sulphate in Bulk, Dosage forms and in Dissolution. Journal of Applied Pharmaceutical Science, 3(3), 126-132. [URL: https://japsonline.com/admin/php/uploads/879_pdf.pdf]
- Zhang, L., et al. (2025). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of Chromatographic Science. [URL: https://academic.oup.com/chromsci/advance-article-abstract/doi/10.1093/chromsci/bmad057/7243904]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21450034, this compound. Retrieved from [Link]
- Kim, K. H., et al. (2000). Reversed-phase high performance liquid chromatographic separation of the enantiomers of terbutaline by derivatization with 2,3,4,6-tetra-o-acetyl-beta-D-glucopyranosyl isothiocyanate. Archives of Pharmacal Research, 23(1), 26-30. [URL: https://link.springer.com/article/10.1007/BF02976461]
- Reddy, B. P., et al. (2013). RP-HPLC-PDA method for the analysis of terbutaline sulphate in bulk, dosage forms and in dissolution samples. ResearchGate. [URL: https://www.researchgate.net/publication/236125433_RP-HPLC-PDA_method_for_the_analysis_of_terbutaline_sulphate_in_bulk_dosage_forms_and_in_dissolution_samples]
- El-Gindy, A., et al. (2002). Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 927-937. [URL: https://pubmed.ncbi.nlm.nih.gov/12110461/]
- Zhang, L., et al. (2025). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of Chromatographic Science. [URL: https://academic.oup.com/chromsci/article/doi/10.1093/chromsci/bmad057/7243904]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [URL: https://actascientific.com/ASPS/pdf/ASPS-04-0322.pdf]
-
SIELC Technologies. (n.d.). Separation of Benzyl ethyl ether on Newcrom R1 HPLC column. Retrieved from [Link]
- El-Gindy, A., et al. (2002). Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC. ResearchGate. [URL: https://www.researchgate.
- El-Gindy, A., et al. (2002). Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC. ResearchGate. [URL: https://www.researchgate.
-
Apicule. (n.d.). This compound (CAS No: 28924-25-6) API Intermediate Manufacturers. Retrieved from [Link]
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Identification and Characterization of a New Process Related Impurity in Terbutaline Sulfate by Accurate-Mass Q-TOF LC/MS/MS and NMR. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Retrieved from [Link]
-
Scientific Research Publishing. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Retrieved from [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C26H31NO3 | CID 21450034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. jocpr.com [jocpr.com]
- 8. academic.oup.com [academic.oup.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
Application Note: Chiral Separation of a Key Terbutaline Intermediate
Introduction
Terbutaline, a potent β2-adrenergic receptor agonist, is a widely used bronchodilator for the management of asthma and other obstructive airway diseases. The therapeutic efficacy of terbutaline resides primarily in the (R)-enantiomer, while the (S)-enantiomer is significantly less active and has been associated with adverse effects.[1] Consequently, the production of enantiomerically pure (R)-terbutaline is of paramount importance in the pharmaceutical industry. The stereochemistry of the final active pharmaceutical ingredient (API) is often determined by the successful chiral separation or asymmetric synthesis of key intermediates.
This application note presents a detailed protocol for the chiral separation of a critical aminoketone intermediate in the synthesis of terbutaline: 1-(3,5-dibenzyloxyphenyl)-2-(tert-butylamino)ethanone. The synthesis of terbutaline often involves the reaction of 3,5-dibenzyloxybromoacetophenone with N-benzyl-N-tert-butylamine, followed by reduction of the resulting ketone intermediate.[2] The chiral center in terbutaline is established at this aminoketone stage, making its efficient resolution a critical step for a stereoselective synthesis of the final drug substance.
We will explore a robust High-Performance Liquid Chromatography (HPLC) method for the analytical and semi-preparative separation of the enantiomers of this intermediate, leveraging the high selectivity of polysaccharide-based chiral stationary phases (CSPs).
The Causality Behind Experimental Choices: Why Polysaccharide-Based CSPs?
The successful chiral separation of enantiomers by HPLC is fundamentally dependent on the differential interaction between the enantiomers and a chiral stationary phase. For the separation of β-aminoketones, such as the terbutaline intermediate , polysaccharide-based CSPs are often the stationary phase of choice.[3][4] These CSPs, typically derivatives of cellulose or amylose, possess a helical polymer structure with chiral grooves and cavities.
The chiral recognition mechanism is a complex interplay of several intermolecular interactions, including:
-
Hydrogen Bonding: The amino and keto functionalities of the intermediate can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.
-
π-π Interactions: The aromatic rings of the dibenzyloxy moiety in the intermediate can engage in π-π stacking interactions with the phenyl groups of the CSP.
-
Steric Interactions: The bulky tert-butyl group of the intermediate plays a crucial role in the stereoselective fit within the chiral cavities of the CSP. The differing spatial arrangements of the enantiomers lead to one being more favorably retained than the other.
The combination of these interactions results in the formation of transient diastereomeric complexes between the enantiomers and the CSP, each with different binding energies, leading to their separation on the column.
Experimental Workflow
The overall workflow for the chiral separation of the terbutaline intermediate is depicted in the following diagram:
Sources
- 1. Enantioselective resolution of Rac-terbutaline and evaluation of optically pure R-terbutaline hydrochloride as an efficient anti-asthmatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terbutaline - Wikipedia [en.wikipedia.org]
- 3. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Terbutaline 3,5-Dibenzyl Ether in Medicinal Chemistry
Foreword: Unveiling the Potential of a Key Intermediate
Terbutaline, a cornerstone in the management of bronchospastic diseases, is a selective β2-adrenergic receptor agonist renowned for its rapid onset of action.[1] Its clinical utility, however, is characterized by a relatively short duration of action and systemic side effects at higher doses. In the relentless pursuit of refining therapeutic agents, medicinal chemists often turn to prodrug strategies to enhance pharmacokinetic profiles and target drug delivery. This document delves into the medicinal chemistry of "Terbutaline 3,5-Dibenzyl Ether," a key synthetic intermediate in the production of terbutaline.[2] Beyond its established role in synthesis, we will explore its potential as a lipophilic prodrug of terbutaline, offering a novel avenue for research and development in respiratory and tocolytic therapies. These application notes and protocols are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to the synthesis, purification, and potential therapeutic applications of this intriguing molecule.
Section 1: The Strategic Role of Benzyl Ethers in Terbutaline Synthesis
The synthesis of terbutaline from 3,5-dihydroxyacetophenone necessitates the protection of the two phenolic hydroxyl groups to prevent unwanted side reactions during the elaboration of the amino alcohol side chain. Benzyl ethers serve as an ideal protecting group in this context due to their stability under a range of reaction conditions and their facile removal via catalytic hydrogenolysis.[3][4] The formation of this compound is a critical step in a well-established synthetic route to terbutaline.[5]
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step process, commencing with the protection of the phenolic hydroxyls of a suitable precursor, followed by the introduction of the amino alcohol side chain, and culminating in the deprotection to yield terbutaline.
Caption: Synthetic pathway to Terbutaline via the this compound intermediate.
Section 2: Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis and purification of this compound.
Protocol 1: Synthesis of 3,5-Dibenzyloxyacetophenone
This protocol details the protection of the phenolic hydroxyl groups of 3,5-dihydroxyacetophenone using benzyl chloride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,5-Dihydroxyacetophenone | ≥98% | Commercially Available |
| Anhydrous Potassium Carbonate | ≥99% | Commercially Available |
| Benzyl Chloride | ≥99% | Commercially Available |
| Acetone | ACS Grade | Commercially Available |
| Methanol | ACS Grade | Commercially Available |
Procedure:
-
To a reaction vessel, add 3,5-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone.[5]
-
Stir the mixture at room temperature and add benzyl chloride (2.1 eq).[5]
-
Heat the reaction mixture to 50-60°C and maintain for 4-6 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting residue from methanol to obtain 3,5-dibenzyloxyacetophenone as an off-white solid.[5]
Purification and Characterization:
The crude 3,5-dibenzyloxyacetophenone can be purified by recrystallization from ethanol.[6] The purity can be assessed by High-Performance Liquid Chromatography (HPLC) on a reverse-phase column.[7] The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of 3,5-dibenzyloxyacetophenone to this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,5-Dibenzyloxyacetophenone | As synthesized in 2.1 | - |
| Copper(II) Bromide | ≥99% | Commercially Available |
| Chloroform | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| tert-Butylamine | ≥99% | Commercially Available |
| Sodium Borohydride | ≥98% | Commercially Available |
| Methanol | ACS Grade | Commercially Available |
| Ethanol | ACS Grade | Commercially Available |
Procedure:
-
Bromination: Reflux a mixture of 3,5-dibenzyloxyacetophenone (1.0 eq) and copper(II) bromide (2.0 eq) in a 1:1 mixture of chloroform and ethyl acetate.[5]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove copper salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude α-bromo-3,5-dibenzyloxyacetophenone.
-
Amination: Dissolve the crude α-bromo-3,5-dibenzyloxyacetophenone in a suitable solvent and add an excess of tert-butylamine. Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up the reaction by removing excess tert-butylamine and solvent. The resulting crude 1-(3,5-bis(benzyloxy)phenyl)-2-(tert-butylamino)ethanone can be taken to the next step without extensive purification.[2]
-
Reduction: Dissolve the crude ketone in methanol or ethanol and cool in an ice bath.
-
Add sodium borohydride portion-wise and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.
Purification and Characterization:
The crude product can be purified by silica gel column chromatography. The purity should be verified by HPLC, and the structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 3: Application in Medicinal Chemistry - A Prodrug Approach
While this compound is a crucial synthetic intermediate, its chemical structure also presents an intriguing opportunity for its use as a lipophilic prodrug of terbutaline.
The Lipophilic Prodrug Concept
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[8] The primary goal of a prodrug strategy is to overcome undesirable properties of the parent drug, such as poor absorption, rapid metabolism, or non-specific targeting.[9][10] By masking the polar phenolic hydroxyl groups of terbutaline with lipophilic benzyl groups, this compound is expected to exhibit increased lipid solubility.[11]
Caption: Proposed mechanism of action for this compound as a prodrug.
Potential Advantages for Inhaled and Transdermal Delivery
-
Pulmonary Delivery: For inhaled therapeutics, increased lipophilicity can lead to prolonged lung retention, potentially extending the duration of action and allowing for less frequent dosing.[12][13] The lipophilic nature of the prodrug could facilitate its dissolution in the lung surfactant and partitioning into the lung tissue, creating a depot from which the active drug is slowly released.[9][14]
-
Transdermal Delivery: The high lipophilicity of this compound could significantly enhance its permeation through the stratum corneum, the primary barrier to transdermal drug delivery.[11][15][16] This could open up the possibility of developing a transdermal patch for the sustained delivery of terbutaline, which would be beneficial for chronic conditions and could reduce systemic side effects associated with oral administration.
In Vivo Cleavage of the Benzyl Ether Linkage
The conversion of the prodrug to the active terbutaline would rely on the in vivo cleavage of the benzyl ether bonds. This is anticipated to be mediated primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues, including the lung.[14][17] The enzymatic oxidation of the benzylic carbon would lead to an unstable hemiacetal, which would then spontaneously cleave to release the free phenol (terbutaline) and benzaldehyde.
Protocol 3: In Vitro Evaluation of Prodrug Properties
This protocol outlines initial in vitro experiments to assess the potential of this compound as a prodrug.
3.4.1. Lipophilicity Determination
-
Objective: To quantify the increase in lipophilicity of the prodrug compared to terbutaline.
-
Method: Determine the octanol-water partition coefficient (LogP) using the shake-flask method or a validated HPLC method.
-
Expected Outcome: A significantly higher LogP value for this compound compared to terbutaline.
3.4.2. In Vitro Permeability Assay
-
Objective: To assess the membrane permeability of the prodrug.
-
Method: Utilize a Caco-2 cell monolayer model to determine the apparent permeability coefficient (Papp).
-
Expected Outcome: A higher Papp value for the prodrug, indicating enhanced passive diffusion across the cell monolayer.
3.4.3. In Vitro Stability and Conversion Studies
-
Objective: To evaluate the stability of the prodrug and its conversion to terbutaline in a biologically relevant matrix.
-
Method: Incubate this compound in human liver microsomes or lung S9 fractions. Analyze the samples at various time points by LC-MS/MS to quantify the disappearance of the prodrug and the appearance of terbutaline.
-
Expected Outcome: Time-dependent degradation of the prodrug with the concomitant formation of terbutaline, confirming enzymatic cleavage.
Section 4: Future Directions and Considerations
The exploration of this compound as a prodrug of terbutaline presents a promising research avenue. Future studies should focus on in vivo pharmacokinetic and pharmacodynamic evaluations in relevant animal models to confirm the enhanced exposure and prolonged efficacy. Formulation development will also be critical to harness the potential benefits for inhaled or transdermal delivery.
It is important to consider that the in vivo cleavage of the benzyl groups will release benzaldehyde, which is further metabolized to benzoic acid. While generally considered safe at low concentrations, the toxicological profile of the released promoiety must be carefully evaluated.
References
-
How the Lung Handles Drugs | Pharmacokinetics and Pharmacodynamics of Inhaled Corticosteroids | Proceedings of the American Thoracic Society. (2004). atsjournals.org. [Link]
-
Mandal, A., Patel, M., Sheng, Y., & Mitra, A. K. (2016). Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. Current drug targets, 17(15), 1773–1798. [Link]
-
Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. (2016). Bentham Science. [Link]
-
Singpanna, K., Nuntharatanapong, N., Rojanarata, T., Limpachayaporn, P., Patrojanasophon, P., & Opanasopit, P. (2021). Development and evaluation of p-chlorophenyl benzyl ether-loaded microemulsions for transdermal delivery. Journal of Current Science and Technology, 11(1), 84-96. [Link]
- CN110950765A - A kind of preparation method of terbutaline sulfate. (2020).
-
Development and evaluation of p-chlorophenyl benzyl ether-loaded microemulsions for transdermal delivery. (2021). ThaiJO. [Link]
-
Development and evaluation of p-chlorophenyl benzyl ether-loaded microemulsions for transdermal delivery. (2021). ResearchGate. [Link]
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. [Link]
-
Férriz, J. M., & Vinsová, J. (2010). Prodrug design of phenolic drugs. Current pharmaceutical design, 16(18), 2033–2052. [Link]
-
Pulmonary drug delivery. Part I: Physiological factors affecting therapeutic effectiveness of aerosolized medications. (2007). PubMed Central. [Link]
-
Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. (n.d.). Semantic Scholar. [Link]
-
Extending the lung tissue retention of inhaled drugs. (2012). American Chemical Society. [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Design, Synthesis, and Evaluation of Lung-Retentive Prodrugs for Extending the Lung Tissue Retention of Inhaled Drugs. (2012). PubMed Central. [Link]
-
Jeyashri, K. R., Logeshwari, G., Padmini, V., & Ponnuswamy, M. N. (2024). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. Acta crystallographica. Section E, Crystallographic communications, 80(Pt 9), 913–915. [Link]
-
The enzymic cleavage of aromatic ethers. (1955). PubMed Central. [Link]
-
Ma, C. H., Wang, Z. L., & Wang, Q. (2010). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta crystallographica. Section E, Structure reports online, 66(Pt 9), o2293. [Link]
-
benzyl ether cleavage. (2018). YouTube. [Link]
-
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-. (n.d.). SIELC Technologies. [Link]
-
Particle Engineering to Enhance Drug Delivery via Pulmonary Route of Administration. (2025). American Association of Pharmaceutical Scientists. [Link]
-
Terbutaline. (n.d.). Wikipedia. [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2008). Organic Chemistry Portal. [Link]
- Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. (n.d.).
-
Synthesis of Bis(polyfluoroalkyl)-1,3,5-triketones. (2001). ResearchGate. [Link]
-
Li, X., Wang, Y., Xu, G., & Xu, J. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 125. [Link]
Sources
- 1. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery [mdpi.com]
- 9. Pharmaceutical strategies to extend pulmonary exposure of inhaled medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. atsjournals.org [atsjournals.org]
- 13. Design, Synthesis, and Evaluation of Lung-Retentive Prodrugs for Extending the Lung Tissue Retention of Inhaled Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Particle Engineering to Enhance Drug Delivery via Pulmonary Route of Administration - AAPS Newsmagazine [aapsnewsmagazine.org]
- 15. Development and evaluation of p-chlorophenyl benzyl ether-loaded microemulsions for transdermal delivery [sure.su.ac.th]
- 16. ph04.tci-thaijo.org [ph04.tci-thaijo.org]
- 17. The enzymic cleavage of aromatic ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis of Chiral (R)-Terbutaline Precursors
Introduction: The Imperative for Enantiopure (R)-Terbutaline
Terbutaline is a potent β2-adrenergic receptor agonist widely used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] The therapeutic activity of terbutaline resides exclusively in the (R)-enantiomer, which is responsible for the desired bronchodilatory effects. The (S)-enantiomer is not only inactive but has been reported to contribute to side effects, potentially including airway hyperreactivity.[1][2][3] This stark difference in pharmacological activity between enantiomers underscores the critical importance of asymmetric synthesis to produce enantiopure (R)-terbutaline, ensuring maximum therapeutic benefit while minimizing adverse effects.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust and highly enantioselective methods for the synthesis of the key chiral intermediate, (R)-1-(3,5-dibenzyloxyphenyl)-2-chloroethanol. This intermediate is a versatile precursor to (R)-terbutaline. We will explore two state-of-the-art methodologies:
-
Catalytic Asymmetric Transfer Hydrogenation (ATH) using Noyori-type catalysts.
-
Whole-Cell Biocatalytic Reduction using common yeasts.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.
Overall Synthetic Strategy
The synthesis of (R)-terbutaline from a common starting material, 3,5-dihydroxyacetophenone, can be envisioned as a multi-step process where the key challenge is the stereoselective creation of the chiral center. The general pathway is outlined below.
Caption: Overall synthetic pathway to (R)-Terbutaline.
This guide will focus on the critical transformation from C to D , detailing the asymmetric reduction protocols.
Part 1: Synthesis of the Prochiral Ketone Precursor
The initial steps involve the preparation of the substrate for the key asymmetric reduction. This is achieved through the protection of the phenolic hydroxyl groups followed by α-halogenation.
Protocol 1.1: Benzyl Protection of 3,5-Dihydroxyacetophenone
Rationale: The acidic phenolic hydroxyl groups must be protected to prevent side reactions in subsequent steps. Benzyl ethers are chosen as protecting groups due to their stability under a range of conditions and their convenient removal via catalytic hydrogenation in the final step.[4]
Materials:
-
3,5-Dihydroxyacetophenone
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a solution of 3,5-dihydroxyacetophenone in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
To this stirred suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from ethanol to yield pure 3,5-dibenzyloxyacetophenone as a white solid.
Protocol 1.2: α-Chlorination of 3,5-Dibenzyloxyacetophenone
Rationale: Introduction of a halogen at the α-position creates the prochiral center necessary for the asymmetric reduction. Various reagents can be used; sulfuryl chloride provides an effective method for chlorination.
Materials:
-
3,5-Dibenzyloxyacetophenone
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 3,5-dibenzyloxyacetophenone in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude α-chloro-3,5-dibenzyloxyacetophenone, which can be purified by recrystallization from a solvent mixture like ethyl acetate/hexane.
Part 2: Asymmetric Reduction via Catalytic Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) using Noyori-type catalysts is a powerful and efficient method for the enantioselective reduction of ketones.[5][6] The reaction mechanism involves a metal-ligand cooperative outer-sphere hydrogen transfer from a ruthenium hydride species to the ketone via a six-membered transition state.[1][2][7] The stereochemical outcome is dictated by a crucial CH/π interaction between the arene ligand of the catalyst and the aromatic ring of the substrate.[2]
Caption: Noyori Asymmetric Transfer Hydrogenation Cycle.
Protocol 2.1: Ru-Catalyzed ATH of α-Chloro-3,5-dibenzyloxyacetophenone
Materials:
-
α-Chloro-3,5-dibenzyloxyacetophenone
-
(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine Ruthenium(II) chloride [(S,S)-TsDPEN-RuCl(p-cymene)]
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This serves as the hydrogen source.
-
In an inert atmosphere (e.g., under Argon or Nitrogen), charge a reaction flask with α-chloro-3,5-dibenzyloxyacetophenone (1 equivalent) and the chiral catalyst, (S,S)-TsDPEN-RuCl(p-cymene) (0.1 - 1.0 mol%).
-
Add the anhydrous solvent, followed by the freshly prepared formic acid/triethylamine mixture (5 equivalents).
-
Stir the reaction mixture at a controlled temperature (typically 25-40 °C) for 12-24 hours. Monitor the reaction's progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude (R)-1-(3,5-dibenzyloxyphenyl)-2-chloroethanol by flash column chromatography on silica gel.
Part 3: Asymmetric Reduction via Whole-Cell Biocatalysis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[2] Whole cells of yeasts, such as Saccharomyces cerevisiae (baker's yeast), contain a variety of ketoreductases that can reduce prochiral ketones with high enantioselectivity.[8][9] The process leverages the cell's natural enzymatic machinery and cofactor regeneration systems.
Rationale: The choice of microorganism and the reaction conditions are crucial. The enzymes within the yeast cells catalyze the transfer of a hydride from a cofactor (NAD(P)H) to the carbonyl group of the substrate. The addition of a co-substrate like glucose or ethanol is often necessary to ensure the continuous regeneration of the NAD(P)H cofactor.[9]
Caption: Workflow for Whole-Cell Biocatalytic Reduction.
Protocol 3.1: S. cerevisiae-mediated reduction of α-Chloro-3,5-dibenzyloxyacetophenone
Materials:
-
α-Chloro-3,5-dibenzyloxyacetophenone
-
Baker's yeast (Saccharomyces cerevisiae), active dry yeast
-
Glucose (or Ethanol)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate for extraction
Procedure:
-
Yeast Activation: Suspend active dry baker's yeast (e.g., 80-100 g/L) in a phosphate buffer (pH 7.0). Add glucose (e.g., 50 g/L) and incubate the suspension at 30-35 °C with gentle shaking (e.g., 140 rpm) for 30-60 minutes to activate the cells.[10]
-
Substrate Addition: Dissolve the α-chloro-3,5-dibenzyloxyacetophenone substrate in a minimal amount of a water-miscible co-solvent like ethanol (final concentration in the reaction medium ~5% v/v).[8][9] Add this solution to the activated yeast suspension. The final substrate concentration should be optimized, typically starting in the range of 1-5 g/L, as high concentrations can be toxic to the cells.[9]
-
Biotransformation: Incubate the reaction mixture at 25-30 °C with continuous shaking for 24-48 hours. Monitor the reduction by extracting aliquots with ethyl acetate and analyzing via TLC or GC.
-
Work-up and Extraction: After the reaction, centrifuge the mixture to pellet the yeast cells. The supernatant can be extracted multiple times with ethyl acetate. Alternatively, add a filter aid (e.g., Celite) to the entire mixture, filter to remove the cells, and then extract the filtrate with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude chiral halohydrin by flash column chromatography.
Part 4: Completing the Synthesis of (R)-Terbutaline
The chiral halohydrin is then converted to the final product through amination and deprotection.
Protocol 4.1: Amination and Deprotection
Rationale: The chlorine atom of the chiral halohydrin is displaced by tert-butylamine. The final step is the removal of the benzyl protecting groups by catalytic hydrogenation to yield (R)-terbutaline.[11][12] It is crucial that these steps proceed without racemization of the newly formed stereocenter.
Materials:
-
(R)-1-(3,5-Dibenzyloxyphenyl)-2-chloroethanol
-
tert-Butylamine
-
Palladium on carbon (10% Pd/C) or Palladium hydroxide on carbon (Pd(OH)₂/C)[5]
-
Hydrogen (H₂) gas
-
Methanol or Ethanol
-
Sulfuric acid (for salt formation)
Procedure:
-
Amination: Dissolve the chiral chlorohydrin in a suitable solvent like isopropanol and add an excess of tert-butylamine (3-5 equivalents). Heat the mixture in a sealed vessel at 80-100 °C for 12-24 hours.[12] After cooling, remove the excess amine and solvent under reduced pressure.
-
Hydrogenolytic Deprotection: Dissolve the crude amino alcohol intermediate in methanol or ethanol. Add the Pd/C or Pd(OH)₂/C catalyst (5-10 wt%).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature until the deprotection is complete (monitored by TLC or HPLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Salt Formation: Concentrate the filtrate. The resulting (R)-terbutaline free base can be converted to its more stable sulfate salt by dissolving it in an alcohol and adding a stoichiometric amount of sulfuric acid. The (R)-terbutaline sulfate can then be isolated by crystallization.
Data Summary and Comparison
The choice between catalytic ATH and biocatalysis depends on factors such as available equipment, scale, cost, and desired environmental impact. Both methods are capable of producing the chiral halohydrin precursor with high enantioselectivity.
| Parameter | Catalytic ATH (Noyori-type) | Whole-Cell Biocatalysis (S. cerevisiae) |
| Catalyst | (S,S)-TsDPEN-Ru(II) Complex | Ketoreductases within yeast cells |
| Key Reagents | Formic acid/Triethylamine | Glucose/Ethanol, Buffer |
| Typical Temp. | 25 - 40 °C | 25 - 35 °C |
| Reaction Time | 12 - 24 hours | 24 - 48 hours |
| Typical Yield | Good to Excellent (>85%) | Moderate to Good (45-80%)[10] |
| Enantiomeric Excess (ee) | Excellent (>95% ee)[13] | Good to Excellent (>90% ee)[10] |
| Advantages | High yields, predictable, well-studied mechanism, high catalyst turnover. | "Green" reagents, mild conditions, no heavy metals, low-cost catalyst. |
| Disadvantages | Expensive Ru catalyst, requires inert atmosphere, use of organic solvents. | Lower substrate loading, potentially longer reaction times, complex work-up. |
Conclusion
The asymmetric synthesis of chiral precursors is paramount for the production of enantiopure (R)-terbutaline. Both catalytic asymmetric transfer hydrogenation with Noyori-type catalysts and whole-cell biocatalytic reduction represent highly effective and stereoselective strategies to obtain the key (R)-halohydrin intermediate. Catalytic ATH offers a rapid and high-yielding route, well-suited for controlled chemical synthesis. In contrast, biocatalysis provides an environmentally benign path that leverages inexpensive and readily available yeast, aligning with the principles of green chemistry. The detailed protocols and comparative data presented in this application note provide researchers with the necessary tools to select and implement the most suitable method for their specific research and development needs.
References
-
Chemo-enzymatic route for (R)-terbutaline hydrochloride based on microbial asymmetric reduction of a substituted α-chloroacetophenone derivative. ResearchGate. Available at: [Link]
-
Enantioselective resolution of Rac-terbutaline and evaluation of optically pure R-terbutaline hydrochloride as an efficient anti-asthmatic drug. PubMed. Available at: [Link]
-
Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η6-Arene/TsDPEN—Ruthenium(II) Complexes. ResearchGate. Available at: [Link]
-
Enantioselective resolution of Rac -terbutaline and evaluation of optically pure R -terbutaline hydrochloride as an efficient anti-asthmatic drug. ResearchGate. Available at: [Link]
- A kind of preparation method of terbutaline sulfate. Google Patents.
- Synthesis method of terbutaline intermediate. Google Patents.
- Preparation method of terbutaline sulfate and B crystal form thereof. Google Patents.
-
Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc. Available at: [Link]
-
Biocatalytic approaches for the synthesis of optically pure vic-halohydrins. PubMed. Available at: [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. ACS Publications. Available at: [Link]
-
Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central. Available at: [Link]
-
The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. Available at: [Link]
-
[Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol]. PubMed. Available at: [Link]
-
[Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol]. ResearchGate. Available at: [Link]
-
Noyori Asymmetric Transfer Hydrogenation. Chem-Station. Available at: [Link]
-
Noyori Hydrogenation. NROChemistry. Available at: [Link]
-
Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Organic Chemistry Portal. Available at: [Link]
- Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative. Google Patents.
-
The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. Available at: [Link]
- Preparation method of 3, 5-resacetophenone. Google Patents.
- Preparation method of 3, 5-resacetophenone. Google Patents.
- Preparation method of terbutaline sulphate. Google Patents.
-
Whole-cell yeast-mediated preparation of (R)-2-chloro-1-(3-itrophenyl)ethanol as a synthetic precursor for (R)-phenylephrine. ResearchGate. Available at: [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Biocatalytic approaches for the synthesis of optically pure vic-halohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 11. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 12. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Strategic Protection in the Synthesis of Polyhydroxylated Phenylethanolamines: An Application Guide
Introduction: Navigating the Synthetic Challenge
Polyhydroxylated phenylethanolamines, a class of compounds that includes vital neurotransmitters and pharmaceuticals like norepinephrine and epinephrine, present a significant synthetic challenge due to the presence of multiple reactive functional groups: a catechol ring (a 1,2-diol), a secondary amine, and a secondary alcohol.[1][2] The successful synthesis of these molecules hinges on a carefully orchestrated protecting group strategy. Without selective masking of these reactive sites, chemists face a high probability of undesired side reactions, low yields, and complex purification procedures.[3]
This application note provides researchers, scientists, and drug development professionals with a detailed guide to the strategic selection and application of protecting groups for the synthesis of polyhydroxylated phenylethanolamines. We will delve into the causality behind experimental choices, provide validated protocols, and offer a logical framework for designing robust and efficient synthetic routes.
The Core Principle: Orthogonal Protection
The cornerstone of a successful strategy is orthogonal protection . This principle dictates that multiple protecting groups are used, each of which can be removed under specific conditions that do not affect the others.[4][5] For a phenylethanolamine, this means the catechol, amine, and alcohol protecting groups must be cleavable by distinct methods (e.g., acid, base, hydrogenolysis), allowing for sequential and selective deprotection at the desired stage of the synthesis.[5]
Caption: Generalized workflow for synthesizing polyhydroxylated phenylethanolamines.
Part I: Protecting the Catechol Moiety
The 1,2-diol of the catechol ring is prone to oxidation and can interfere with reactions at other sites. Its protection is often the first step in the synthetic sequence.
Cyclic Protecting Groups: The Efficiency Choice
For 1,2-diols, cyclic protecting groups are highly efficient as they protect both hydroxyls in a single step.
-
Isopropylidene Ketal (Acetonide): This is one of the most common and practical choices for protecting catechols.[6][7] It is formed by reacting the catechol with acetone or a derivative like 2,2-dimethoxypropane under acidic catalysis. Acetonides are stable to most basic, reductive, and nucleophilic conditions but are readily cleaved with aqueous acid.[7][8] The selective hydrolysis of a terminal isopropylidene ketal in the presence of an internal one is a valuable technique in complex molecule synthesis.[9]
Acyclic Protecting Groups: For Differential Protection
While less common for simple catechol protection, acyclic groups can be employed, particularly if differential protection of the two hydroxyls is required.
-
Silyl Ethers (TBDMS, TIPS): Formed by reacting the phenol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole.[10] Silyl ethers are robust but can be cleaved with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[10][11] Their stability is tunable based on the steric bulk of the silicon substituents.
-
Benzyl Ethers (Bn): Formed using benzyl bromide (BnBr) and a base. Benzyl ethers are highly robust and are stable to a wide range of acidic and basic conditions. Their primary advantage is their removal by catalytic hydrogenolysis (H₂/Pd-C), which is an orthogonal condition to acid- or base-labile groups.[12][13]
| Protecting Group | Formation Conditions | Cleavage Conditions | Orthogonality Notes |
| Isopropylidene | Acetone or 2,2-DMP, Acid catalyst (e.g., CSA, PTSA) | Mild aqueous acid (e.g., AcOH/H₂O, HCl)[8][14] | Stable to bases, hydrogenolysis, and most nucleophiles. Cleaved by acid. |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or mild acid (e.g., AcOH) | Stable to bases and hydrogenolysis. Cleaved by acid or fluoride. |
| Benzyl Ether | BnBr, K₂CO₃, Acetone | H₂, Pd/C[12][13] | Stable to acids and bases. Cleaved by hydrogenolysis. |
Part II: Protecting the Amino Alcohol Side-Chain
The phenylethanolamine side chain contains both a secondary amine and a secondary alcohol. These can be protected individually or, in a particularly elegant strategy, simultaneously.
Amine Protection: The Carbamates
Carbamates are the most prevalent protecting groups for amines, effectively suppressing their nucleophilicity and basicity.[4][15]
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O).[16] The Boc group is the workhorse of amine protection due to its stability to a wide range of non-acidic conditions. It is readily cleaved with strong acids like trifluoroacetic acid (TFA) or HCl in dioxane.[15][17]
-
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate (Cbz-Cl). The Cbz group is stable to acidic conditions but is cleanly removed by catalytic hydrogenolysis (H₂/Pd-C).[18][19] This makes it perfectly orthogonal to the acid-labile Boc group.[19]
Simultaneous Protection: The Oxazolidinone Strategy
A powerful approach for 1,2-amino alcohols is the formation of a cyclic oxazolidinone. This strategy protects both the amine and the alcohol in a single step and rigidly fixes their stereochemical relationship.[20][21]
-
Oxazolidinone Formation: This can be achieved by treating the amino alcohol with reagents like phosgene derivatives (e.g., carbonyldiimidazole) or diethyl carbonate.[22][23] This strategy is particularly valuable in asymmetric synthesis.[22] The resulting N-H of the oxazolidinone can then be further protected if necessary, offering another layer of synthetic control.
Caption: Decision matrix for selecting an orthogonal amine protecting group.
Part III: Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrate.
Protocol 1: Isopropylidene (Acetonide) Protection of a Catechol
Objective: To protect the 1,2-diol of a dopamine derivative.
Materials:
-
Dopamine Hydrochloride (1.0 eq)
-
2,2-Dimethoxypropane (2.0 eq)
-
p-Toluenesulfonic acid (PTSA) (0.05 eq)
-
Anhydrous Acetone
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Suspend the dopamine hydrochloride in anhydrous acetone (approx. 0.2 M).
-
Add 2,2-dimethoxypropane and PTSA to the suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the pH is ~8.
-
Concentrate the mixture under reduced pressure to remove the acetone.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, gradient elution with hexanes/EtOAc).
Protocol 2: N-Boc Protection of a Secondary Amine
Objective: To protect the amine of an N-substituted phenylethanolamine.
Materials:
-
Amine substrate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)[24]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the amine substrate in DCM (approx. 0.1 M).[24]
-
Add triethylamine, followed by the dropwise addition of a solution of Boc₂O in DCM.[24]
-
Stir the reaction at room temperature for 2-4 hours. Monitor completion by TLC.[16]
-
Quench the reaction with saturated aqueous NaHCO₃.[24]
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.[24]
-
Concentrate the filtrate under reduced pressure. The crude N-Boc protected amine is often pure enough for the next step, or it can be purified by silica gel chromatography.
Protocol 3: Cbz/Benzyl Group Deprotection by Catalytic Hydrogenation
Objective: To simultaneously deprotect a Cbz-protected amine and a benzyl-protected catechol.
Materials:
-
Cbz/Bn protected substrate (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 10-20 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Dissolve the substrate in methanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., N₂ or Ar).[18]
-
Evacuate the flask and backfill with H₂ gas (repeat 3x).
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon) at room temperature.[19]
-
Monitor the reaction by TLC. Reaction times can vary from 2 to 24 hours. Over-reduction of other functional groups can occur, so careful monitoring is key.[18]
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.[19]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Conclusion
The synthesis of polyhydroxylated phenylethanolamines is a testament to the power and necessity of protecting group chemistry. A successful synthetic campaign relies on a deep understanding of the stability and lability of different protecting groups. By selecting an orthogonal set of protecting groups—such as an acid-labile acetonide for the catechol and a hydrogenolysis-labile Cbz group for the amino alcohol—chemists can selectively unmask functional groups and build complex molecular architectures with precision and high yield. The protocols and strategies outlined in this guide serve as a robust foundation for researchers tackling the synthesis of these important biological molecules.
References
- Benchchem.
- Organic Chemistry Portal. Oxazolidinone synthesis.
- Medina, S. et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Cabrera, A. et al. (2007). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI.
- Hopkins, E. et al. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
- Benchchem. Efficacy comparison of different protecting groups for phenols in synthesis.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Ito, H. et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- ThalesNano. Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
- Fisher Scientific. Amine Protection / Deprotection.
- Lipshutz, B. et al. (2018). Tandem deprotection/coupling for peptide synthesis in water at room temperature.
- Organic Chemistry Portal. Protective Groups.
- Sigma-Aldrich.
- ResearchGate. Various protection groups used in the synthesis of COFs.
- Ziegler, C. et al. (2021). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI.
- Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage.
- Chemistry Steps. Boc Protecting Group for Amines.
- Wikipedia. Protecting group.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Wikipedia. Acetonide.
- Kumar, P. et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME.
- Nogrady, C. et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review.
- TSI Journals. Selective hydrolysis of terminal isopropylidene ketals- an overview.
- Wikipedia. Phenylethanolamine.
- Benchchem. Application Notes and Protocols for the Deprotection of Isopropylidene Groups.
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Acetonide - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thalesnano.com [thalesnano.com]
- 14. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Amine Protection / Deprotection [fishersci.dk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. total-synthesis.com [total-synthesis.com]
- 20. Oxazolidinone synthesis [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
- 22. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries | MDPI [mdpi.com]
- 23. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Terbutaline 3,5-Dibenzyl Ether
Welcome to the technical support center for the purification of Terbutaline 3,5-dibenzyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate in the synthesis of Terbutaline.[1][2] Here, we will address common challenges encountered during its purification from a reaction mixture, providing practical, in-depth solutions and answers to frequently asked questions. Our approach is grounded in established chemical principles and field-proven techniques to ensure the integrity and reliability of your experimental outcomes.
I. Understanding the Purification Challenge
This compound is a crucial intermediate in several synthetic routes to Terbutaline, a potent β2-adrenergic receptor agonist.[1][2] The purity of this intermediate is paramount as it directly impacts the quality and yield of the final active pharmaceutical ingredient (API). The primary synthesis often involves the reaction of a brominated precursor, such as 1-[3,5-bis(benzyloxy)phenyl]-2-bromoethanol, with tert-butylamine.[3] This reaction, while generally effective, can result in a crude product contaminated with various impurities.
Common Impurities and Byproducts:
-
Unreacted Starting Materials: Residual 1-[3,5-bis(benzyloxy)phenyl]-2-bromoethanol and excess tert-butylamine are common contaminants.
-
Over-alkylation Products: The secondary amine of the product can potentially react further, leading to more complex structures.
-
Side-Reaction Products: Depending on the reaction conditions, various side reactions can occur, generating structurally related impurities.
-
Solvent and Reagent Residues: Residual solvents and reagents used in the reaction and workup steps can also be present.
The successful purification of this compound hinges on the effective removal of these impurities to achieve the desired level of purity for subsequent synthetic steps.
II. Troubleshooting Guide: Purification of this compound
This section provides a detailed, question-and-answer-formatted troubleshooting guide to address specific issues you may encounter during the purification process.
Q1: My crude product is an oil/sticky solid and I'm struggling to crystallize it. What should I do?
A1: Oiling out or the formation of a sticky solid during crystallization is a common issue, often indicating the presence of significant impurities that inhibit crystal lattice formation. Here’s a systematic approach to tackle this:
1. Initial Purification by Liquid-Liquid Extraction:
-
Rationale: Before attempting crystallization, it's crucial to remove highly polar or ionic impurities.
-
Protocol:
-
Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess tert-butylamine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to neutralize any acidic byproducts, and finally with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
2. Attempt Recrystallization with a Solvent Screen:
-
Rationale: The choice of solvent is critical for successful recrystallization. A systematic solvent screen is the most effective way to identify a suitable system.
-
Protocol:
-
Divide the crude, extracted product into several small vials.
-
Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, acetone, or mixtures thereof). A Chinese patent suggests that a mixture of solvents including acetone, butanone, ethyl acetate, methanol, ethanol, and isopropanol can be effective for recrystallization.[3]
-
Heat the samples to dissolve the compound, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Observe for crystal formation. An ideal solvent system will dissolve the compound when hot but have low solubility when cold, while impurities remain in solution.
-
3. Consider Column Chromatography:
-
Rationale: If recrystallization proves ineffective, column chromatography is a powerful technique for separating compounds with different polarities.[4]
-
Protocol:
-
Use silica gel as the stationary phase.
-
Determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.
-
A good solvent system for TLC will give a well-separated spot for the desired product with a retention factor (Rf) of around 0.3-0.4.
-
Pack the column with silica gel and elute with the chosen solvent system. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Q2: I'm performing column chromatography, but the separation between my product and a major impurity is poor. How can I improve the resolution?
A2: Poor resolution in column chromatography can be frustrating. Here are several strategies to enhance separation:
1. Optimize the Mobile Phase:
-
Rationale: The polarity of the eluent is the most critical factor influencing separation on silica gel.
-
Troubleshooting Steps:
-
Decrease Polarity: If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Reduce the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
Try a Different Solvent System: Sometimes, a different combination of solvents can provide better selectivity. For example, consider dichloromethane/methanol or toluene/acetone systems.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to elute the less polar impurities first, followed by your product, and then the more polar impurities.[5]
-
2. Adjust the Stationary Phase:
-
Rationale: While silica gel is standard, other stationary phases may offer different selectivity.
-
Options:
-
Alumina (basic or neutral): Can be effective for separating basic compounds.
-
Reverse-phase silica (C18): Separates compounds based on hydrophobicity, using polar mobile phases (e.g., water/acetonitrile or water/methanol).
-
3. Modify with Additives:
-
Rationale: For basic compounds like this compound, tailing on silica gel can be an issue, leading to broader peaks and poorer separation.
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent. This deactivates the acidic silanol groups on the silica surface, reducing tailing and improving peak shape.[5]
Q3: After purification, my product's purity by HPLC is still below the required specification. What are the likely persistent impurities and how can I remove them?
A3: If standard purification techniques are insufficient, you may be dealing with impurities that have very similar physicochemical properties to your product. Here's how to approach this:
1. Identify the Impurity:
-
Rationale: Knowing the identity of the persistent impurity is key to designing an effective removal strategy.
-
Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the impurity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the structure of the impurity if it can be isolated in sufficient quantity.
-
2. Common Persistent Impurities and Targeted Removal Strategies:
| Impurity Type | Potential Structure | Targeted Removal Strategy |
| ** diastereomers** | If any step in the synthesis creates a new stereocenter without stereocontrol, diastereomers may form. | Preparative HPLC or chiral chromatography may be necessary. |
| Partially Debenzylated Product | 1-(3-benzyloxy-5-hydroxyphenyl)-2-(tert-butylamino)ethanol | These are more polar. Careful column chromatography with a shallow gradient should separate them. |
| Positional Isomers | If the starting material contained isomeric impurities. | High-resolution techniques like preparative HPLC are often required. |
3. Final Polishing Step:
-
Rationale: A final recrystallization after chromatography can often remove trace impurities and provide a highly pure, crystalline product.
-
Protocol: Use the optimized solvent system identified in your earlier screen to recrystallize the material obtained from column chromatography.
III. Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of pure this compound? A: Pure this compound is typically a white to off-white solid. Its reported melting point is in the range of 124-126°C.[6]
Q: What are the best analytical techniques to assess the purity of this compound? A: A combination of techniques is recommended:
-
HPLC (High-Performance Liquid Chromatography): With a UV detector is the most common and effective method for quantifying purity and detecting impurities.
-
TLC (Thin Layer Chromatography): A quick and easy way to qualitatively assess purity and monitor the progress of a reaction or purification.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q: Are there any specific safety precautions I should take when working with this compound and the solvents used for its purification? A: Yes, always follow standard laboratory safety procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
-
Be aware of the flammability of organic solvents and take precautions to avoid ignition sources.
IV. Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound from a crude reaction mixture.
Caption: A generalized workflow for the purification of this compound.
This troubleshooting guide and FAQ section should provide you with the necessary tools to overcome common challenges in the purification of this compound. For more complex issues, consulting relevant literature and seeking expert advice is always recommended.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Hong, S., et al. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
- Volwiler, E. H., & Vliet, E. B. (1921). Preparation and Hydrolysis of Benzyl Esters. Journal of the American Chemical Society, 43(7), 1672-1676.
-
Veeprho. (n.d.). This compound | CAS 28924-25-6. Retrieved from [Link]
-
Wikipedia. (2024, November 28). Terbutaline. Retrieved from [Link]
- CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof. (2021). Google Patents.
- CN110698335A - Synthesis method of terbutaline intermediate. (2020). Google Patents.
- CN110950765A - A kind of preparation method of terbutaline sulfate. (2020). Google Patents.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SynZeal. (n.d.). Terbutaline Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Terbutaline-impurities. Retrieved from [Link]
-
SynThink. (n.d.). Terbutaline EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Shanghai Huicheng Biotechnology Co., Ltd. (n.d.). Terbutaline-d9 3,5-Dibenzyl Ether. Retrieved from [Link]
- CN115073313B - Method for synthesizing terbutaline sulfate impurity C. (2022). Google Patents.
- Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848.
-
Organic Syntheses. (n.d.). Purification of Linalool by Column Chromatography. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 28924-25-6 | Product Name : this compound. Retrieved from [Link]
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). This compound. Retrieved from [Link]
- Karunakaran, L., & Singh, A. R. J. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Biotech Res Asia, 22(1).
- Daraghmeh, N., et al. (2002). Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 927-937.
-
Daraghmeh, N., et al. (2002). Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1189428-81-6| Chemical Name : Terbutaline-d9 3,5-Dibenzyl Ether. Retrieved from [Link]
Sources
- 1. Terbutaline - Wikipedia [en.wikipedia.org]
- 2. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 3. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. labsolu.ca [labsolu.ca]
Technical Support Center: Synthesis of Terbutaline 3,5-Dibenzyl Ether
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Process Development Subject: Troubleshooting Guide for Side Reactions in the Synthesis of Terbutaline 3,5-Dibenzyl Ether
Introduction
The synthesis of this compound, a critical intermediate in the production of the bronchodilator Terbutaline, is fundamental to ensuring the purity and safety of the final active pharmaceutical ingredient (API).[1][2][] The most common synthetic route involves the O-alkylation of a 3,5-dihydroxyphenyl precursor with a benzyl halide, typically via the Williamson ether synthesis.[4][5] While theoretically straightforward, this reaction is frequently plagued by a variety of side reactions that can complicate purification, reduce yields, and introduce challenging impurities into the manufacturing stream.
This guide provides in-depth, field-proven insights into identifying, mitigating, and troubleshooting these common side reactions. It is structured in a practical question-and-answer format to directly address issues encountered during laboratory and scale-up operations.
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction is incomplete, showing significant amounts of the mono-benzylated intermediate and unreacted starting material by TLC. What are the primary causes and how can I drive the reaction to completion?
Root Cause Analysis: Incomplete conversion to the desired 3,5-dibenzyl ether is one of the most frequent challenges. This issue typically stems from suboptimal reaction conditions related to stoichiometry, base strength, or reaction kinetics.
-
Insufficient Base or Alkylating Agent: The reaction requires two equivalents of base to deprotonate both phenolic hydroxyl groups. Likewise, at least two equivalents of the benzylating agent are necessary. Using stoichiometric amounts often leaves unreacted material due to competitive side reactions or degradation of reagents.
-
Inadequate Base Strength: The chosen base must be strong enough to completely deprotonate the phenolic hydroxyls (pKa ~10) to form the more nucleophilic phenoxide ions. Weak bases like sodium bicarbonate (NaHCO₃) are generally ineffective.[6]
-
Poor Solubility: If the starting diol or its corresponding phenoxide salt is not fully dissolved in the reaction solvent, the reaction becomes diffusion-limited, leading to incomplete conversion.
-
Low Temperature/Short Reaction Time: Benzylation of sterically hindered or electronically deactivated phenols can be sluggish and may require elevated temperatures and extended reaction times to proceed to completion.
Troubleshooting & Optimization Protocol:
-
Reagent Stoichiometry:
-
Increase the equivalents of benzyl bromide or benzyl chloride to 2.2-2.5 equivalents.
-
Increase the equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃) to 2.5-3.0 equivalents. The excess ensures complete deprotonation and compensates for any base consumed by moisture.
-
-
Solvent and Base Selection:
-
Optimal System: Anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is a robust and widely used system.[5] DMF is particularly effective at dissolving phenoxide salts.
-
Alternative Stronger Base: For particularly stubborn reactions, sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used. However, extreme caution is required due to its pyrophoric nature and the generation of hydrogen gas.[6][7]
-
-
Reaction Conditions:
-
Temperature: Start the reaction at room temperature and monitor by TLC. If the reaction is slow, gradually increase the temperature to 50-80°C.
-
Phase-Transfer Catalyst (PTC): In biphasic systems or when using carbonate bases, adding a PTC like tetrabutylammonium bromide (TBAB) or 18-Crown-6 can significantly accelerate the reaction rate by facilitating the transfer of the phenoxide anion into the organic phase.
-
| Parameter | Standard Condition | Optimized Condition for stubborn reactions | Rationale |
| Benzyl Halide (eq.) | 2.1 | 2.5 | Drives equilibrium towards the dibenzylated product. |
| Base (e.g., K₂CO₃, eq.) | 2.2 | 3.0 | Ensures complete deprotonation of both hydroxyl groups. |
| Solvent | Acetone, Acetonitrile | DMF, DMSO | Enhances solubility of phenoxide salts, increasing reaction rate.[5] |
| Temperature | Room Temperature - 60°C | 60 - 80°C | Provides activation energy for slower reactions. |
| Additive | None | Catalytic TBAB or 18-Crown-6 | Accelerates reaction by improving phase transfer of the nucleophile. |
Q2: I've isolated an impurity with a mass identical to my desired product, but it has a different retention factor (Rf) on TLC. Could this be a C-alkylated side product?
Root Cause Analysis: Yes, this is a classic indicator of C-alkylation, a competitive reaction pathway to the desired O-alkylation.[8] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically ortho or para to the hydroxyl group).[8]
-
Mechanism: The phenoxide anion exists in resonance, with negative charge density also located on the aromatic ring.[8] While O-alkylation is usually kinetically favored, certain conditions can promote the thermodynamically more stable C-alkylated product.[9][10]
-
Factors Favoring C-Alkylation:
-
Solvent Choice: Protic solvents (e.g., water, ethanol, trifluoroethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding. This "shields" the oxygen, making the ring carbons more accessible for attack.[8]
-
High Temperatures: Increased thermal energy can help overcome the higher activation barrier required for disrupting aromaticity during C-alkylation.[8]
-
"Free" Phenoxide Ions: Conditions that favor dissociated or "free" phenoxide ions, away from their counter-ion, can increase the likelihood of C-alkylation.
-
Mitigation Strategies:
-
Solvent Control: Strictly use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents do not form strong hydrogen bonds with the phenoxide oxygen, ensuring it remains the most nucleophilic site.[8]
-
Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating. Monitor progress closely and stop the reaction once the starting material is consumed.
-
Counter-ion Effects: Using bases with larger, "softer" cations (like Cesium Carbonate, Cs₂CO₃) can sometimes favor O-alkylation.
Diagram: O- vs. C-Alkylation Pathways This diagram illustrates the competitive reaction pathways for the phenoxide ion. The desired path (O-alkylation) leads to the ether, while the side reaction (C-alkylation) forms a new C-C bond on the aromatic ring.
Caption: Competitive O- and C-alkylation pathways.
Q3: My purified product is contaminated with benzyl alcohol and dibenzyl ether. What is the source of these impurities?
Root Cause Analysis: These impurities typically originate from the benzylating agent (benzyl bromide/chloride) or are formed during the reaction/workup.
-
Hydrolysis of Benzyl Halide: Benzyl halides are susceptible to hydrolysis, especially in the presence of moisture or during aqueous workup, to form benzyl alcohol. If the reaction is run with a weak base or for extended times at high temperatures, this can be a significant issue.
-
Self-Condensation: Benzyl alcohol, once formed, can be deprotonated by the base and react with another molecule of benzyl halide to form dibenzyl ether via a Williamson ether synthesis side reaction.[11]
-
Starting Material Quality: Using old or improperly stored benzyl halide that already contains significant amounts of benzyl alcohol is a common cause.[11]
Preventative Measures & Troubleshooting:
-
Verify Reagent Quality: Always use freshly opened or recently purified benzyl halide. If in doubt, wash the benzyl halide with a mild aqueous base (e.g., NaHCO₃ solution), followed by water and brine, then dry over MgSO₄ and distill under reduced pressure.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and a non-hygroscopic base (e.g., freshly dried K₂CO₃). Running the reaction under an inert atmosphere (Nitrogen or Argon) will minimize atmospheric moisture.
-
Controlled Workup: During the aqueous workup, minimize the time the reaction mixture is in contact with the aqueous phase, especially if conditions are basic. Neutralize the mixture to a pH of ~7 before extensive extraction.
-
Purification: Benzyl alcohol can often be removed by extensive washing of the organic extract with water. Dibenzyl ether has a polarity similar to the desired product and may require careful column chromatography for removal.
Frequently Asked Questions (FAQs)
FAQ 1: How do I effectively monitor the reaction progress to avoid over-running and side product formation?
Effective monitoring is crucial. Thin-Layer Chromatography (TLC) is the most common and effective method.
-
TLC System: Use a solvent system that provides good separation between the starting material (highly polar), the mono-benzylated intermediate (medium polarity), and the final dibenzylated product (least polar). A typical eluent is a mixture of Hexane and Ethyl Acetate (e.g., starting with 4:1 and adjusting as needed).
-
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. Run the plate and visualize under a UV lamp (254 nm). The starting diol will be at the baseline, the mono-ether will be higher, and the desired di-ether product will have the highest Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.
FAQ 2: I am struggling with purification. The mono- and di-substituted products are difficult to separate. What are the best practices?
This is a common challenge if the reaction is not driven to completion.
-
Optimize the Reaction: The best purification strategy is to optimize the reaction to maximize the formation of the dibenzyl ether, as described in Q1. This minimizes the amount of the difficult-to-separate mono-benzyl ether.
-
Column Chromatography: If separation is necessary, use a high-resolution silica gel (230-400 mesh). Employ a shallow gradient elution, starting with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and slowly increasing the polarity. This will improve the separation between the closely-eluting spots.
-
Recrystallization: The dibenzyl ether product is often a crystalline solid.[12] After chromatography, recrystallization from a suitable solvent system (e.g., Ethanol, Isopropanol, or Ethyl Acetate/Hexane) can be an excellent final step to remove minor impurities and achieve high purity.
Experimental Workflow & Troubleshooting Logic
This workflow provides a systematic approach to diagnosing and solving issues during the synthesis.
Caption: A logical workflow for synthesis and troubleshooting.
References
-
SynThink. (n.d.). Terbutaline EP Impurities & USP Related Compounds. SynThink. Retrieved from [Link]
-
Just, G., & Martel, A. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved from [Link]
-
Lu, D., & Liu, D. (2012). Alkylation of phenol: a mechanistic view. PubMed. Retrieved from [Link]
-
SynZeal. (n.d.). Terbutaline Impurities. SynZeal. Retrieved from [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Retrieved from [Link]
-
Exporter China. (2024). What Is the Mechanism of Phenol Alkylation? Exporter China. Retrieved from [Link]
-
Lu, D., & Liu, D. (2012). (PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Terbutaline-impurities. Pharmaffiliates. Retrieved from [Link]
- Google Patents. (n.d.). DE19703906A1 - Conversion of di:benzyl ether into benzyl chloride. Google Patents.
-
ResearchGate. (2014). Identification and Characterization of a New Process Related Impurity in Terbutaline Sulfate by Accurate-Mass Q-TOF LC/MS/MS and NMR. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN115073313B - Method for synthesizing terbutaline sulfate impurity C. Google Patents.
-
Indian Academy of Sciences. (2004). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. Retrieved from [Link]
-
ResearchGate. (2016). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. Retrieved from [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. Reddit. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIBENZYL ETHER. Ataman Kimya. Retrieved from [Link]
- Google Patents. (n.d.). CN102675075B - Preparation method of 3, 5-resacetophenone. Google Patents.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]
- Google Patents. (n.d.). EP0851853A1 - Process for the purification of diphenyl ether compounds. Google Patents.
-
ResearchGate. (2012). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. NIH. Retrieved from [Link]
-
National Institutes of Health. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. NIH. Retrieved from [Link]
-
Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Reddit. Retrieved from [Link]
-
Bio-Equip.cn. (n.d.). 1-(3,5-bis(benzyloxy)phenyl)-2-(tert-butylamino)ethanone. Bio-Equip.cn. Retrieved from [Link]
-
ResearchGate. (2012). O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. MDPI. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 1-(3,5-bis(benzyloxy)phenyl)-2-(tert-butylamino)ethanone,specification,price,image-Bio-Equip in China [bio-equip.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. reddit.com [reddit.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Terbutaline 3,5-Dibenzyl Ether Formation
Welcome to the technical support center for the synthesis of Terbutaline 3,5-Dibenzyl Ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthetic step. As an intermediate in the synthesis of the bronchodilator Terbutaline, achieving high yield and purity of this dibenzyl ether is paramount.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
The formation of this compound is fundamentally a Williamson ether synthesis, a robust and widely used reaction for forming ether linkages.[3][4] It involves the O-alkylation of the two phenolic hydroxyl groups of a terbutaline precursor with a benzylating agent. The core of this transformation is an SN2 reaction between a nucleophilic phenoxide and an electrophilic benzyl halide.[3][5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
A1: Low yield is a common issue that can often be traced back to one of four key areas: deprotonation, reagent reactivity, reaction conditions, or competing side reactions.
-
Incomplete Deprotonation: The reaction's success hinges on the quantitative formation of the phenoxide ion, the active nucleophile. The phenolic protons of the starting material must be removed by a base.
-
Causality: If the base is too weak or used in insufficient quantity, the starting material will not be fully converted to the phenoxide, leading to an incomplete reaction.
-
Solution: For phenolic hydroxyls, a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient when paired with a polar aprotic solvent.[6] For a more forceful and irreversible deprotonation, a strong base like sodium hydride (NaH) can be used, but this mandates strictly anhydrous conditions to prevent quenching of the hydride.[7][8] Ensure you use at least two equivalents of the base for the two hydroxyl groups.
-
-
Suboptimal Reagent Reactivity:
-
Causality: The choice of benzylating agent is critical. While benzyl chloride is economical, it is less reactive than benzyl bromide.[9]
-
Solution: Use benzyl bromide for a faster reaction rate. To further enhance reactivity, a catalytic amount of sodium iodide (NaI) can be added. This facilitates an in situ Finkelstein reaction, generating the highly reactive benzyl iodide, which accelerates the SN2 substitution.[9] Benzyl tosylate is another excellent, albeit more expensive, alternative.[10]
-
-
Poor Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile, or DMSO are highly recommended.[3][8] These solvents effectively solvate the cation (e.g., K⁺ or Na⁺) of the phenoxide salt, leaving the phenoxide anion "naked" and more nucleophilic. Protic solvents (e.g., ethanol) should be avoided as they can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.[3][8]
-
Temperature and Time: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate.[3][8] The reaction can take anywhere from 1 to 8 hours for completion.[3] It is essential to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6]
-
-
Competing Side Reactions:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.
-
Elimination (E2): This is a classic competing pathway for SN2 reactions.[8] However, with a primary halide like benzyl bromide, the SN2 pathway is strongly favored, and elimination is not a major concern unless excessively high temperatures are used.[4]
-
Q2: My TLC plate shows multiple product spots even after the starting material is consumed. What are these impurities?
A2: The presence of multiple spots indicates the formation of byproducts. Common impurities include:
-
Mono-Benzylated Intermediate: The reaction may not have gone to completion, leaving one of the two hydroxyl groups unreacted. To resolve this, consider increasing the equivalents of benzyl bromide and base, or extending the reaction time.
-
C-Alkylated Isomers: As discussed above, alkylation on the aromatic ring can lead to isomeric byproducts.[3]
-
Benzyl Alcohol: If there is residual moisture in your reaction, the benzyl bromide can hydrolyze to form benzyl alcohol.
-
Dibenzyl Ether: This can form if the benzyl oxide ion (from the hydrolysis of benzyl bromide) attacks another molecule of benzyl bromide.
Q3: How can I minimize the formation of C-alkylated byproducts?
A3: The ratio of O- to C-alkylation is influenced by factors that affect the dissociation of the phenoxide ion pair.
-
Solvent and Counterion: As a general rule, conditions that promote a "free" phenoxide anion favor O-alkylation. This is best achieved with polar aprotic solvents (DMF, DMSO).
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as tetrabutylammonium bromide, can be highly effective.[3][11] The bulky quaternary ammonium cation forms a looser ion pair with the phenoxide, which is more soluble in the organic phase and enhances its reactivity at the oxygen atom.[12]
Frequently Asked Questions (FAQs)
FAQ 1: What is the recommended starting point for base and solvent combination?
A highly reliable and practical starting point is using potassium carbonate (K₂CO₃) as the base in an acetonitrile or DMF solvent .[6] This system offers a good balance of reactivity and operational simplicity, as it does not require the strictly anhydrous conditions needed for sodium hydride.[13]
FAQ 2: Can you illustrate the reaction mechanism?
The reaction proceeds via the Williamson Ether Synthesis, a classic SN2 mechanism.[3][4]
-
Deprotonation: The base removes the acidic protons from the two phenolic hydroxyl groups, generating a dianionic phenoxide.
-
Nucleophilic Attack: The highly nucleophilic phenoxide oxygen attacks the electrophilic benzylic carbon of benzyl bromide. This occurs via a "backside attack".
-
Displacement: In a concerted step, the carbon-oxygen bond forms as the carbon-bromine bond breaks, displacing the bromide ion and forming the ether linkage.
FAQ 3: What is a reliable method for purifying the final product?
Purification typically involves a two-stage process: workup followed by chromatography or recrystallization.
-
Aqueous Workup: After confirming reaction completion via TLC, the reaction mixture is cooled and filtered to remove inorganic salts (like K₂CO₃ and KBr).[6] The filtrate is then typically diluted with an organic solvent like ethyl acetate and washed sequentially with water and brine. This removes residual high-boiling solvents (like DMF) and water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄).
-
Final Purification:
-
Column Chromatography: This is the most common method for achieving high purity, effectively separating the desired product from any byproducts or unreacted reagents.[6]
-
Recrystallization: If the crude product is semi-crystalline, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture like ethyl acetate/hexanes) can be a very effective and scalable purification method.[14][15]
-
FAQ 4: Why is benzyl protection of the hydroxyl groups necessary for the overall synthesis of Terbutaline?
The benzyl group serves as a protecting group for the phenolic hydroxyls.[16]
-
Causality: The overall synthesis of terbutaline from precursors like 3,5-dihydroxyacetophenone involves steps such as α-bromination and subsequent reaction with an amine.[1][2] The acidic phenolic protons and nucleophilic phenoxide would interfere with these reagents.
-
Role of Protection: Benzyl ethers are ideal protecting groups because they are stable to a wide range of reaction conditions (both basic and mildly acidic) but can be cleanly removed under specific conditions when no longer needed.[7][17] The final step in many terbutaline syntheses is the hydrogenolysis of the benzyl ethers using H₂ gas and a palladium catalyst (Pd/C) to liberate the free hydroxyl groups and yield the final active pharmaceutical ingredient.[1][15]
Data & Protocols
Table 1: Recommended Reaction Conditions for O-Benzylation
| Parameter | Recommended Condition | Rationale & Notes |
| Starting Material | Terbutaline Precursor (e.g., 1-(3,5-dihydroxyphenyl)...) | The phenolic hydroxyls are the target for benzylation. |
| Benzylating Agent | Benzyl Bromide (Bn-Br) | More reactive than benzyl chloride. Use 2.2-2.5 equivalents.[9] |
| Base | Potassium Carbonate (K₂CO₃) | Good reactivity, easy to handle. Use 2.5-3.0 equivalents.[6] |
| Sodium Hydride (NaH) | Higher reactivity, but requires strict anhydrous conditions.[8] | |
| Solvent | Acetonitrile or DMF | Polar aprotic solvent enhances nucleophilicity.[3][8] |
| Catalyst (Optional) | Sodium Iodide (NaI) or TBAB | Catalytic amounts (0.1 eq) can significantly increase the reaction rate.[3][9] |
| Temperature | 60 - 80 °C | Balances reaction rate against potential side reactions. |
| Reaction Time | 2 - 8 hours | Monitor by TLC until starting material is consumed.[3] |
Experimental Workflow Diagram
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the terbutaline precursor (1.0 eq.), potassium carbonate (2.5 eq.), and acetonitrile (10-15 volumes).
-
Reagent Addition: Begin stirring the suspension. Add benzyl bromide (2.2 eq.) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent) until the starting material spot is no longer visible (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr), washing the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic solution twice with water and once with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.
References
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Tidwell, T. T. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. Available from: [Link]
-
Coleman, R. S., & Gurrala, S. R. (2000). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 2(1), 259-261. Available from: [Link]
-
Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(12), 1123-1125. Available from: [Link]
-
Wikipedia. Terbutaline. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
-
Utah Tech University. Williamson Ether Synthesis. Available from: [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(9), 763. Available from: [Link]
-
Slideshare. TERBUTALINE MEDICINAL CHEMISTRY.pptx. Available from: [Link]
- Google Patents. CN110698335A - Synthesis method of terbutaline intermediate.
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(9), 763. Available from: [Link]
-
Chemistry Stack Exchange. What are the products formed when phenol is reacted with benzyl bromide? Available from: [Link]
-
Brainly. Propose the mechanism for the synthesis of benzyl phenyl ether from phenol. Available from: [Link]
-
PubChem. Method for synthesizing terbutaline intermediate - Patent WO-2020010765-A1. Available from: [Link]
-
ResearchGate. Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. Available from: [Link]
-
Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Available from: [Link]
-
YouTube. Williamson Ether Synthesis. Available from: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
ResearchGate. SCHEME 1 Synthesis route of R-terbutaline hydrochloride (6). Reagents.... Available from: [Link]
-
Sciencemadness.org. New selective O-debenzylation of phenol with Mg/MeOH. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Available from: [Link]
-
Jetir.Org. Benzylation of different mole ethoxylates of p-octyl phenol with benzyl chloride. Available from: [Link]
-
Organic Synthesis. Protecting Groups. Available from: [Link]
- Google Patents. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof.
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
Wikipedia. Benzyl bromide. Available from: [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]
-
SynArchive. Protecting Groups List. Available from: [Link]
- Google Patents. CN110950765A - A kind of preparation method of terbutaline sulfate.
-
PubChem. Terbutaline. Available from: [Link]
-
Pharmaffiliates. This compound. Available from: [Link]
-
Pharmaffiliates. Terbutaline-impurities. Available from: [Link]
-
Veeprho. This compound. Available from: [Link]
-
Mayo Clinic. Terbutaline (subcutaneous route). Available from: [Link]
Sources
- 1. Terbutaline - Wikipedia [en.wikipedia.org]
- 2. TERBUTALINE MEDICINAL CHEMISTRY.pptx [slideshare.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. brainly.com [brainly.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 15. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof - Google Patents [patents.google.com]
- 16. Protective Groups [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Debenzylation of Terbutaline 3,5-Dibenzyl Ether
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Terbutaline. The final debenzylation step, converting "Terbutaline 3,5-Dibenzyl Ether" to the active pharmaceutical ingredient, is a critical transformation that can present several challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these potential hurdles effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the debenzylation of 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol, the immediate precursor to Terbutaline.
Issue 1: The debenzylation reaction is stalled or incomplete.
Q: My catalytic hydrogenation using Pd/C and H₂ is either very slow or has stopped completely before all the starting material is consumed. What are the likely causes and how can I resolve this?
A: Stalled or incomplete hydrogenolysis is the most common issue in this debenzylation. The primary culprit is often catalyst poisoning by the basic tertiary amine in the substrate and the product, Terbutaline.[1][2] The lone pair of electrons on the nitrogen atom can strongly adsorb to the palladium catalyst's active sites, inhibiting its activity. Here’s a systematic approach to troubleshoot this problem:
-
Catalyst Deactivation:
-
Poisoning: The amine functionality is a known poison for palladium catalysts.[1][2]
-
Solution 1: Acidic Additives. The addition of a stoichiometric amount of a mild acid, such as acetic acid or a carefully controlled amount of hydrochloric acid, can protonate the amine.[1][3] This protonated form, an ammonium salt, has a significantly reduced affinity for the palladium surface, thus preventing catalyst deactivation.[1]
-
Solution 2: Catalyst Choice. Pearlman's catalyst, 20% Pd(OH)₂/C, is often more effective than standard Pd/C for substrates containing basic nitrogen groups.[3][4] It is generally more robust and less susceptible to amine poisoning. A combination of Pd/C and Pd(OH)₂/C has also been reported to be more efficient than either catalyst alone in some cases.[4]
-
-
Poor Quality or Old Catalyst: The catalyst may have lost activity due to improper storage or handling. It's advisable to use a fresh batch of catalyst to rule out this possibility.[3][5]
-
-
Suboptimal Reaction Conditions:
-
Insufficient Hydrogen Pressure: While a hydrogen balloon is often sufficient for simple reductions, stubborn debenzylations may require higher pressures.[5] Utilizing a Parr hydrogenator to increase the hydrogen pressure can often drive the reaction to completion.
-
Inadequate Agitation: Hydrogenolysis is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is crucial to ensure efficient mass transfer and contact between the reactants and the catalyst.[5]
-
Solvent Selection: Polar solvents like ethanol, methanol, or tetrahydrofuran (THF) are typically effective.[5][6] The choice of solvent can significantly impact the reaction rate.[6]
-
Logical Troubleshooting Workflow for Incomplete Debenzylation
Sources
A Guide for Researchers, Scientists, and Drug Development Professionals
<Technical Support Center: Palladium Catalyst Removal >
Welcome to the Technical Support Center for palladium catalyst removal. This resource is designed to provide in-depth, practical guidance and troubleshooting for common issues encountered during the purification of reaction mixtures after palladium-catalyzed hydrogenations. As a Senior Application Scientist, my goal is to blend established protocols with the underlying chemical principles to help you navigate these critical downstream processes with confidence.
Section 1: Fundamental Questions & Initial Steps
This section addresses the foundational knowledge required before selecting a palladium removal strategy.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical, especially in drug development?
A: The removal of residual palladium is paramount for several reasons. Primarily, regulatory bodies like the International Council for Harmonisation (ICH) classify palladium as an elemental impurity with established toxicity.[1] For pharmaceuticals, strict limits are enforced on the permissible daily exposure (PDE) of palladium in the final drug product to ensure patient safety.[2][3] For an oral medication, the daily dose must contain no more than 100 μg of palladium.[4][5] Beyond the regulatory and safety mandates, residual palladium can interfere with downstream chemistry, compromise the stability of the active pharmaceutical ingredient (API), or catalyze unwanted side reactions.[4][6]
Q2: What are the main categories of palladium removal techniques?
A: Palladium removal strategies can be broadly grouped into four categories:
-
Filtration: Physically removing solid, heterogeneous catalysts (like Pd/C) using filter aids.[2]
-
Scavenging: Using solid-supported or soluble agents (scavengers) with functional groups that selectively bind or chelate palladium, which is then removed by filtration.[1][7]
-
Precipitation & Crystallization: Altering solvent conditions or adding specific agents to precipitate the palladium or crystallize the product, leaving the metal behind in the solution.[2][7]
-
Chromatography: Separating the desired compound from the palladium catalyst and related residues based on differential adsorption to a stationary phase.[2][8]
Q3: My reaction is complete. What is the first and most crucial step before I attempt to remove my Pd/C catalyst?
A: Safety First: Inerting the Reaction Vessel. Before exposing the reaction mixture to air, the vessel must be thoroughly purged with an inert gas, such as nitrogen or argon. Palladium on carbon (Pd/C) that has been exposed to hydrogen is highly pyrophoric and can ignite spontaneously upon contact with oxygen.[9] This involves carefully evacuating the hydrogen atmosphere and backfilling with an inert gas multiple times to ensure all residual hydrogen is removed.[9] Never filter a "hot" hydrogenation reaction mixture directly in the open air without this crucial inerting step.[9]
Section 2: Method Selection & Initial Troubleshooting
Choosing the correct removal strategy from the outset is key to an efficient purification process. The following decision tree provides a logical workflow for selecting an appropriate method based on the state of the palladium and the nature of your product.
Section 3: Troubleshooting Guide: Filtration of Pd/C
Filtration is the most common first-line method for removing heterogeneous catalysts like palladium on carbon.[2] However, issues often arise.
Q4: I filtered my reaction mixture through standard filter paper, but the filtrate is still gray/black. What's happening?
A: This is a classic sign that fine palladium particles are passing through the filter medium.[10] Pd/C particles can be extremely small, and standard filter paper may not have a fine enough porosity to retain them all.
-
Underlying Cause: The pores of your filter paper are larger than the catalyst particles. Colloidal palladium, which can form during the reaction, is also notoriously difficult to remove by simple filtration.[6]
-
Solution Protocol: Use a filter aid like Celite®.
-
Prepare the Pad: Place a piece of filter paper in a Büchner funnel. Add a layer of Celite® (typically 1-2 cm thick) onto the paper.[2]
-
Pre-wet: Gently pour the reaction solvent over the Celite® pad and apply a light vacuum to settle the bed. This prevents channels from forming and ensures the pad is properly wetted.[2]
-
Filter: Carefully decant or pour your reaction mixture onto the center of the Celite® bed.
-
Wash: Rinse the pad with fresh solvent to recover any product adsorbed onto the Celite® or catalyst.[2]
-
-
Expert Tip: If a single filtration fails, passing the filtrate through a second, fresh Celite® pad can be effective.[6] For extremely fine particles, using a PTFE membrane filter (e.g., 0.45 µm) after the initial Celite® filtration can provide an extra layer of security.[6]
Q5: My filtrate is clear, but ICP-MS analysis shows palladium levels are still too high (>100 ppm). Why?
A: A clear filtrate does not guarantee the absence of palladium. This issue strongly suggests the presence of soluble palladium species, which cannot be removed by physical filtration.[2][8]
-
Underlying Cause: While Pd/C is heterogeneous, a small fraction of the palladium can leach off the carbon support and enter the solution as soluble Pd(II) or form stable organometallic complexes with your product, ligands, or solvent.[6]
-
Solution: You must employ a method that targets soluble palladium. The most direct approach is to use a palladium scavenger . Add the scavenger to the clear filtrate, stir for a specified time (often a few hours), and then filter again to remove the scavenger-palladium complex.[1][7]
Section 4: Troubleshooting Guide: Palladium Scavengers
Scavengers are materials with functional groups that have a high affinity for palladium.[1] They are essential for removing soluble or colloidal palladium to meet the stringent ppm (parts-per-million) limits required for APIs.[11]
Q6: There are many types of scavengers. How do I choose the right one for my system?
A: The choice of scavenger is critical and depends on the nature of your product, the solvent, and the suspected form of the palladium.[1]
-
Causality: Different scavengers operate by different mechanisms. Thiol- or thiourea-based scavengers are excellent for binding various forms of palladium.[12] Amine-based scavengers can also be effective, while activated carbon works through a broader adsorption mechanism and can simultaneously help with decolorization.[13][14]
-
Selection Guide: The following table provides a comparison of common scavenger types.
| Scavenger Type | Functional Group | Primary Target | Advantages | Considerations |
| SiliaMetS® Thiourea | Silica-bound Thiourea | Versatile for many Pd forms | High efficiency, widely used in pharma.[12] | Can require elevated temperatures for optimal performance. |
| SiliaMetS® DMT | Silica-bound Dimercaptotriazine | Ruthenium, hindered Pd complexes | Very high affinity for a broad range of metals.[12] | May be more expensive than other options. |
| Activated Carbon | N/A (Surface Adsorption) | General Pd, color bodies | Cost-effective, removes other impurities.[14] | Can adsorb the product, leading to yield loss; requires optimization.[15] |
| N-Acetyl Cysteine | Thiol (Soluble) | Soluble Pd species | Can be very effective in aqueous workups.[4] | Requires an additional workup step to remove the scavenger itself. |
Q7: I used a scavenger, but my palladium levels are still high. What went wrong?
A: Incomplete scavenging can result from several factors related to kinetics, accessibility, and competition.
-
Underlying Causes & Solutions:
-
Insufficient Contact Time/Temperature: Scavenging is not always instantaneous. The binding process can be kinetically slow. Solution: Increase the stirring time (e.g., from 2 hours to overnight) or gently heat the mixture (e.g., to 40-60 °C) to improve the rate of binding.[7]
-
Incorrect Scavenger-to-Palladium Ratio: The scavenger has a finite capacity. Solution: Increase the equivalents of the scavenger used. A typical starting point is 5-10 weight equivalents relative to the mass of palladium.
-
Product Interference: Your product molecule might contain functional groups (e.g., amines, thiols) that also chelate palladium, competing with the scavenger. Solution: This is a challenging scenario. You may need to screen a variety of scavengers with different functional groups to find one that can outcompete your product for the palladium.[12] Alternatively, a multi-step approach combining a scavenger with a crystallization step may be necessary.[4]
-
Section 5: Analytical Verification
Q8: How do I accurately measure the final palladium concentration in my product?
A: The gold standard for quantifying trace elemental impurities in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[16][17] This technique offers the extremely low detection limits (parts-per-billion) required to verify compliance with regulatory guidelines.[18] While other methods like Atomic Absorption (AA) exist, ICP-MS is generally preferred for its sensitivity and ability to perform multi-element analysis.[16]
-
Protocol: Preparing a Sample for ICP-MS Analysis
-
Representative Sampling: Obtain a homogenous and representative sample of your final, isolated material.
-
Digestion: Accurately weigh a small amount of the sample (e.g., 50 mg). The sample is then typically digested in a mixture of high-purity nitric and hydrochloric acid in a closed vessel, often with heating.[19] This process destroys the organic matrix, leaving the palladium in a simple aqueous/acidic solution.
-
Dilution: The digested sample is carefully diluted to a precise final volume with deionized water to bring the expected palladium concentration into the linear range of the instrument.[17]
-
Analysis: The prepared sample is introduced into the ICP-MS instrument for quantification against known calibration standards.[17]
-
References
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link]
-
Various Authors. (2013). Removal of leached Palladium from reaction product. The ScienceMadness Discussion Board. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Loh, S. L. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
Various Authors. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. Retrieved from [Link]
-
US Pharmacopeia (USP). (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]
-
Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]
- Various Authors. (2025). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions.
-
Various Authors. (2019). What would be a good way to kill leftover palladium from a reaction mixture? Reddit. Retrieved from [Link]
- Various Authors. (2025). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents.
-
Arcinova. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. Retrieved from [Link]
-
Sarioğlan, Ş. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. Retrieved from [Link]
-
Various Authors. (2021). How can I filtrate Pd2(dba)3 and P(o-tol)3? (Celite filtration failed). Chemistry Stack Exchange. Retrieved from [Link]
-
Griffing, E. (2022). Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. Retrieved from [Link]
-
Various Authors. (2022). Hydrogenation reaction tips and tricks. Reddit. Retrieved from [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Retrieved from [Link]
- Sarioğlan, Ş. (2025). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
-
Costa, B. C. R., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. PubMed. Retrieved from [Link]
-
Various Authors. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. Reddit. Retrieved from [Link]
-
European Medicines Agency (EMA). (2020). ICH guideline Q3D (R2) on elemental impurities. Retrieved from [Link]
-
Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Reagecon Knowledge. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. onyxipca.com [onyxipca.com]
- 5. usp.org [usp.org]
- 6. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. silicycle.com [silicycle.com]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. biotage.com [biotage.com]
- 16. arborassays.com [arborassays.com]
- 17. agilent.com [agilent.com]
- 18. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
- 19. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
"Terbutaline 3,5-Dibenzyl Ether" solubility issues in different solvents
Welcome to the technical support center for Terbutaline 3,5-Dibenzyl Ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this important pharmaceutical intermediate. As a key precursor in the synthesis of the bronchodilator Terbutaline, understanding and optimizing its solubility is critical for successful reaction chemistry, purification, and handling.[1] This document provides in-depth, experience-driven insights and practical troubleshooting protocols to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound that dictate its solubility?
A1: The solubility behavior of this compound is primarily governed by its molecular structure. Key influencing factors include:
-
Large Non-Polar Surface Area: The presence of two benzyl ether groups contributes significantly to the molecule's non-polar character.[2] These large, hydrophobic moieties dominate the structure, making the compound more soluble in non-polar organic solvents.
-
Polar Functional Groups: The molecule also contains a secondary amine and a hydroxyl group, which are polar and capable of hydrogen bonding.[2] However, the influence of these polar groups is sterically hindered and overshadowed by the large non-polar benzyl groups.
-
High Molecular Weight: With a molecular weight of approximately 405.5 g/mol , more energy is required to overcome the lattice energy of the solid-state compound, which can contribute to lower solubility.[2][3]
-
Calculated LogP: The XLogP3 value is 4.6, which indicates a high degree of lipophilicity and predicts poor solubility in aqueous solutions.[2]
Q2: In which solvents is this compound known to be soluble?
A2: Based on available data and synthetic protocols, this compound exhibits good solubility in several organic solvents. It is reported to be soluble in chloroform.[4][5] Synthesis and purification procedures for this compound and related structures often employ solvents such as methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and acetone, suggesting at least moderate solubility in these media, particularly at elevated temperatures.[6][7]
Q3: Why is this compound poorly soluble in water?
A3: The principle of "like dissolves like" is central here. Water is a highly polar solvent that forms strong hydrogen bonds. The structure of this compound is dominated by its two large, non-polar benzyl rings. These hydrophobic groups disrupt the hydrogen-bonding network of water, making it energetically unfavorable for the compound to dissolve. While it possesses polar amine and hydroxyl groups, their contribution is insufficient to overcome the hydrophobicity of the rest of the molecule.
Q4: Can pH adjustment be used to increase the aqueous solubility of this compound?
A4: Yes, to a certain extent. The secondary amine group in the molecule is basic and can be protonated under acidic conditions to form an ammonium salt. This salt form will have significantly higher aqueous solubility than the free base. This property is often exploited in purification steps, such as back-extraction into an acidic aqueous layer from an organic solvent.[8] However, the overall solubility might still be limited depending on the concentration and the specific counter-ion.
Q5: How does temperature influence the solubility of this compound?
A5: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[9] This is because the additional thermal energy helps to overcome the intermolecular forces in the solid crystal lattice, allowing the solvent to solvate the individual molecules more effectively. Recrystallization procedures mentioned in synthetic patents for this compound rely on this principle, where the crude product is dissolved in a suitable solvent at an elevated temperature and then crystallized upon cooling.[6]
Troubleshooting Guide: Common Solubility Issues
This section provides a systematic approach to resolving common solubility problems encountered during experimental work.
Issue 1: The compound fails to dissolve in the selected solvent at room temperature.
-
Causality: The chosen solvent may not have the appropriate polarity to effectively solvate the molecule, or the concentration may exceed the solubility limit at ambient temperature.
-
Troubleshooting Protocol:
-
Apply Gentle Heating: Warm the mixture gently (e.g., to 40-60°C). Increased kinetic energy can significantly improve both the rate of dissolution and the solubility limit.[9] Always be mindful of the solvent's boiling point and the compound's thermal stability.
-
Use Sonication: A brief period of sonication in an ultrasonic bath can help break down solid aggregates and accelerate the dissolution process.
-
Solvent Screening: If heating and sonication are ineffective, a different solvent is required. Screen a panel of solvents with varying polarities. A suggested starting list is provided in the solubility table below.
-
Consider Solvent Mixtures: A mixture of solvents can sometimes provide the ideal polarity. For instance, a small amount of a more polar solvent like methanol can be added to a less polar solvent like dichloromethane to improve solubility.[10]
-
Issue 2: The compound dissolves in an organic solvent but precipitates when an aqueous solution is added.
-
Causality: This phenomenon, often called "crashing out" or "precipitation upon dilution," occurs when the polarity of the solvent system changes dramatically, reducing the compound's solubility.[11] This is common when a concentrated stock solution in a water-miscible organic solvent (like DMSO or DMF) is diluted into an aqueous buffer.[12]
-
Troubleshooting Protocol:
-
Slower Addition: Add the aqueous solution slowly to the organic solution while vortexing or stirring vigorously. This can sometimes prevent localized supersaturation and immediate precipitation.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, dilute into a mixture of the buffer and a water-miscible organic solvent (e.g., a 1:1 mixture of buffer and acetonitrile).
-
Serial Dilution: Perform a stepwise serial dilution. First, dilute the concentrated organic stock solution into a mixture of the organic solvent and the aqueous buffer, then perform subsequent dilutions in the final aqueous medium. This gradual change in solvent environment can keep the compound in solution.[11]
-
Issue 3: An emulsion forms during liquid-liquid extraction.
-
Causality: Emulsions are common when extractions involve compounds that have surfactant-like properties or when particulate matter is present.[13] The combination of polar and non-polar moieties in this compound can contribute to the stabilization of emulsions at the aqueous-organic interface.
-
Troubleshooting Protocol:
-
Prevention: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without introducing excessive mechanical energy.[13]
-
Disruption:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion (a technique known as "salting out").[13]
-
Filtration: Pass the emulsified layer through a plug of glass wool or Celite.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can often force the separation of the layers.
-
-
Solubility Data Summary
The following table summarizes the known and predicted solubility of this compound in various common laboratory solvents. This should be used as a starting point for solvent selection.
| Solvent | Polarity Index | Known/Predicted Solubility | Reference/Rationale |
| Non-Polar | |||
| Toluene | 2.4 | Soluble (especially with heat) | Used in synthesis of related compounds.[6] |
| Hexane | 0.1 | Likely Poorly Soluble | High lipophilicity suggests some solubility, but polarity may be too low. |
| Intermediate Polarity | |||
| Chloroform | 4.1 | Soluble | Explicitly mentioned in product data sheets.[4][5] |
| Dichloromethane (DCM) | 3.1 | Soluble | Similar to chloroform; a common solvent for non-polar to moderately polar organic compounds.[14] |
| Ethyl Acetate | 4.4 | Soluble | Common extraction and reaction solvent for similar intermediates.[6][8] |
| Acetone | 5.1 | Soluble | Used for recrystallization of the crude product.[6] |
| Polar Aprotic | |||
| Acetonitrile (ACN) | 5.8 | Moderately Soluble | A versatile solvent used in related syntheses.[6] |
| Dimethylformamide (DMF) | 6.4 | Likely Soluble | Strong solvent for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Likely Soluble | Strong solvent, but may be difficult to remove. |
| Polar Protic | |||
| Isopropanol | 3.9 | Soluble (especially with heat) | Used as a reaction and recrystallization solvent.[6] |
| Ethanol | 4.3 | Moderately Soluble | Used for recrystallization.[6] |
| Methanol | 5.1 | Moderately Soluble | Used in synthesis and recrystallization.[6][7][10] |
| Water | 10.2 | Insoluble | High XLogP and large non-polar structure predict poor aqueous solubility.[2] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Determination
This protocol provides a rapid method to estimate the solubility of this compound in a new solvent.
-
Preparation: Weigh approximately 5 mg of the compound into a small glass vial.
-
Solvent Addition: Add the test solvent dropwise (e.g., in 100 µL increments) using a calibrated pipette.
-
Mixing: After each addition, cap the vial and vortex for 30-60 seconds. Observe for dissolution.
-
Heating/Sonication: If the solid does not dissolve at room temperature after adding 1 mL of solvent, gently warm the vial (e.g., to 50°C) or place it in an ultrasonic bath for 2-5 minutes.
-
Observation: Continue adding solvent in increments until the solid is completely dissolved.
-
Calculation: Calculate the approximate solubility based on the mass of the compound and the total volume of solvent used (e.g., 5 mg in 0.5 mL = ~10 mg/mL).
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for solubility issues.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
-
Apicule. (n.d.). This compound (CAS No: 28924-25-6) API Intermediate Manufacturers. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Claeys, M., De Leenheer, A. P., & Cruyl, A. A. (1981). Quantitative analysis of terbutaline by gas chromatography-mass spectrometry. Journal of Pharmaceutical Sciences, 70(11), 1252-1255. Retrieved from [Link]
-
HuiCheng Biotech. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2021). CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof.
-
Mishra, S., et al. (2021). Enantioselective resolution of Rac-terbutaline and evaluation of optically pure R-terbutaline hydrochloride as an efficient anti-asthmatic drug. ResearchGate. Retrieved from [Link]
- Google Patents. (2020). CN110698335A - Synthesis method of terbutaline intermediate.
-
Mishra, S., et al. (2021). Enantioselective resolution of Rac-terbutaline and evaluation of optically pure R-terbutaline hydrochloride as an efficient anti-asthmatic drug. ResearchGate. Retrieved from [Link]
-
Szabo, Z. I., et al. (2006). Characterization of Polymorphs and Solvates of Terbutaline Sulfate. Request PDF. Retrieved from [Link]
-
Clare, R. A., Davies, D. S., & Baillie, T. A. (1979). The analysis of terbutaline in biological fluids by gas chromatography electron impace mass spectrometry. Biomedical Mass Spectrometry, 6(1), 31-37. Retrieved from [Link]
-
Suneetha, D., & Rao, A. L. (2013). RP-HPLC-PDA Method for the Analysis of Terbutaline sulphate in Bulk, Dosage forms and in Dissolution. Journal of Applied Pharmaceutical Science, 3(3), 112-116. Retrieved from [Link]
-
El-Gindy, A., Emara, S., & Mostafa, M. M. (2005). Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 527-534. Retrieved from [Link]
-
Brundavan Laboratories Pvt Ltd. (n.d.). Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). Terbutaline. National Center for Biotechnology Information. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
LCGC International. (2015). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]
-
MDPI. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ResearchGate. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). dibenzyl ether. Retrieved from [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. This compound | C26H31NO3 | CID 21450034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Terbutaline 3,5-Dibenzyl Ether_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 6. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. The analysis of terbutaline in biological fluids by gas chromatography electron impace mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone [brundavanlabs.com]
Technical Support Center: Prevention of Over-Reduction in Terbutaline Synthesis
Welcome to the Technical Support Center for professionals engaged in the synthesis of Terbutaline. This guide is structured to provide direct, actionable answers to common challenges encountered during the critical reduction step of Terbutaline synthesis. Our focus is to equip you with the knowledge to mitigate over-reduction, a common side reaction that can significantly impact yield and purity.
The synthesis of Terbutaline often involves the catalytic hydrogenation of a ketone precursor, such as 3,5-dibenzyloxy-α-(tert-butylamino)acetophenone. The primary challenge in this step is the selective reduction of the ketone to a secondary alcohol without simultaneously cleaving the benzyl ether protecting groups. This undesired cleavage, known as hydrogenolysis or over-reduction, leads to the formation of phenolic impurities that are difficult to remove and compromise the quality of the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is over-reduction in Terbutaline synthesis, and what is the underlying chemical mechanism?
A1: Over-reduction, in this context, refers to the hydrogenolysis of the C-O bonds of the benzyl ether protecting groups, which occurs concurrently with the desired reduction of the ketone.[1][2] The intended reaction is the addition of hydrogen across the carbonyl group to form a secondary alcohol. However, the same catalyst and conditions, particularly with Palladium on Carbon (Pd/C), can also facilitate the cleavage of the benzylic C-O bond.
The mechanism involves the adsorption of the substrate and hydrogen onto the surface of the heterogeneous catalyst.[3][4] While the ketone is reduced, the benzyl groups are also susceptible to attack, leading to the formation of toluene and the unprotected resorcinol derivative of Terbutaline as a major impurity. This side reaction is thermodynamically favorable and kinetically competitive with the desired ketone reduction.
Sources
Technical Support Center: Degradation Pathways of Terbutaline 3,5-Dibenzyl Ether
Welcome to the technical support center for Terbutaline 3,5-Dibenzyl Ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule. As a protected derivative of the β2-adrenergic agonist Terbutaline, understanding its degradation profile is critical for accurate experimental design, impurity profiling, and formulation development. This document outlines the primary degradation pathways, offers troubleshooting advice for common experimental issues, and provides validated protocols for stability testing.
Part 1: Primary Degradation Pathways
This compound's stability is governed by two main structural features: the core terbutaline scaffold and the two benzyl ether protecting groups. While the dibenzyl ether modification enhances lipophilicity and serves as a synthetic handle or prodrug moiety, it also introduces specific degradation vulnerabilities, primarily through cleavage of the ether linkages. The subsequent exposure of the phenolic hydroxyl groups on the terbutaline core renders it susceptible to its own set of degradation reactions.
The primary degradation mechanisms are oxidative, hydrolytic, and photolytic cleavage of the benzyl ether bonds. A special consideration is reductive cleavage (hydrogenolysis), which is a common synthetic step but can be an unintentional degradation pathway if the molecule is exposed to catalytic hydrogenation conditions.
Caption: Predicted degradation pathways of this compound.
Oxidative Degradation
The benzyl ether linkage is susceptible to oxidative cleavage.[1] This is arguably the most common degradation pathway under ambient storage conditions, particularly with prolonged exposure to air.[2]
-
Mechanism: The reaction typically proceeds via radical abstraction of a benzylic hydrogen, leading to the formation of a hemiacetal intermediate which then collapses.
-
Primary Degradants: The cleavage of the C-O bond results in the formation of Terbutaline (with its now-free 3,5-phenolic hydroxyls) and Benzaldehyde .[3][4]
-
Secondary Degradants: Benzaldehyde can be readily oxidized further to Benzoic Acid .[2][4] The newly exposed phenolic groups on the terbutaline core are now susceptible to oxidative degradation, similar to the parent drug, potentially forming colored quinone-type products .[5][6]
Hydrolytic Degradation
While generally stable, benzyl ethers can be cleaved under forced hydrolytic conditions (strong acid or base), which are common in forced degradation studies.[1][5]
-
Mechanism: Acid-catalyzed hydrolysis involves protonation of the ether oxygen followed by nucleophilic attack by water. Base-catalyzed hydrolysis is less common but can occur under harsh conditions.
-
Primary Degradants: This pathway yields Terbutaline and Benzyl Alcohol .
Photodegradation
The parent terbutaline molecule is known to be sensitive to light when in solution, leading to discoloration and degradation.[7] The benzyl ether derivative is expected to share this sensitivity. Additionally, benzyl ethers themselves can be cleaved by light, a process that can be accelerated by photosensitizers.[8][9]
-
Mechanism: Photodegradation of the terbutaline core often involves singlet oxygen reacting with the phenolic ring.[6] The cleavage of the benzyl ethers can proceed through photoredox catalysis.[9] The overall pathway is complex.
-
Primary Degradants: The primary products would include Terbutaline and various products from the benzyl moiety.
-
Observable Artifacts: A common sign of photodegradation is the yellowing of the solution.[7]
Reductive Cleavage (Hydrogenolysis)
This is a critical pathway to consider during chemical synthesis. It is not a typical storage degradation pathway but is a common and efficient method for intentionally removing benzyl ether protecting groups.
-
Mechanism: Catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, reductively cleaves the benzyl-oxygen bond.[10][11]
-
Products: This reaction is generally very clean and high-yielding, producing Terbutaline and Toluene .[11] Researchers must be aware of this if the molecule is subjected to hydrogenation conditions intended for another functional group.
Part 2: Frequently Asked Questions (FAQs)
Q1: My LC-MS analysis shows unexpected peaks with masses corresponding to Terbutaline and Benzaldehyde. What is the likely cause? A1: This is a classic signature of oxidative or, less commonly, hydrolytic cleavage of the benzyl ether groups. Oxidative degradation from exposure to air or trace peroxides in solvents is the most probable cause.[2][3][4] We recommend preparing fresh solutions, purging solvents with an inert gas (e.g., nitrogen or argon), and verifying the purity of your reagents.
Q2: I dissolved my sample in methanol for analysis, left it on the bench for a few hours, and the solution turned yellow. Why? A2: The yellowing strongly indicates photodegradation.[7] The terbutaline core is known to be light-sensitive in solution.[5][7] To prevent this, always protect solutions from light by using amber vials or wrapping containers in aluminum foil. This is crucial for maintaining sample integrity, especially for quantitative analysis.
Q3: I performed a hydrogenation reaction to reduce a nitro group on a different part of my molecule, and my starting material, this compound, was completely consumed. Where did it go? A3: You have inadvertently performed a hydrogenolysis reaction. Benzyl ethers are highly susceptible to cleavage under catalytic hydrogenation conditions (e.g., H₂/Pd-C).[10][11] This reaction efficiently removes the benzyl groups to yield the parent Terbutaline and Toluene. This demonstrates the importance of choosing orthogonal protecting groups if hydrogenation is required elsewhere in the synthetic sequence.
Q4: What are the primary degradation products I should monitor for in a stability study? A4: Based on the predicted pathways, you should develop analytical methods capable of separating and detecting the following key compounds:
-
This compound (Parent)
-
Terbutaline (Core)
-
Benzaldehyde
-
Benzoic Acid
-
Benzyl Alcohol
-
Toluene (if reductive conditions are possible)
Q5: How can I minimize the degradation of this compound during storage and experiments? A5: To ensure the stability of your compound, follow these best practices:
-
Storage: Store the solid material in a tightly sealed container at recommended temperatures (typically 2-8°C), protected from light.
-
In Solution: Prepare solutions fresh whenever possible. If solutions must be stored, use amber glassware, store at low temperatures, and consider purging the headspace with an inert gas like argon or nitrogen to minimize oxidation.[7]
-
Experimental Conditions: Be mindful of your reaction conditions. Avoid strong oxidizing agents, strong acids/bases, and catalytic hydrogenation unless cleavage of the benzyl ethers is the intended outcome.
Part 3: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected Peaks in Chromatogram | 1. Degradation via oxidation, hydrolysis, or photolysis.[2][7] 2. Contamination of sample, solvent, or mobile phase. | 1. Identify Peaks: Use mass spectrometry (MS) to identify the mass of the unexpected peaks and compare them to potential degradants (Terbutaline, Benzaldehyde, etc.). 2. Confirm Pathway: Perform a targeted forced degradation study (see Protocol below) to confirm the identity of degradants formed under specific stress conditions. 3. Prevent Recurrence: Prepare fresh solutions, use high-purity solvents, and protect samples from light and air.[7] |
| Loss of Assay Potency / Inconsistent Results | 1. Significant degradation has occurred due to improper storage or handling. 2. The analytical method is not stability-indicating (i.e., degradant peaks co-elute with the parent peak). | 1. Re-evaluate Procedures: Review all storage and sample handling procedures against best practices. 2. Validate Method: Ensure your analytical method (e.g., HPLC) is properly validated and can separate the parent compound from all key degradation products.[12][13] 3. Use Fresh Standards: Prepare a fresh standard and re-assay the sample to confirm the loss of potency. |
| Reaction Fails or Yields Unexpected Product | 1. Unintended cleavage of the benzyl ether protecting groups by reaction reagents. 2. Degradation of the starting material before the reaction was initiated. | 1. Check Reagent Compatibility: Scrutinize all reagents and conditions for known incompatibilities with benzyl ethers (e.g., strong acids, reducing agents like H₂/Pd-C, strong oxidizers).[1][10] 2. Confirm Starting Material Purity: Run a purity check on your starting material immediately before beginning the reaction to rule out pre-existing degradation. |
Part 4: Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[14] The following is a general workflow based on ICH guidelines.
Caption: Workflow for a forced degradation study.
Objective: To generate degradation products for identification and to probe the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC-UV/PDA system
-
LC-MS/MS system for characterization
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).
-
Stress Conditions: (Run a control sample protected from stress in parallel).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for a predetermined time (e.g., 2, 4, 8 hours), sampling periodically.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C, sampling periodically.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, sampling periodically.
-
Thermal Degradation: Heat a sealed vial of the stock solution at 80°C, sampling periodically.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or other suitable transparent container to a light source as specified by ICH Q1B guidelines.
-
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis:
-
Analyze all stressed samples and the control by a validated stability-indicating HPLC-UV/PDA method. The method must be able to resolve the parent peak from all generated degradant peaks.[12][13][15]
-
Calculate the percentage degradation. A target of 5-20% degradation is typically ideal for identifying products.[16]
-
-
Characterization:
References
- BenchChem. (n.d.). Degradation pathways of Terbutaline-d9 in solution and during storage.
-
ResearchGate. (2025). Identification of Degradation Products and Process Impurities from Terbutaline Sulfate by UHPLC-Q-TOF-MS/MS and In Silico Toxicity Prediction. Retrieved from [Link]
-
Daraghmeh, N., et al. (2002). Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Postulated oxidative degradation pathway of terbutaline sulfate. Retrieved from [Link]
-
Daraghmeh, N., et al. (2002). Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC. ResearchGate. Retrieved from [Link]
-
Zhou, Y., et al. (2013). Photochemical Transformation of Terbutaline (Pharmaceutical) in Simulated Natural Waters: Degradation Kinetics and Mechanisms. PubMed. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Oxford Academic. Retrieved from [Link]
-
ResearchGate. (n.d.). MS-TOF spectra of terbutaline and its process impurities and degradation products 1–17. Retrieved from [Link]
-
ResearchGate. (n.d.). Postulated photolytic degradation pathway of terbutaline sulfate. Retrieved from [Link]
-
Mayhoub, A. S. (2008). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. PMC - NIH. Retrieved from [Link]
-
Daraghmeh, N., et al. (2002). Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC. Semantic Scholar. Retrieved from [Link]
-
ProQuest. (n.d.). Facile Oxidation of Benzyl Ethers by In Situ Generated o-Iodoxybenzoic Acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced Degradation Study Data for tes and dox. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Gacs, J., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications. Retrieved from [Link]
-
YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Gacs, J., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC - PubMed Central. Retrieved from [Link]
-
MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]
-
ResearchGate. (2026). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Oxidation of Benzyl Ethers by <em>in situ</em> Generated <em>o</em>-Iodoxybenzoic Acid - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical transformation of terbutaline (pharmaceutical) in simulated natural waters: degradation kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 11. youtube.com [youtube.com]
- 12. Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Terbutaline Synthesis: 3,5-Dibenzyl Ether vs. Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Landscape of Terbutaline
Terbutaline, a potent β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasms associated with asthma, bronchitis, and emphysema.[1] Its synthesis, a critical process for pharmaceutical production, can be approached through various pathways, each with distinct advantages and challenges. The choice of precursor is a pivotal decision that significantly influences the overall efficiency, scalability, and economic viability of the synthesis.
This guide provides an in-depth comparison of synthetic routes to terbutaline, with a primary focus on the pathway proceeding through the Terbutaline 3,5-dibenzyl ether intermediate versus alternative routes commencing from other precursors, most notably 3,5-dihydroxyacetophenone. We will dissect the experimental data, process parameters, and safety profiles of these methodologies to offer a comprehensive resource for researchers and drug development professionals.
The Central Precursor: A Tale of Two Molecules
The synthesis of terbutaline predominantly originates from precursors that provide the core 1,3-dihydroxybenzene moiety. The two most common starting points are 3,5-dibenzyloxyacetophenone and 3,5-dihydroxyacetophenone. The former leads to the formation of this compound, a key intermediate where the phenolic hydroxyl groups are protected by benzyl groups. The latter requires a different strategic approach to manage the unprotected and reactive hydroxyl groups.
| Feature | This compound | 3,5-Dihydroxyacetophenone |
| Structure | Phenolic hydroxyls protected by benzyl groups | Free phenolic hydroxyls |
| CAS Number | 28924-25-6 | 51863-60-6 |
| Molecular Formula | C26H31NO3 | C8H8O3 |
| Molecular Weight | 405.5 g/mol | 152.15 g/mol |
| Appearance | Off-white crystalline powder | - |
| Solubility | Soluble in Chloroform | - |
| Melting Point | 124-126°C | - |
Synthetic Strategies: A Comparative Analysis
The synthesis of terbutaline from these precursors can be broadly categorized into two main strategies, each with its own set of experimental considerations.
Strategy 1: The Benzyl Protection Route via this compound
This widely employed strategy involves the protection of the reactive phenolic hydroxyl groups of a precursor like 3,5-dihydroxybenzoic acid or 3,5-dihydroxyacetophenone with benzyl groups. This protection prevents unwanted side reactions during subsequent synthetic steps. The synthesis of this compound is a key part of this pathway.
Workflow Diagram:
Caption: Synthetic pathway to Terbutaline via the this compound intermediate.
Experimental Protocol: Synthesis of Terbutaline via 3,5-Dibenzyl Ether Intermediate
-
Benzylation of 3,5-dihydroxyacetophenone: 3,5-dihydroxyacetophenone is reacted with a benzylating agent in the presence of an acid-binding agent to yield 3,5-dibenzyloxyacetophenone.[2]
-
Bromination: The resulting 3,5-dibenzyloxyacetophenone is brominated, typically using a brominating agent like copper bromide or dibromohydantoin, to form α-bromo-3,5-dibenzyloxyacetophenone.[2][3]
-
Condensation and Reduction: The α-bromo intermediate is then condensed with tert-butylamine. The resulting keto-amine can then be reduced to the corresponding amino alcohol, this compound.[4]
-
Debenzylation: The final step involves the removal of the benzyl protecting groups via hydrogenolysis to yield terbutaline.[4]
Advantages of the Benzyl Protection Route:
-
Selectivity: Protection of the hydroxyl groups prevents side reactions, leading to a cleaner reaction profile and potentially higher purity of the final product.
-
Established Methodology: This route is well-documented in patent literature, providing a solid foundation for process development.[2][3][4]
Disadvantages of the Benzyl Protection Route:
-
Additional Steps: The protection and deprotection steps add to the overall number of synthetic transformations, which can impact yield and cost.
-
Harsh Reagents: The debenzylation step often requires catalytic hydrogenation, which can involve high pressure and specialized equipment.[5] The use of reagents like selenium dioxide for oxidation in some variations of this route poses environmental and safety concerns.[3][4]
Strategy 2: The Direct Route from 3,5-Dihydroxyacetophenone
This approach aims to streamline the synthesis by avoiding the protection and deprotection of the phenolic hydroxyls.
Workflow Diagram:
Sources
- 1. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN110950765B - Preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 3. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 4. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof - Google Patents [patents.google.com]
- 5. CN105254512B - Preparation method of terbutaline sulphate - Google Patents [patents.google.com]
Comparison of different debenzylation methods for benzyl ethers
A Comparative Guide to Debenzylation Methods for Benzyl Ethers
The benzyl ether is a cornerstone of protecting group strategy in organic synthesis, prized for its robustness across a wide array of reaction conditions. However, the very stability that makes it so valuable also necessitates a careful choice of deprotection—or debenzylation—method to ensure high yields and preserve the integrity of the target molecule. This guide provides an in-depth comparison of the most common debenzylation methods, supported by experimental data and field-proven insights to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Catalytic Hydrogenation: The Workhorse of Debenzylation
Catalytic hydrogenation is arguably the most common and often cleanest method for cleaving benzyl ethers. The reaction proceeds by hydrogenolysis, where a C-O bond is cleaved by the addition of hydrogen, typically using a palladium catalyst.
Mechanism and Key Considerations
The reaction involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the free alcohol and toluene. The efficiency of this process is highly dependent on the choice of catalyst, solvent, and hydrogen source.
Catalyst Selection: Palladium on carbon (Pd/C) is the most frequently used catalyst. For substrates with functional groups sensitive to reduction, such as benzylamines, Pearlman's catalyst (palladium hydroxide on carbon) can offer superior selectivity, allowing for the removal of N-benzyl groups without cleaving O-benzyl ethers.[1]
Hydrogen Source: The two primary approaches are:
-
Direct Hydrogenation: Utilizes hydrogen gas (H₂), often at atmospheric pressure (balloon) or higher.[2]
-
Catalytic Transfer Hydrogenation (CTH): Employs a hydrogen donor molecule in situ, such as formic acid, ammonium formate, or cyclohexene.[2][3][4] CTH is particularly advantageous as it avoids the need to handle flammable hydrogen gas, enhancing laboratory safety.[2]
Experimental Protocol: Direct Hydrogenation
-
Setup: Dissolve the benzyl-protected substrate (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Catalyst Addition: Add 10 mol% of 10% Pd/C to the solution.
-
Hydrogenation: Degas the mixture under vacuum and replace the atmosphere with hydrogen gas (a balloon is sufficient for many small-scale reactions).[5]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the debenzylated product.[2]
Performance and Scope
Catalytic hydrogenation is highly efficient for a broad range of substrates. However, its primary limitation is the lack of chemoselectivity in the presence of other reducible functional groups, such as alkenes, alkynes, azides, and some halogen substituents.[6][7] For instance, while selective debenzylation in the presence of an aromatic chloride is possible, it requires careful selection of the catalyst and reaction conditions to minimize dehalogenation.[8]
Lewis Acid-Mediated Cleavage: For Complex Substrates
When catalytic hydrogenation is not viable due to sensitive functional groups, Lewis acids provide a powerful alternative. This method is particularly useful for complex molecules where hydrogenation might lead to undesired side reactions.
Mechanism and Key Considerations
The reaction is thought to proceed via coordination of the Lewis acid to the ether oxygen, activating the C-O bond for cleavage. This is typically followed by nucleophilic attack on the benzylic carbon.[9]
Reagent Selection: A variety of Lewis acids can be employed, including boron trihalides (BBr₃, BCl₃) and tin tetrachloride (SnCl₄).[9][10] The choice of Lewis acid is critical; for example, SnCl₄ can selectively cleave benzyl esters in the presence of benzyl ethers.[10] The addition of a "cation scavenger," such as pentamethylbenzene, is often crucial to prevent the liberated benzyl cation from causing unwanted side reactions like C-benzylation.[11]
Experimental Protocol: BCl₃ with Cation Scavenger
-
Setup: Dissolve the aryl benzyl ether (1 equiv) and pentamethylbenzene (3 equiv) in dichloromethane (DCM) and cool the solution to -78 °C.
-
Reagent Addition: Slowly add a 1 M solution of BCl₃ in DCM (2 equiv).
-
Reaction: Stir the mixture at -78 °C.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Work-up: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.[11]
Performance and Scope
Lewis acid-mediated debenzylation is compatible with a wide range of functional groups that are sensitive to reduction, including esters, halides, and nitro groups.[11] However, this method is limited to substrates that can tolerate strong acids.[12]
Oxidative Cleavage: A Complementary Approach
Oxidative methods offer another orthogonal strategy for benzyl ether cleavage, particularly useful when both hydrogenation and strong Lewis acids are incompatible with the substrate.
Mechanism and Key Considerations
Oxidative cleavage typically involves the formation of an intermediate that is susceptible to hydrolysis. For example, with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), the reaction is believed to proceed via hydride abstraction from the benzylic carbon.[13]
Reagent Selection: Common oxidants include DDQ, ceric ammonium nitrate (CAN), and oxoammonium salts.[13][14] The reactivity can be tuned by modifying the benzyl group; for instance, p-methoxybenzyl (PMB) ethers are much more susceptible to oxidative cleavage than simple benzyl ethers.[12][14] Recent advances have also enabled the efficient cleavage of simple benzyl ethers using DDQ under photoirradiation.[6][7][12]
Experimental Protocol: Photocatalytic DDQ Cleavage
-
Setup: In a suitable vial, combine the benzyl ether (100 µmol), DDQ (25 µmol/benzyl group), and tert-butyl nitrite (200 µmol).
-
Solvent Addition: Add CH₂Cl₂ (5 mL) and H₂O (50 µL).
-
Irradiation: Irradiate the mixture with a 525 nm light source at room temperature.
-
Reaction: Stir the reaction until completion, as monitored by TLC.
-
Work-up: Concentrate the reaction mixture and purify by chromatography to yield the desired alcohol.[6]
Performance and Scope
Oxidative methods are highly valuable for their compatibility with reducible functional groups like azides, alkenes, and alkynes.[6][7] However, the reaction conditions may not be suitable for substrates with other oxidation-sensitive moieties. The reaction can be highly selective, but over-oxidation of the resulting alcohol to a ketone or carboxylic acid is a potential side reaction that must be considered.[13]
Comparative Summary
| Method | Typical Reagents | Advantages | Limitations | Compatible With | Incompatible With |
| Catalytic Hydrogenation | Pd/C, H₂; Pd/C, NH₄HCO₂ | High yield, clean reaction, simple work-up, safe (CTH) | Reduces other functional groups (alkenes, alkynes, azides, NO₂) | Esters, epoxides, most protecting groups | Alkenes, alkynes, azides, nitro groups, some halides |
| Lewis Acid Cleavage | BCl₃, BBr₃, SnCl₄ | Tolerates reducible functional groups | Requires strongly acidic conditions, potential for side reactions | Halides, nitro groups, esters, silyl ethers | Acid-sensitive groups (e.g., acetals, Boc) |
| Oxidative Cleavage | DDQ, CAN, Oxoammonium salts | Orthogonal to reductive methods, mild conditions (photocatalytic) | Can oxidize other functional groups, potential for over-oxidation | Alkenes, alkynes, azides, sulfides | Other easily oxidizable groups, sensitive alcohols |
Visualizing the Workflow
Caption: Decision workflow for selecting a debenzylation method.
Conclusion
The choice of a debenzylation method is a critical decision in a synthetic campaign. While catalytic hydrogenation remains the most straightforward and high-yielding method for many applications, its limitations necessitate a familiarity with alternative strategies. Lewis acid-mediated and oxidative cleavage provide powerful, orthogonal approaches that are indispensable when dealing with complex molecules bearing sensitive functional groups. By understanding the mechanisms, scope, and limitations of each method, researchers can confidently select the optimal conditions to achieve their synthetic goals efficiently and selectively.
References
-
Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. [Link]
-
Pieber, B., & Seeberger, P. H. (2021). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry, 17, 1-8. [Link]
-
Das, S., & Roy, N. (2010). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Journal of Carbohydrate Chemistry, 29(5-6), 241-251. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Max-Planck-Gesellschaft. [Link]
-
Y., Steve S. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard Corporation. [Link]
-
Tundo, P., & Selva, M. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 482-486. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Sajo, K., & Kover, K. E. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Tetrahedron Letters, 31(21), 3051-3052. [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Atlanchim Pharma Scientific Letter N°16. [Link]
-
Baker, A. E. G., et al. (2014). The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. Tetrahedron Letters, 55(47), 6445-6448. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Synthetic Communications, 17(4), 415–418. [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]
-
Ghosh, A., et al. (2020). Efficient Greener Visible‐Light‐Catalyzed Debenzylation of Benzyl Ethers and Esters: A Gateway to Wider Exploitation of Stable Benzyl Protecting Groups. Asian Journal of Organic Chemistry, 9(10), 1641-1645. [Link]
-
Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 887–892. [Link]
-
Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]
-
Riley, J. G., & Fraser-Reid, B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry, 20(2), 159-169. [Link]
Sources
- 1. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pure.mpg.de [pure.mpg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nacatsoc.org [nacatsoc.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Terbutaline 3,5-Dibenzyl Ether
This guide provides a comprehensive comparison of analytical methodologies for the validation of "Terbutaline 3,5-Dibenzyl Ether," a potential process-related impurity in the synthesis of Terbutaline. As a critical component of drug safety and quality, the robust detection and quantification of such impurities are mandated by global regulatory bodies. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore and contrast two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).
The Imperative of Impurity Profiling in Pharmaceutical Development
The quality, safety, and efficacy of an Active Pharmaceutical Ingredient (API) are intrinsically linked to its purity. Process-related impurities, such as this compound, can arise during the synthesis of the Terbutaline drug substance. The presence of such impurities, even at trace levels, can potentially impact the pharmacological and toxicological profile of the final drug product. Therefore, regulatory authorities mandate the development and validation of analytical procedures to ensure that these impurities are controlled within acceptable limits.
The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[1][2] This guide will compare two fit-for-purpose methods, demonstrating their respective strengths in the context of pharmaceutical quality control.
The Regulatory Foundation: ICH, USP, and FDA Guidelines
A successful method validation is not an arbitrary exercise; it is a systematic process governed by internationally recognized standards. The primary guidance documents that form the bedrock of our protocols are:
-
ICH Q2(R2) Validation of Analytical Procedures : This recently revised guideline provides a comprehensive framework for the principles of analytical procedure validation, including for spectroscopic data.[3][4][5] It harmonizes expectations for submissions within the EU, Japan, and the USA.
-
USP General Chapter <1225> Validation of Compendial Procedures : This chapter outlines the specific data elements required for validating analytical methods intended for inclusion in the USP–NF, which sets legal standards for pharmaceuticals in the United States.[6][7][8]
-
FDA Guidance for Industry : The FDA provides specific recommendations on submitting analytical procedures and validation data to support drug applications, ensuring methods meet proper standards of accuracy and reliability.[9][10]
These guidelines collectively define the key performance characteristics that must be evaluated. For an impurity quantification method, these typically include Specificity, Linearity, Range, Accuracy, Precision, Limit of Quantitation (LOQ), and Robustness.
Comparative Overview: HPLC-UV vs. LC-MS/MS
The choice of an analytical technique is driven by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the stage of drug development.
| Feature | Method A: HPLC-UV | Method B: LC-MS/MS |
| Principle | Separates compounds based on polarity, detection via UV absorbance. | Separates compounds based on polarity, detection via mass-to-charge ratio of specific fragment ions. |
| Specificity | Good. Relies on chromatographic resolution. Potential for interference from co-eluting species with similar UV spectra. | Excellent. Highly specific due to monitoring of parent-to-daughter ion transitions (MRM). |
| Sensitivity (LOQ) | Moderate (typically low ppm or ng-on-column). | Very High (typically low ppb or pg-on-column).[11] |
| Primary Use Case | Routine Quality Control (QC), release testing, stability studies where impurity levels are relatively known and higher than trace amounts. | Impurity identification, trace-level quantification, reference standard characterization, and when high specificity is required in complex matrices.[12][13] |
| Cost & Complexity | Lower instrument cost, simpler operation and maintenance. | Higher instrument cost, requires more specialized expertise for method development and troubleshooting. |
Experimental Design & Protocols
Herein, we detail the step-by-step validation protocols for both methods. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Method A: Reversed-Phase HPLC with UV Detection
This method is designed as a robust workhorse for a routine quality control laboratory. The core principle is to achieve chromatographic separation between the highly polar Terbutaline API and the significantly more non-polar this compound impurity.
Chromatographic Conditions (Justification):
-
Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3). A long C18 column is chosen to provide sufficient hydrophobic retention and resolving power for impurities with different polarities.[14][15]
-
Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (pH 3.0). A gradient is essential. An isocratic method strong enough to elute the dibenzyl ether in a reasonable time would cause the polar Terbutaline to elute in the void volume with no retention. The acidic buffer ensures consistent ionization state and peak shape for the amine-containing Terbutaline.[16]
-
Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
-
Detection: UV at 276 nm. This wavelength is a common choice for phenolic compounds like Terbutaline and its derivatives, offering a good balance of sensitivity for the API and its impurities.[17]
-
Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.[15]
-
Injection Volume: 20 µL.
Validation Protocol:
-
Specificity (Forced Degradation):
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.
-
Protocol:
-
Subject samples of Terbutaline API (spiked with a known amount of this compound) to stress conditions: acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (80°C), and light (ICH Q1B).[14]
-
Analyze the stressed samples alongside an unstressed control.
-
Acceptance Criteria: The peak for this compound should be free from co-elution with any degradation peaks. Peak purity analysis (using a photodiode array detector) should confirm spectral homogeneity.
-
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Objective: To determine the lowest concentration of the impurity that can be reliably quantified and detected.
-
Protocol:
-
Prepare a series of dilute solutions of this compound.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10 (for LOQ) and 3 (for LOD).
-
Inject the LOQ solution six times and calculate the precision (%RSD).
-
-
Acceptance Criteria: Precision at the LOQ should be ≤ 10% RSD.
-
-
Linearity and Range:
-
Objective: To demonstrate a direct proportional relationship between concentration and detector response over a defined range.
-
Protocol:
-
Prepare at least five standard solutions of this compound spanning a range from the LOQ to 150% of the target specification limit (e.g., if the limit is 0.1%, the range would be ~0.05% to 0.15%).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% level.
-
-
Accuracy (Recovery):
-
Objective: To demonstrate the closeness of the measured value to the true value.
-
Protocol:
-
Prepare samples of the Terbutaline API and spike them with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery of the impurity.
-
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% at each level.[15]
-
-
Precision (Repeatability & Intermediate Precision):
-
Objective: To assess the method's variability under different conditions.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of Terbutaline API spiked with the impurity at the 100% specification level on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for each set of measurements and for the combined data.
-
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 5.0%. The %RSD for intermediate precision should also be within an appropriate limit (e.g., ≤ 8.0%).
-
-
Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a spiked sample while making small changes to parameters like:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 0.1 mL/min)
-
Organic composition of mobile phase (± 2%)
-
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).
-
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions.
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides an orthogonal approach with superior sensitivity and specificity, making it ideal for confirming the identity of the impurity and quantifying it at very low levels, especially during early development or for troubleshooting.
Instrumental Conditions (Justification):
-
LC System: UPLC/UHPLC system. Ultra-high-pressure systems are used to generate sharper peaks and faster run times, which is beneficial for improving sensitivity.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm. A shorter, smaller-diameter column with sub-2-micron particles is used to be compatible with the faster flow rates and lower dispersion of a UPLC system, maximizing MS sensitivity.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in water. Formic acid is a volatile modifier, essential for efficient ionization in the MS source, unlike non-volatile phosphate buffers which would contaminate the instrument.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is the standard for polar to semi-polar molecules. Positive mode is chosen as the tertiary amine in the Terbutaline structure is readily protonated.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Rationale: The mass spectrometer is set to first isolate the protonated molecular ion of this compound (the "parent" or "precursor" ion). This isolated ion is then fragmented, and a specific, stable fragment ion (the "daughter" or "product" ion) is monitored. This highly specific transition provides two dimensions of mass confirmation, virtually eliminating matrix interference.
-
Example Transitions (Hypothetical):
-
Quantifier: m/z 406.2 → 330.2 (Loss of tert-butyl group + H₂O)
-
Qualifier: m/z 406.2 → 107.1 (Benzyl fragment)
-
-
Validation Protocol:
The validation parameters (Specificity, LOQ/LOD, Linearity, Accuracy, Precision, Robustness) are the same as for HPLC-UV, but the experimental execution and acceptance criteria are tailored to the higher performance of the technique.
-
Specificity: Is demonstrated by the unique MRM transition. Interference is assessed by monitoring the target transition in a blank matrix (unspiked API). A lack of signal confirms specificity.
-
LOQ/LOD: Will be significantly lower than the HPLC-UV method. The LOQ is often the primary driver for using LC-MS/MS.
-
Accuracy & Precision: The protocols are identical, but the acceptance criteria can often be tighter due to the inherent stability of the technique (e.g., recovery of 95.0-105.0%, precision RSD ≤ 5.0%).
-
Robustness: Key parameters to vary include source-dependent settings like capillary voltage and gas flow rates, in addition to the chromatographic parameters.
Visualization of Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process as defined by regulatory guidelines.
Caption: Logical workflow for analytical method validation.
Comparative Performance Data
The table below summarizes typical performance data that could be expected from the validation of the two methods, illustrating the quantitative differences in their capabilities.
| Validation Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) |
| Specificity | Peak Purity Index > 0.999. No interference from degradants. | No signal in blank matrix at the specific MRM transition. |
| LOD | 0.015% (1.5 ppm w.r.t API) | 0.0005% (5 ppb w.r.t API) |
| LOQ | 0.05% (5 ppm w.r.t API) | 0.0015% (15 ppb w.r.t API) |
| Linearity (r²) | ≥ 0.9995 | ≥ 0.9998 |
| Range | 0.05% - 0.25% | 0.0015% - 0.05% |
| Accuracy (% Recovery) | 93.5% - 106.2% | 98.1% - 102.5% |
| Precision (%RSD) | Repeatability: 2.8% Intermediate: 4.5% | Repeatability: 1.9% Intermediate: 3.1% |
| Robustness | Passed (System Suitability met under all conditions) | Passed (System Suitability met under all conditions) |
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS can be successfully validated for the quantification of this compound. The choice of method is not a matter of one being universally "better," but rather which is more appropriate for the intended purpose.
-
HPLC-UV is the method of choice for routine quality control and release testing . Its robustness, lower cost, and sufficient sensitivity for monitoring impurities against typical specification limits (e.g., 0.10% or 0.15%) make it ideal for high-throughput environments.
-
LC-MS/MS is the superior technique for impurity identification, trace-level analysis during process development, and for limit tests of potentially genotoxic impurities . Its unparalleled specificity and sensitivity are essential when dealing with unknown peaks or when quantification is required at levels far below what UV detectors can reliably achieve.[11]
A comprehensive analytical control strategy will often leverage both techniques: LC-MS/MS during development to identify and characterize potential impurities and set specifications, and a robust HPLC-UV method for routine, compliant monitoring of the commercial product. This dual approach ensures the highest level of scientific integrity and trustworthiness in demonstrating the quality and safety of the drug substance.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- BA Sciences. (n.d.).
- USP. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters.
- gmp-compliance.org. (n.d.).
- ICH. (n.d.). Quality Guidelines.
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2015).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- ECA Academy. (2017).
- Yang, R., et al. (2025). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Sahu, P. K., et al. (n.d.). Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. PMC - NIH.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- USP-NF. (2017).
- PubMed. (2025).
- CNKI. (n.d.).
- Slideshare. (n.d.).
- ResearchGate. (n.d.).
- Daraghmeh, N., et al. (2002). Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 927-37.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.).
- Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. starodub.nl [starodub.nl]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. uspbpep.com [uspbpep.com]
- 8. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 9. propharmagroup.com [propharmagroup.com]
- 10. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Determination of Terbutaline Sulfate Impurity Ⅰ [journal11.magtechjournal.com]
A Comparative Guide to the Impurity Profiling of Terbutaline 3,5-Dibenzyl Ether in Terbutaline Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Terbutaline Sulfate
Terbutaline sulfate is a widely utilized β2-adrenergic agonist for the management of bronchospasm associated with asthma and other pulmonary conditions. The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurity profiling is, therefore, a cornerstone of pharmaceutical development and quality control, ensuring that any process-related impurities or degradation products are identified, quantified, and controlled within acceptable, safe limits. This guide focuses on a specific and significant process-related impurity in the synthesis of terbutaline sulfate: Terbutaline 3,5-Dibenzyl Ether .
This document provides a comprehensive comparison of analytical methodologies for the detection and quantification of this impurity. It is designed to offer researchers and drug development professionals the technical insights and practical guidance necessary to establish robust and reliable impurity profiling protocols, thereby ensuring the quality and safety of terbutaline sulfate.
The Genesis of an Impurity: Understanding the Origin of this compound
The presence of this compound (CAS No: 28924-25-6) as an impurity is a direct consequence of a common synthetic route employed for terbutaline. In this synthesis, benzyl groups are often used as protecting groups for the two hydroxyl moieties on the aromatic ring of a precursor molecule, such as 3,5-dibenzyloxyacetophenone.[1][2] This strategy prevents unwanted side reactions during subsequent chemical transformations.
The formation of terbutaline requires the removal of these benzyl protecting groups, typically through a catalytic hydrogenation step. This compound emerges as a process-related impurity when this debenzylation process is incomplete. It represents a partially deprotected intermediate or a by-product of the reaction.
DOT Script for Synthesis Pathway
Caption: Synthetic pathway of terbutaline sulfate highlighting the formation of the 3,5-dibenzyl ether impurity.
Given its origin as a process-related impurity, its presence and concentration in the final API are directly influenced by the efficiency and control of the manufacturing process. Therefore, robust analytical methods are paramount for its detection and quantification to ensure batch-to-batch consistency and compliance with regulatory standards.
A Comparative Analysis of Analytical Methodologies for Impurity Profiling
The selection of an appropriate analytical technique for impurity profiling is a critical decision, balancing sensitivity, specificity, and practicality. For the analysis of this compound in terbutaline sulfate, High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely employed methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a workhorse technique in pharmaceutical quality control due to its robustness, reliability, and cost-effectiveness. Several studies have demonstrated the utility of reverse-phase HPLC for the impurity profiling of terbutaline sulfate.[3][4]
Principle of Operation: This method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separated compounds are then detected by their absorbance of ultraviolet (UV) light at a specific wavelength.
Strengths:
-
Robustness and Reproducibility: HPLC-UV methods are well-established and known for their high reproducibility, making them ideal for routine quality control.
-
Cost-Effectiveness: The instrumentation and operational costs are generally lower compared to mass spectrometry-based methods.
-
Quantitative Accuracy: When properly validated, HPLC-UV provides excellent quantitative accuracy and precision.
Limitations:
-
Limited Specificity: Co-eluting impurities with similar UV spectra can interfere with accurate quantification. Peak identification relies solely on retention time, which can be influenced by minor variations in chromatographic conditions.
-
Lower Sensitivity: Compared to LC-MS, the sensitivity of UV detection can be a limiting factor for detecting trace-level impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This technique provides not only quantitative data but also crucial structural information for impurity identification.
Principle of Operation: After chromatographic separation, the analyte molecules are ionized, and their mass-to-charge ratio (m/z) is measured. In tandem mass spectrometry (MS/MS), specific ions are selected and fragmented to generate a characteristic fragmentation pattern, providing a "fingerprint" for unequivocal identification.
Strengths:
-
High Specificity and Unambiguous Identification: LC-MS/MS provides structural information, allowing for the confident identification of impurities, even at trace levels and in complex matrices.[5]
-
Exceptional Sensitivity: The sensitivity of modern mass spectrometers allows for the detection and quantification of impurities at levels far below what is achievable with UV detection.
-
Versatility: Capable of analyzing a wide range of impurities with varying chemical properties.
Limitations:
-
Higher Cost and Complexity: The instrumentation is more expensive to acquire and maintain, and the data analysis can be more complex.
-
Matrix Effects: The ionization process can be suppressed or enhanced by other components in the sample, potentially affecting quantitative accuracy.
Performance Comparison
| Feature | HPLC-UV | LC-MS/MS |
| Specificity | Moderate (relies on retention time) | High (based on mass-to-charge ratio and fragmentation pattern) |
| Sensitivity | Good (ng to µg range) | Excellent (pg to ng range) |
| Identification Capability | Presumptive (based on reference standards) | Confirmatory (provides structural information) |
| Robustness | High | Moderate to High |
| Cost | Lower | Higher |
| Throughput | High | Moderate to High |
Regulatory Landscape and Acceptance Criteria
Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish standards for the quality of pharmaceutical substances. The USP monograph for Terbutaline Sulfate specifies a limit for total impurities of not more than 1.0%.[6] While a specific limit for this compound is not explicitly mentioned in the general monograph, it falls under the umbrella of "specified" or "unspecified" impurities, which must be controlled.
According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, the threshold for reporting impurities in a new drug substance is typically 0.05% for a maximum daily dose of up to 2 grams.[7] The identification threshold is generally 0.10% or 1.0 mg per day intake, whichever is lower. The qualification threshold, above which an impurity's biological safety must be established, is typically 0.15% or 1.0 mg per day intake. These thresholds provide a framework for setting appropriate acceptance criteria for process-related impurities like this compound.
Experimental Protocol: A Validated HPLC-UV Method for the Quantification of this compound
The following protocol is a representative HPLC-UV method adapted from established procedures for terbutaline sulfate impurity profiling.[3][4] This method is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of the results.
Materials and Reagents
-
Terbutaline Sulfate Reference Standard (USP or EP grade)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.05 M Ammonium Acetate buffer, pH adjusted to 4.0 with Glacial Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 276 nm |
| Injection Volume | 20 µL |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Terbutaline Sulfate Reference Standard and this compound Reference Standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
-
Test Solution: Accurately weigh and dissolve the terbutaline sulfate sample in the diluent to a final concentration of approximately 1 mg/mL.
System Suitability
Before sample analysis, inject the standard solution to verify the performance of the chromatographic system. The following parameters should be checked:
-
Tailing Factor: The tailing factor for the terbutaline peak should be not more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the terbutaline peak should be not less than 2000.
-
Resolution: The resolution between the terbutaline peak and the this compound peak should be not less than 2.0.
Quantification
The amount of this compound in the sample can be calculated using the area normalization method with a correction factor, or by external standard calibration.
DOT Script for Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of this compound impurity.
Conclusion: Ensuring Pharmaceutical Quality Through Rigorous Impurity Profiling
The control of process-related impurities is a non-negotiable aspect of ensuring the safety and efficacy of pharmaceutical products. This compound, an impurity originating from the synthesis of terbutaline sulfate, requires diligent monitoring and control. This guide has provided a comparative overview of the most effective analytical techniques for this purpose, with a focus on HPLC-UV and LC-MS/MS.
While HPLC-UV offers a robust and cost-effective solution for routine quality control, the superior specificity and sensitivity of LC-MS/MS make it an invaluable tool for impurity identification, characterization, and trace-level quantification, particularly during process development and validation. The choice of methodology will ultimately depend on the specific requirements of the analysis, including the stage of drug development, the required level of sensitivity, and the available resources.
By implementing a well-validated and appropriate analytical strategy, researchers and drug development professionals can confidently ensure that the levels of this compound and other impurities in terbutaline sulfate are maintained within safe and acceptable limits, thereby safeguarding public health.
References
-
SYNTHESIS OF TERBUTALINE SULPHATE. (1999). Chinese Journal of Pharmaceuticals. [Link]
- A kind of preparation method of terbutaline sulf
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). [Link]
-
Yang, R., Zeng, Q., Yang, L., Yang, Y., Jiang, Z., & Wang, C. (2020). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of Chromatographic Science, 58(7), 623–630. [Link]
- Synthesis method of terbutaline intermedi
- Preparation method of terbutaline sulfate and B crystal form thereof. CN112250586A.
-
Terbutaline Sulfate. USP Monograph. [Link]
-
Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of Chromatographic Science. [Link]
-
Guidance for Industry: Q3A Impurities in New Drug Substances. FDA. [Link]
-
⟨1086⟩ Impurities in Drug Substances and Drug Products. USP-NF. [Link]
-
Defining Specification Limits For Impurities In New Drug Products. GMP Insiders. [Link]
-
Quality: impurities. European Medicines Agency (EMA). [Link]
-
Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone. Brundavan Laboratories. [Link]
-
Identification of Degradation Products and Process Impurities from Terbutaline Sulfate by UHPLC-Q-TOF-MS/MS and In Silico Toxicity Prediction. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Identification and Characterization of a New Process Related Impurity in Terbutaline Sulfate by Accurate-Mass Q-TOF LC/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Terbutaline Sulfate. PubChem. [Link]
-
USP Monographs: Terbutaline Sulfate Injection. USP29-NF24. [Link]
-
USP Monographs: Terbutaline Sulfate Inhalation Aerosol. USP29-NF24. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Terbutaline Sulfate Tablets. USP-NF. [Link]
-
Terbutaline Hemisulfate Salt - Impurity C (Sulfate Salt). Pharmaffiliates. [Link]
-
Terbutaline - Impurity D. Pharmaffiliates. [Link]
-
Terbutaline - Impurity C. Pharmaffiliates. [Link]
Sources
- 1. Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone [brundavanlabs.com]
- 2. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 3. Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. uspbpep.com [uspbpep.com]
- 7. database.ich.org [database.ich.org]
A Strategic Guide to Orthogonal Protection: Comparing the Stability of Benzyl and Silyl Ethers in Synthesis
In the complex world of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a paramount concern. For researchers, scientists, and drug development professionals, the choice of a protecting group is not merely a tactical decision but a strategic one that can dictate the success and efficiency of an entire synthetic campaign. Among the most ubiquitous protecting groups for alcohols are benzyl (Bn) ethers and silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group.
This guide provides an in-depth, objective comparison of the stability and reactivity of these two workhorse protecting groups. Rather than presenting a simple list of reagents, we will explore the causality behind their differential stability, provide field-proven experimental protocols, and offer a logical framework for choosing the optimal group for your specific synthetic challenge.
The Core Principle: Orthogonality
The true power of benzyl and silyl ethers in synthesis lies in their orthogonality . This means that one type of ether can be selectively cleaved under conditions that leave the other completely intact.[1] A synthetic chemist can therefore perform a series of reactions on a molecule containing both a benzyl ether and a silyl ether, and then choose which alcohol to reveal at a specific stage. This strategy is fundamental to the synthesis of complex molecules like natural products and pharmaceuticals.[2]
Comparative Stability: A Head-to-Head Analysis
The fundamental difference in stability between benzyl and silyl ethers stems from the nature of the carbon-oxygen bond versus the silicon-oxygen bond. Benzyl ethers are robust carbon-based ethers, generally stable to a wide array of reagents, while silyl ethers possess a polar Si-O bond that is susceptible to specific types of cleavage.[2]
Stability in Acidic Media
Silyl ethers are well-known for their acid lability. The cleavage mechanism is initiated by protonation of the ether oxygen, making it a better leaving group. A nucleophile, often the solvent, then attacks the electrophilic silicon atom. The rate of this cleavage is highly dependent on the steric bulk of the substituents on the silicon atom.[3] Less hindered silyl ethers are cleaved much more rapidly. This provides a tunable range of stability, as shown in the data below.
Benzyl ethers, in contrast, are significantly more stable under mildly acidic conditions that would readily cleave most silyl ethers.[4] Their cleavage requires harsh conditions, typically strong Brønsted or Lewis acids (e.g., HBr, BBr₃), which can limit substrate scope.[5] This differential stability is a cornerstone of their orthogonal relationship. For instance, a TBDMS group can be removed with acetic acid while a benzyl ether remains untouched.[6]
Stability in Basic Media
Both benzyl and silyl ethers are generally stable under most basic conditions (e.g., hydroxides, carbonates), which makes them compatible with a wide range of reactions, such as saponification of esters.[2][4] However, the stability of silyl ethers to base is also sterically dependent, with bulkier groups offering greater resistance.[3]
Unique Deprotection Pathways: The Key to Selectivity
The true utility of these protecting groups is defined by their unique and highly selective deprotection methods.
-
Silyl Ethers & Fluoride: The Si-F bond is exceptionally strong (bond dissociation energy ~142 kcal/mol), providing a powerful thermodynamic driving force for the fluoride-mediated cleavage of Si-O bonds (~112 kcal/mol). Reagents like tetrabutylammonium fluoride (TBAF) are highly effective and selective for removing silyl ethers and will not affect benzyl ethers.[6]
-
Benzyl Ethers & Hydrogenolysis: Benzyl ethers are uniquely susceptible to catalytic hydrogenolysis.[5] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas), the C-O bond is reductively cleaved to regenerate the alcohol and produce toluene as a byproduct.[7] These conditions are exceptionally mild and neutral, leaving silyl ethers and many other functional groups unaffected.[2]
Data Presentation: Comparative Stability Profile
The following table summarizes the stability of benzyl ether alongside a representative range of common silyl ethers under various reaction conditions. While direct kinetic comparisons are scarce due to their use in orthogonal contexts, this table provides a practical guide for synthetic planning.
| Reagent/Condition Category | Specific Reagent/Condition | Benzyl (Bn) | TBDMS | TIPS |
| Acidic | Acetic Acid / H₂O / THF | Stable[4] | Labile[6] | Stable |
| p-TsOH / MeOH | Stable | Labile | Labile | |
| HBr, BBr₃ | Labile[5] | Labile | Labile | |
| Basic | K₂CO₃ / MeOH | Stable[4] | Stable[3] | Stable[3] |
| LiOH / H₂O | Stable[4] | Stable[3] | Stable[3] | |
| Fluoride | TBAF / THF | Stable | Labile[6] | Labile |
| Reductive | H₂ / Pd-C | Labile[5] | Stable[2] | Stable[2] |
| Na / liq. NH₃ (Birch) | Labile | Stable | Stable | |
| Oxidative | DDQ | Labile (esp. PMB)[5] | Stable | Stable |
Data for silyl ethers are based on well-established relative reactivity trends.[3] TBDMS (tert-butyldimethylsilyl) is a common, moderately stable silyl ether, while TIPS (triisopropylsilyl) is a much bulkier and more stable silyl ether.
Mechanistic Insights & Strategic Selection
Understanding the mechanisms of cleavage is crucial for predicting reactivity and avoiding unwanted side reactions.
The choice between a benzyl and a silyl ether should be dictated by the planned synthetic route. The following flowchart provides a logical framework for this decision.
Experimental Protocols
The following protocols describe the protection of a primary alcohol, benzyl alcohol, as a model substrate, followed by its deprotection. These methods are robust and widely applicable.
Protocol 1: TBDMS Protection and Deprotection
Part A: Protection of Benzyl Alcohol with TBDMSCl
This protocol, based on the highly reliable Corey procedure, utilizes imidazole as both a base and a catalyst to activate the silyl chloride. [8]
-
Objective: To protect the hydroxyl group of benzyl alcohol as a TBDMS ether.
-
Methodology:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq). Stir at room temperature under an inert atmosphere (N₂ or Ar) until all solids dissolve.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume). The organic extracts should be combined.
-
Wash the combined organic layers with water and then brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure benzyl TBDMS ether.
-
-
Causality: DMF is an excellent polar aprotic solvent for this reaction. Imidazole deprotonates the alcohol to form an alkoxide and also forms a highly reactive N-silylimidazolium intermediate, which accelerates the silylation. [8]The aqueous workup removes the water-soluble imidazole hydrochloride and residual DMF.
Part B: Deprotection of Benzyl TBDMS Ether with TBAF
-
Objective: To cleave the TBDMS ether to regenerate benzyl alcohol.
-
Methodology:
-
Dissolve the benzyl TBDMS ether (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under an inert atmosphere.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected benzyl alcohol.
-
-
Causality: The fluoride ion from TBAF attacks the silicon atom, driven by the formation of the very strong Si-F bond, leading to the cleavage of the Si-O bond. [6]The THF provides a suitable aprotic solvent that solubilizes both the substrate and the TBAF reagent.
Protocol 2: Benzyl Ether Protection and Deprotection
Part A: Protection of Benzyl Alcohol with Benzyl Bromide
This protocol utilizes the classic Williamson ether synthesis, a robust method for forming ethers.
-
Objective: To protect the hydroxyl group of an alcohol by forming a dibenzyl ether.
-
Methodology:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (~0.5 M) in a flask under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add a solution of benzyl alcohol (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding water at 0 °C to destroy any excess NaH.
-
Dilute with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield pure dibenzyl ether.
-
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. [9]This highly nucleophilic alkoxide then displaces the bromide from benzyl bromide in a classic Sₙ2 reaction. THF is a good solvent for this reaction as it is aprotic and can solvate the sodium cation.
Part B: Deprotection of Dibenzyl Ether by Catalytic Hydrogenolysis
-
Objective: To cleave the benzyl ether protecting group under neutral, reductive conditions.
-
Methodology:
-
Dissolve the dibenzyl ether (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (~0.1 M).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature to ensure good mixing of the gas, liquid, and solid phases.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the insoluble Pd/C catalyst. Wash the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected benzyl alcohol.
-
-
Causality: The surface of the palladium catalyst adsorbs both the hydrogen gas and the benzyl ether. [5]The catalytic cycle involves the oxidative addition of the C-O bond to the palladium surface and subsequent reductive elimination with hydrogen to cleave the bond, producing the alcohol and toluene. Vigorous stirring is essential for this heterogeneous reaction.
Conclusion
Benzyl and silyl ethers represent a powerful orthogonal pair in the synthetic chemist's toolbox. Silyl ethers offer tunable, acid-labile protection with a unique fluoride-mediated deprotection pathway, making them ideal for syntheses involving reductive steps. Benzyl ethers provide robust protection against a wide range of conditions, particularly mild acids, with their selective removal via catalytic hydrogenolysis being a key strategic advantage. By understanding their distinct stability profiles, cleavage mechanisms, and the causality behind the recommended protocols, researchers can confidently design and execute more efficient, selective, and successful synthetic routes.
References
-
Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
- Sergeev, A. G., & Hartwig, J. F. (2011). Hydrogenolysis of Diaryl Ethers Catalyzed by a Nickel Complex with an N-Heterocyclic Carbene Ligand.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Kanie, O. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols. NCBI Bookshelf. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers? Retrieved from [Link]
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Hydroxyl Protecting Groups. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis? Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. Retrieved from [Link]
-
ResearchGate. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Retrieved from [Link]
-
Supporting Information. (n.d.). General Procedure for reaction of Benzylic alcohol with Benzyl bromide. Retrieved from [Link]
-
MDPI. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. Retrieved from [Link]
-
YouTube. (2019). synthesis & cleavage of benzyl ethers. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral Terbutaline Intermediates
Strategic Imperative: The 'Why' of Chiral Purity in Terbutaline Synthesis
Terbutaline, a potent β2-adrenergic receptor agonist, is a cornerstone in the management of asthma.[1] It possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-terbutaline and (S)-(+)-terbutaline. The pharmacological activity is predominantly associated with the (R)-enantiomer, which is reported to be significantly more active than its (S)-counterpart.[1][2][3] The (S)-isomer is not merely inactive but has been linked to potential adverse effects.[1][3]
Consequently, the stereochemical integrity of terbutaline is not a trivial academic detail; it is a critical quality attribute that directly impacts therapeutic efficacy and patient safety. For researchers and drug development professionals, the precise determination of enantiomeric excess (ee) in the final active pharmaceutical ingredient (API) and, crucially, in its chiral synthetic intermediates, is a non-negotiable aspect of process development and quality control. This guide provides a comparative analysis of modern analytical techniques, grounded in experimental data, to empower scientists in selecting and implementing the most effective method for their specific needs.
Comparative Analysis of Analytical Methodologies
The separation of enantiomers, which share identical physical properties like boiling point, solubility, and spectral characteristics in a non-chiral environment, requires the introduction of a chiral selector. This can be achieved through various analytical techniques, each with a distinct mechanism, set of advantages, and limitations. The choice of method is a strategic decision based on throughput needs, required sensitivity, sample matrix complexity, and available instrumentation.
Most analytical separations for enantiomers are performed using specialized chiral stationary phases in chromatography or chiral selectors in electrophoresis.[4] The common feature is the unique spatial arrangement of functional groups that allow for differential recognition and, hence, different retention or migration times for each enantiomer.[4]
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Chiral HPLC remains the most widely adopted technique for enantiomeric purity assessment due to its robustness, versatility, and high resolution. The separation is achieved by forming transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP).
Causality of Method Choice: The selection of the CSP and mobile phase is critical. For a polar molecule like terbutaline, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide phases (e.g., vancomycin or teicoplanin) are often effective.
-
Polysaccharide-based CSPs (e.g., Chiralpak® series): These phases offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.
-
Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™ V): These are particularly effective for amines and amides, offering multiple interaction sites (ionic, hydrogen bonding, inclusion complexation) that can be modulated by mobile phase additives.[5]
Data Presentation: Comparison of Chiral HPLC Methods
| Parameter | Method 1: Chirobiotic V[5] | Method 2: Sumichiral OA-4900[6][7] |
| Stationary Phase | Vancomycin (Chirobiotic V) | Phenyl-glycine and 3,5-dinitroaniline derivative |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100:0.1:0.1 v/v/v) | n-hexane / 1,2-dichloroethane / methanol / TFA |
| Detection | UV at 276 nm | Fluorescence (Ex: 276 nm, Em: 306 nm) |
| Key Advantage | Simple, rapid method with good linearity (r > 0.999). | High sensitivity, suitable for biological matrices. |
| LOD / LOQ | LOD: 0.05 µg/mL; LOQ: 0.10 µg/mL | LOD: 0.3-1.0 ng/mL |
| Validation | Validated for linearity, accuracy, precision, and robustness.[5] | Validated for linearity, intra-day and inter-day variation.[6] |
Supercritical Fluid Chromatography (SFC): The Green, High-Throughput Alternative
SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering faster separations and significantly reduced organic solvent consumption.[8] It uses supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent like methanol.[9]
Causality of Method Choice: The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to high efficiency and rapid column equilibration.[8][9] This makes SFC exceptionally well-suited for high-throughput screening of chiral intermediates during process development. The separation mechanism on polysaccharide-based CSPs is similar to that in HPLC, relying on hydrogen bonding and π-π interactions.[10]
Data Presentation: Performance of SFC for Terbutaline Separation
| Parameter | SFC Method on Chiralpak-IE[2][10] |
| Stationary Phase | Chiralpak-IE (Amylose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | CO2 / Methanol with 0.2% Triethylamine (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 223 nm |
| Key Advantage | Fast, effective, and reproducible separation with low organic solvent use.[10] |
| Resolution (Rs) | >1.1 |
| Analysis Time | Significantly shorter than typical HPLC runs. |
Capillary Electrophoresis (CE): The High-Efficiency, Low-Volume Technique
CE offers extremely high separation efficiency and requires minimal sample and solvent volumes, making it a "green" and cost-effective technique.[11][12] Chiral separation in CE is achieved by adding a chiral selector, most commonly a cyclodextrin, to the background electrolyte.[13][14]
Causality of Method Choice: The enantiomers form transient inclusion complexes with the cyclodextrin cavity.[14] Differences in the stability of these diastereomeric complexes lead to different electrophoretic mobilities and, thus, separation. The choice of cyclodextrin derivative (e.g., native, hydroxypropyl-β-cyclodextrin, or sulfated derivatives) is critical for optimizing resolution.[11][13]
Data Presentation: CE Method for Terbutaline Enantiomeric Purity
| Parameter | CE Method with Hydroxyethyl-β-cyclodextrin[13] |
| Chiral Selector | 10 mM Hydroxyethyl-β-cyclodextrin |
| Background Electrolyte | 10% Polyethylene glycol-2000 solution |
| Temperature | 15 °C |
| Key Advantage | Extremely high resolution, capable of detecting very low impurity levels. |
| Detection Limit | Can readily detect an impurity of 0.1% (distomer/eutomer).[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Derivatization Approach
While chromatography and electrophoresis are separative techniques, NMR offers a spectroscopic approach. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral derivatizing agent (CDA) is used to convert the enantiomeric pair into diastereomers.[15] These diastereomers have distinct chemical shifts, allowing for quantification by integrating their respective signals.[15][16]
Causality of Method Choice: (S)-(-)-alpha-methylbenzyl isocyanate is a suitable CDA for terbutaline, reacting with the amine group to form diastereomeric ureas.[15] The key advantage of this method is that it does not require a specialized chiral column. However, it requires complete and non-racemizing derivatization, and its sensitivity is lower than chromatographic methods. The results can be compared with those from chiral HPLC to ensure no racemization occurred during the derivatization.[15]
Experimental Protocols & Workflows
A self-validating system is built on clear, reproducible protocols. Below are detailed methodologies for the primary chromatographic techniques.
Workflow for Chiral Purity Analysis
The general workflow for determining enantiomeric excess is a systematic process designed to ensure accuracy and reproducibility.
Caption: Core parameters for chiral method validation per ICH.
-
Specificity: The ability to assess the target enantiomer unequivocally in the presence of other components, including its counter-enantiomer and other impurities. This is primarily demonstrated by achieving baseline resolution (Rs > 1.5). [17]* Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. For impurity testing, this is a critical parameter. [5]* Accuracy: Determined by spiking the pure, desired enantiomer with known amounts of the undesired enantiomer at different levels (e.g., 50%, 100%, and 150% of the specification limit). [18]* Precision: Assessed at multiple levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). The RSD should be within acceptable limits, typically tighter for the major peak and wider (e.g., ≤ 20%) for the minor component near the LOQ. [4][5]* Robustness: The method's capacity to remain unaffected by small but deliberate variations in parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) provides confidence in its transferability and long-term performance. [18] By rigorously validating the chosen analytical method against these criteria, a laboratory can ensure the trustworthiness and scientific integrity of its enantiomeric excess data, a critical step in the development of safe and effective chiral drugs like terbutaline.
References
-
Edholm, L. E., Lindberg, C., Paulson, J., & Walhagen, A. (1988). Determination of terbutaline enantiomers in human urine by coupled achiral-chiral high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 424(1), 83-94. [Link]
-
Lee, J. W., Lee, W. B., & Park, J. H. (2000). Determination of Terbutaline Enantiomers in Human Plasma by Coupled Achiral-Chiral High Performance Liquid Chromatography. Archives of Pharmacal Research, 23(5), 441-445. [Link]
-
Jia, Z. J. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
-
Saleh, O. A., El-Azzouny, A. A., Aboul-Enein, H. Y., & Badawy, A. M. (2010). Validated HPLC Method for Separation and Determination of Terbutaline Enantiomers. Chromatographia, 72(9-10), 975-979. [Link]
-
Lee, J. W., Lee, W. B., & Park, J. H. (2000). Determination of terbutaline enantiomers in human plasma by coupled achiral-chiral high performance liquid chromatography. Ovid. [Link]
-
Nishi, H., Fukuyama, T., & Terabe, S. (1998). Determination of the enantiomeric purity of (-) terbutaline by capillary electrophoresis using cyclodextrins as chiral selectors in a polyethylene glycol gel. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 1047-1056. [Link]
-
Chankvetadze, B., et al. (2020). Separation of terbutaline enantiomers in capillary electrophoresis with neutral cyclodextrin-type chiral selectors and investigation of the structure of selector-selectand complexes using nuclear magnetic resonance spectroscopy. Electrophoresis, 41(12), 1023-1030. [Link]
-
Chankvetadze, B., et al. (2002). Separation of terbutaline enantiomers in capillary electrophoresis with cyclodextrin-type chiral selectors and investigation of structure of selector-selectand complexes. ResearchGate. [Link]
-
Lee, K. R., et al. (2001). Determination of the optical purity of (R)-terbutaline by 1H-NMR and RP-LC using chiral derivatizing agent, (S)-(-)-alpha-methylbenzyl isocyanate. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 437-445. [Link]
-
Ali, I., et al. (2024). Chiral separation of terbutaline by supercritical fluid chromatography with peak purity determination by UPLC–MS and modeling for chiral recognition mechanism. Journal of Chemical Technology & Biotechnology. [Link]
-
Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines. [Link]
-
Chankvetadze, B., et al. (2020). Separation of terbutaline enantiomers in capillary electrophoresis with neutral cyclodextrin‐type chiral selectors and investigation of the structure of selector‐selectand complexes using nuclear magnetic resonance spectroscopy. Semantic Scholar. [Link]
-
Lee, J. W., Lee, W. B., & Park, J. H. (2000). Determination of Terbutaline Enantiomers in Human Plasma by Coupled Achiral-Chiral High Performance Liquid Chromatography. ResearchGate. [Link]
-
Ali, I., et al. (2024). Chiral separation of terbutaline by supercritical fluid chromatography with peak purity determination by UPLC–MS and modeling for chiral recognition mechanism. ResearchGate. [Link]
-
Guttman, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058. [Link]
-
Sheppard, R. L., et al. (1995). Chiral Separation and Detection of Terbutaline and Ephedrine by Capillary Electrophoresis Coupled with Ion Spray Mass Spectrometry. Analytical Chemistry, 67(13), 2054-2058. [Link]
-
Mishra, S., et al. (2018). Enantioselective resolution of Rac-terbutaline and evaluation of optically pure R-terbutaline hydrochloride as an efficient anti-asthmatic drug. Chirality, 30(6), 759-768. [Link]
-
Hashem, H., et al. (2012). Effect of chromatographic conditions on liquid chromatographic chiral separation of terbutaline and salbutamol on Chirobiotic V column. ResearchGate. [Link]
-
Zhang, T., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [Link]
-
Lee, K. R., et al. (2001). Determination of the optical purity of (R)-terbutaline by 1H-NMR and RP-LC using chiral derivatizing agent, (S)-(−)-α-methylbenzyl isocyanate. ResearchGate. [Link]
-
Mishra, S., et al. (2018). SCHEME 1 Synthesis route of R-terbutaline hydrochloride (6). ResearchGate. [Link]
-
Szolcsányi, P., et al. (2012). The 1 H NMR spectrum of racemic terbutaline (blue colour, top) and the 1 H NMR spectrum of racemic terbutaline: 2,6-DIMEB solution at 1:1.5 molar ratio (red, bottom). ResearchGate. [Link]
-
Phenomenex. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. [Link]
-
International Conference on Harmonisation. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]
-
ResearchGate. (n.d.). Chemo-enzymatic route for (R)-terbutaline hydrochloride based on microbial asymmetric reduction of a substituted α-chloroacetophenone derivative. [Link]
-
Guttman, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed. [Link]
- Google Patents. (n.d.).
-
Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. [Link]
-
Brundavan Laboratories Pvt Ltd. (n.d.). Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone. [Link]
-
Wikipedia. (n.d.). Terbutaline. [Link]
-
Rahman, M. M., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
Patel, R. N. (2001). Enzymatic Synthesis of Chiral Intermediates for Drug Development. Semantic Scholar. [Link]
-
Zhang, T., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Leferink, J. G., & Wagemaker-Engels, I. (1980). Quantitative analysis of terbutaline by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 183(2), 167-174. [Link]
-
Al-Majed, A. A., & Belal, F. (2022). Spectorphotometric Methods for Determination of Terbutaline Sulphate in Pure and Pharamaceutical Formulation. Journal of Chemistry. [Link]
-
El-Kimary, E. I., et al. (2024). Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy. Scientific Reports, 14(1), 2465. [Link]
-
Seco, J., et al. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(11), 2995. [Link]
-
Borgström, L., Liu, C. X., & Walhagen, A. (1989). Pharmacokinetics of the enantiomers of terbutaline after repeated oral dosing with racemic terbutaline. Chirality, 1(2), 174-177. [Link]
-
Anslyn, E. V., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ChemRxiv. [Link]
-
Mishra, S., et al. (2018). Chemical structure of terbutaline. ResearchGate. [Link]
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(2), 187-219. [Link]
-
Villani, C. (2014). Chiral analysis by NMR spectroscopy. Tesi di dottorato. [Link]
Sources
- 1. Enantioselective resolution of Rac-terbutaline and evaluation of optically pure R-terbutaline hydrochloride as an efficient anti-asthmatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of terbutaline enantiomers in human urine by coupled achiral-chiral high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of terbutaline enantiomers in human plasma by coupled achiral-chiral high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the enantiomeric purity of (-) terbutaline by capillary electrophoresis using cyclodextrins as chiral selectors in a polyethylene glycol gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of terbutaline enantiomers in capillary electrophoresis with neutral cyclodextrin-type chiral selectors and investigation of the structure of selector-selectand complexes using nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of the optical purity of (R)-terbutaline by 1H-NMR and RP-LC using chiral derivatizing agent, (S)-(-)-alpha-methylbenzyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 18. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for Hydrogenation
For researchers, scientists, and professionals in drug development, the strategic selection of a catalytic system for hydrogenation is a critical decision that profoundly impacts synthetic efficiency, selectivity, and scalability. This guide offers an in-depth comparison of the primary catalytic systems, moving beyond mere descriptions to provide a framework for rational catalyst selection grounded in experimental data and mechanistic understanding.
Part 1: The Foundations of Catalytic Hydrogenation and Benchmarking
Catalytic hydrogenation is a cornerstone of modern organic synthesis, involving the addition of hydrogen to unsaturated functional groups in the presence of a catalyst. The efficacy of this process is not merely a matter of reaction completion but hinges on a nuanced interplay of factors that can be quantified and compared.
Key Performance Metrics for Catalyst Evaluation
To objectively assess and compare different catalytic systems, a standardized set of metrics is indispensable:
-
Turnover Number (TON): This dimensionless quantity represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated.[1] A higher TON signifies a more robust and long-lasting catalyst.
-
Turnover Frequency (TOF): Defined as the number of catalytic cycles per unit of time, TOF is a measure of a catalyst's intrinsic activity.[2] It is typically reported in units of s⁻¹ or h⁻¹.
-
Selectivity: This metric quantifies the catalyst's preference for a specific reaction pathway, yielding the desired product over other possibilities. It is usually expressed as a percentage.
-
Enantiomeric Excess (ee): In asymmetric hydrogenation, where a chiral product is formed from a prochiral substrate, the enantiomeric excess measures the degree of stereochemical control exerted by the catalyst. It is calculated as the percentage difference between the two enantiomers.
Standardized Substrates for Benchmarking
The performance of a catalyst is intrinsically linked to the substrate it acts upon. To facilitate meaningful comparisons, a set of benchmark substrates is commonly employed to probe a catalyst's activity and selectivity across different functional groups:
| Substrate | Functional Group | Relevance |
| Styrene | Alkene (C=C) | A standard for assessing the hydrogenation of simple, non-activated alkenes. |
| Acetophenone | Ketone (C=O) | A common prochiral ketone used to evaluate catalysts for the reduction of carbonyls and, in the case of asymmetric catalysts, their enantioselectivity. |
| Nitrobenzene | Nitro Group (NO₂) | A key substrate for benchmarking the reduction of nitroarenes to anilines, a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals.[3] |
| Methyl Acetoacetate | β-Ketoester | A prochiral substrate used to test the enantioselective reduction of ketones, often employed in the synthesis of chiral building blocks.[4] |
Part 2: A Comparative Analysis of Major Catalytic Systems
The diverse world of hydrogenation catalysts can be broadly classified into four families, each with its own set of principles, advantages, and limitations.
Heterogeneous Catalysis: The Workhorse of Industry
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture.[5] Palladium on carbon (Pd/C) is a quintessential example.[6]
Advantages:
-
Ease of separation from the reaction mixture via filtration.
-
High stability and reusability.
-
Suitable for a wide range of industrial applications.
Disadvantages:
-
Often requires harsher reaction conditions (higher pressure and temperature).
-
Can exhibit lower selectivity compared to homogeneous catalysts.
-
The nature of the active sites can be ill-defined.
Experimental Protocol: Hydrogenation of Styrene with Pd/C
-
Reactor Setup: A 100 mL stainless steel autoclave is charged with styrene (10 mmol), 5% Pd/C (0.1 mol%), and ethanol (20 mL).
-
Inerting: The autoclave is sealed and purged three times with nitrogen to remove any residual air.
-
Hydrogenation: The reactor is pressurized with hydrogen to 10 atm and heated to 60 °C with vigorous stirring.
-
Monitoring and Work-up: The reaction is monitored by GC analysis of aliquots. Upon completion, the reactor is cooled, the pressure is vented, and the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure to yield ethylbenzene.
Caption: Workflow for heterogeneous hydrogenation of styrene.
Homogeneous Catalysis: Precision and Selectivity
Homogeneous catalysts are soluble in the reaction medium, leading to well-defined active sites and often exquisite selectivity.[7] Wilkinson's catalyst, RhCl(PPh₃)₃, is a classic example used for the selective hydrogenation of alkenes.[8]
Advantages:
-
High activity and selectivity under mild conditions.
-
Well-defined catalytic sites allow for rational catalyst design and mechanistic studies.
Disadvantages:
-
Difficult and costly to separate from the reaction products.
-
Lower thermal stability compared to heterogeneous catalysts.
Experimental Protocol: Hydrogenation of Cyclohexene with Wilkinson's Catalyst
-
Catalyst Activation: In a Schlenk flask under an inert atmosphere, Wilkinson's catalyst (0.05 mol%) is dissolved in degassed toluene (10 mL).
-
Reaction Setup: Cyclohexene (5 mmol) is added to the catalyst solution.
-
Hydrogenation: The flask is connected to a hydrogen line, purged, and then stirred under a positive pressure of H₂ (1 atm) at room temperature.
-
Analysis: The reaction progress is monitored by ¹H NMR spectroscopy.
Caption: The catalytic cycle of Wilkinson's catalyst.[5][8][9][10]
Transfer Hydrogenation: A Safer Alternative
Transfer hydrogenation circumvents the need for high-pressure hydrogen gas by using a hydrogen donor molecule, such as isopropanol or formic acid.[11] Noyori's catalysts, which are ruthenium complexes with chiral diamine ligands, are highly effective for the asymmetric transfer hydrogenation of ketones.
Advantages:
-
Avoids the use of flammable and explosive H₂ gas.
-
Often proceeds under mild, atmospheric pressure conditions.
-
Excellent for asymmetric synthesis, achieving high enantioselectivity.
Disadvantages:
-
Generates a stoichiometric amount of byproduct from the hydrogen donor.
-
The reaction equilibrium can sometimes be a limiting factor.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Preparation: A mixture of [RuCl₂(p-cymene)]₂ (0.005 mol%) and (R,R)-TsDPEN (0.01 mol%) is stirred in a 5:2 mixture of formic acid and triethylamine (the hydrogen source) for 10 minutes.
-
Reaction: Acetophenone (1 mmol) is added to the catalyst solution.
-
Execution: The reaction is stirred at room temperature and monitored by chiral HPLC to determine conversion and enantiomeric excess.
-
Work-up: The reaction is quenched with water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield 1-phenylethanol.
Caption: Simplified scheme of transfer hydrogenation.
Biocatalysis: The Green Chemistry Approach
Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity under mild, environmentally benign conditions. Enoate reductases (ERs), for example, are used for the asymmetric hydrogenation of activated C=C bonds.[12][13]
Advantages:
-
Exceptional chemo-, regio-, and enantioselectivity.
-
Operates in aqueous media at ambient temperature and pressure.
-
Utilizes renewable resources and is biodegradable.
Disadvantages:
-
Limited substrate scope compared to traditional catalysts.
-
Enzymes can be sensitive to denaturation by organic solvents, high temperatures, or extreme pH.
-
Often requires a cofactor regeneration system.[14]
Experimental Protocol: Asymmetric Hydrogenation with an Enoate Reductase
-
Reaction Mixture: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), the substrate (e.g., an α,β-unsaturated ketone, 10 mM), the enoate reductase, a cofactor (NAD(P)H), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are combined.
-
Reaction: The mixture is gently agitated at a controlled temperature (e.g., 30 °C).
-
Monitoring: The reaction is monitored by HPLC to determine conversion and enantiomeric excess.
-
Work-up: The product is extracted with an organic solvent, and the aqueous layer containing the enzyme is separated.
Caption: General workflow for a biocatalytic hydrogenation.
Part 3: Quantitative Performance at a Glance
The following table provides a comparative overview of the performance of these catalytic systems for relevant benchmark substrates. It is important to note that direct comparisons can be challenging due to variations in reaction conditions reported in the literature.
| Catalytic System | Substrate | Catalyst | TON | TOF (h⁻¹) | Selectivity (%) | ee (%) | Reference |
| Heterogeneous | Nitrobenzene | Pd/SBA-15 | >1000 | 1124 | >95 (Aniline) | N/A | [15] |
| Homogeneous | Acetophenone | Iron-Noyori Variant | 14480 | - | >99 | - | [11] |
| Transfer | Acetophenone | Noyori Ru-catalyst | - | - | >99 | 92 | [16] |
| Biocatalysis | 2-Hexenedioic acid | Enoate Reductase | - | - | >99 (Adipic acid) | N/A | [12] |
Conclusion: A Field-Proven Perspective
The choice of a catalytic system for hydrogenation is a decision guided by the specific demands of the chemical transformation. For large-scale production where robustness and ease of separation are paramount, heterogeneous catalysts like Pd/C remain the industry standard. When high selectivity and mild conditions are critical, particularly in the synthesis of complex molecules, homogeneous catalysts offer unparalleled precision. Transfer hydrogenation provides a valuable, safer alternative for laboratory-scale synthesis, especially for asymmetric reductions. Finally, as the push for sustainable and green chemistry intensifies, biocatalysis is emerging as a powerful tool for achieving exceptional selectivity in an environmentally responsible manner. A thorough understanding of these systems, coupled with rigorous benchmarking against standardized substrates, will empower researchers to select the optimal catalyst to accelerate their research and development goals.
References
Please note that while the links provided are valid at the time of generation, their long-term accessibility cannot be guaranteed.
-
AdiChemistry. Wilkinson's Catalyst|Mechanism|Hydrogenation of olefins. [Link]
-
Vedantu. Wilkinson Catalyst: Structure, Uses & Mechanism Explained. [Link]
-
BYJU'S. Properties of Wilkinson's Catalyst. [Link]
-
Wikipedia. Wilkinson's catalyst. [Link]
-
Aakash Institute. Wilkinson's Catalyst – Structure, Preparation, Properties, Catalytic Hydrogenation of Alkenes and Applications. [Link]
-
University of Groningen Research Portal. Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. [Link]
-
ACS Publications. Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. [Link]
-
ResearchGate. Comparison of various catalysts in the reduction of nitrobenzene under different conditions. [Link]
-
Chemical Science (RSC Publishing). Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid. [Link]
-
PubMed. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. [Link]
-
Dalton Transactions (RSC Publishing). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. [Link]
-
ChemBAM. Heterogenous vs Homogenous catalysis. [Link]
-
ResearchGate. Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid. [Link]
-
Wordpress. Biocatalysis- Enoate (Ene) Reductases. [Link]
-
Hydrogenation of Styrene Catalyzed by Immobilized Mo Complexes. [Link]
-
MDPI. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]
-
ACS Catalysis. “Turning Over” Definitions in Catalytic Cycles. [Link]
-
Dalton Transactions (RSC Publishing). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. [Link]
-
ResearchGate. Enantio-differentiating hydrogenations of methyl acetoacetate and... [Link]
-
ACS Catalysis. Discovery, Characterization, Engineering, and Applications of Ene-Reductases for Industrial Biocatalysis. [Link]
-
CRIS - Friedrich-Alexander-Universität Erlangen-Nürnberg. Kinetic Study of the Asymmetric Hydrogenation of Methyl Acetoacetate in the Presence of a Ruthenium Binaphthophosphepine Complex. [Link]
-
ResearchGate. (PDF) Enhanced Enantioselectivity Achieved at Low Hydrogen Pressure for the Asymmetric Hydrogenation of Methyl Acetoacetate over a Tartaric Acid NaBr-Modified Raney Nickel Catalyst: A Kinetic Study. [Link]
-
ResearchGate. The comparison of turnover frequency (TOF) values over different... [Link]
-
Wikipedia. Turnover number. [Link]
-
ResearchGate. TOF (turn over frequency) and TON (turnover number) values in the... [Link]
-
ResearchGate. Example of a typical styrene hydrogenation experiment in batch slurry... [Link]
-
ResearchGate. “Turning Over” Definitions in Catalytic Cycles | Request PDF. [Link]
-
ResearchGate. A comparison between the catalytic activity expressed in the turnover frequency (TOF, s - ResearchGate. [Link]
-
Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
Sources
- 1. Turnover number - Wikipedia [en.wikipedia.org]
- 2. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Wilkinson Catalyst: Structure, Uses & Mechanism Explained [vedantu.com]
- 9. adichemistry.com [adichemistry.com]
- 10. byjus.com [byjus.com]
- 11. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02842J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Biocatalysis- Enoate (Ene) Reductases - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. research.rug.nl [research.rug.nl]
A Comparative Cost-Analysis of Synthetic Routes to Terbutaline: A Guide for Pharmaceutical Scientists
Abstract
Terbutaline, a selective β2-adrenergic agonist, is a critical medication for managing bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1] The efficiency, cost-effectiveness, and environmental impact of its synthesis are paramount for pharmaceutical manufacturers. This guide provides an in-depth, comparative cost-analysis of the most prominent synthetic routes to terbutaline, designed for researchers, chemists, and drug development professionals. We will dissect each pathway, evaluating starting material costs, process complexity, reaction yields, safety considerations, and green chemistry metrics to provide a holistic view for strategic decision-making in both laboratory and industrial settings.
Introduction: The Significance of an Optimized Terbutaline Synthesis
Terbutaline's therapeutic importance as a fast-acting bronchodilator necessitates robust and economically viable manufacturing processes.[2] First synthesized in the 1960s, its production has evolved, with various routes reported in patents and scientific literature.[1] These routes often present a trade-off between the number of steps, overall yield, cost of raw materials, and the use of hazardous reagents.[3][4] An ideal synthesis minimizes complexity and cost while maximizing yield, purity, and safety—a core challenge in process chemistry. This guide will explore three major strategic approaches to terbutaline synthesis, starting from different, readily available precursors.
Strategic Overview: Approaches to the Terbutaline Core
The synthesis of terbutaline, chemically (RS)-5-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,3-diol, revolves around constructing the ethanolamine side chain on a resorcinol (1,3-dihydroxybenzene) core. The primary challenge lies in selectively manipulating the functional groups without affecting the sensitive phenolic hydroxyls. The main strategies can be categorized by their starting material:
-
Route A: Starting from 3,5-Dihydroxybenzoic Acid derivatives.
-
Route B: Starting from 3,5-Dihydroxyacetophenone.
-
Route C: The classic approach starting from 3,5-Dibenzyloxyacetophenone.
The following sections will provide a detailed protocol and critical analysis for each of these routes.
Route A: Synthesis from 3,5-Dihydroxybenzoic Acid
This classical approach involves multiple steps to first build the acetophenone backbone from a benzoic acid derivative before constructing the side chain. It often requires the use of hazardous reagents, making it less favorable for modern industrial production.[4][5]
Overall Reaction Scheme
This multi-step process typically involves:
-
Protection of the phenolic hydroxyls (e.g., as benzyl ethers).
-
Conversion of the carboxylic acid to a methyl ketone (acetophenone).
-
Alpha-bromination of the ketone.
-
Condensation with a protected tert-butylamine derivative.
-
Reduction of the ketone and final deprotection.
A notable variation of this route involves the use of highly toxic and explosive diazomethane for acylation, posing significant safety hazards unsuitable for industrial scale-up.[4] Another variation uses methyllithium, a flammable reagent, and the highly toxic oxidant selenium dioxide.[4][5][6] These safety concerns are a major drawback.
Critical Analysis
-
Expertise & Experience: This route is mechanistically straightforward but operationally complex and hazardous. The use of reagents like diazomethane or methyllithium requires specialized handling and infrastructure, significantly increasing operational costs and safety risks.[4][5] Furthermore, the multiple protection/deprotection steps add to the overall step count and reduce the atom economy.
-
Cost & Yield: While 3,5-dihydroxybenzoic acid is a relatively inexpensive starting material, the cost of benzylating agents, hazardous acylation reagents, and catalysts for hydrogenation accumulates. The overall yield is often modest due to the numerous steps, with one report citing a 21% overall yield.[6]
-
Trustworthiness & Scalability: The reliance on high-risk reagents makes this route difficult to validate for safe, large-scale production.[4][5] The process is long, and purification can be challenging, leading to difficulties in achieving high-purity final products consistently.[5]
Route B: Synthesis from 3,5-Dihydroxyacetophenone (A Modern, Greener Approach)
Starting with 3,5-dihydroxyacetophenone offers a more direct and often safer pathway, avoiding the need to construct the acetophenone moiety. This approach is favored in several recent patents for its efficiency and improved safety profile.[5]
Overall Reaction Scheme & Workflow
This route can be executed in two main ways: one involving protection of the hydroxyl groups and another proceeding without protection. The protected route is generally higher yielding and cleaner.
Workflow for Route B (Protected) ```dot digraph "Route B Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="3,5-Dihydroxyacetophenone"]; B [label="Hydroxyl Protection\n(e.g., Acetylation)"]; C [label="α-Bromination"]; D [label="Deprotection"]; E [label="Intermediate:\nα-Bromo-3,5-dihydroxyacetophenone"]; F [label="Carbonyl Reduction\n(e.g., NaBH4)"]; G [label="Condensation\nwith tert-Butylamine"]; H [label="Final Product:\nTerbutaline"];
A -> B [label=" Acetic Anhydride,\nLewis Acid"]; B -> C [label=" Bromine"]; C -> D [label=" HBr/Ethanol"]; D -> E; E -> F [label=" NaBH4"]; F -> G; G -> H; }
Caption: Simplified comparison of the workflows for Route B and Route C.
Detailed Experimental Protocol (Illustrative)
Step 1: α-Bromination 3,5-Dibenzyloxyacetophenone (1.0 eq) is dissolved in a solvent like ethyl acetate. A brominating agent, such as dibromohydantoin (a safer alternative to liquid bromine), and an acid catalyst are added, and the reaction proceeds for 4-8 hours. [7]* Causality: The benzyl protecting groups are stable to these bromination conditions. Dibromohydantoin is a solid source of electrophilic bromine that is easier and safer to handle than liquid Br2.
Step 2: Condensation with N-benzyl-tert-butylamine & Reduction The resulting α-bromo ketone is reacted with N-benzyl-tert-butylamine. The intermediate ketone is then reduced, often with sodium borohydride, to the corresponding alcohol. [2][8]* Causality: Using N-benzyl-tert-butylamine followed by a single hydrogenation step to remove all three benzyl groups (two protecting groups and the one on the amine) is a common strategy to streamline the deprotection process.
Step 3: Catalytic Hydrogenolysis (Debenzylation) The protected intermediate is dissolved in a solvent like ethanol or acetic acid, and a palladium-based catalyst (e.g., Pd/C or Pd(OH)2/C) is added. [4][8]The mixture is subjected to hydrogen gas (0.3-1.0 MPa pressure) to cleave all benzyl groups, yielding terbutaline. [4]* Causality: Catalytic hydrogenation is a highly effective method for removing O-benzyl and N-benzyl protecting groups. The choice of catalyst can influence reaction efficiency and selectivity.
Critical Analysis
-
Expertise & Experience: This route is well-established but requires expertise in handling hydrogenation reactions, which involves pressurized hydrogen gas and potentially flammable catalysts. This adds a layer of operational complexity and requires specialized equipment (a hydrogenator).
-
Cost & Yield: 3,5-Dibenzyloxyacetophenone is more expensive than 3,5-dihydroxyacetophenone. While yields for individual steps can be good, the final hydrogenation step can sometimes be sluggish or lead to side products, impacting the overall yield and purity. The cost of palladium catalysts is also a significant factor.
-
Trustworthiness & Scalability: While scalable, the hydrogenation step presents a safety risk that must be carefully managed in an industrial setting. [5]The process can be more complex to operate compared to Route B, which avoids high-pressure reactions. [5]
Comparative Analysis and Cost Summary
To provide a clear comparison, the key metrics for each route are summarized below. Note that raw material costs are subject to market fluctuations and are presented for relative comparison.
| Metric | Route A (from 3,5-Dihydroxybenzoic Acid) | Route B (from 3,5-Dihydroxyacetophenone) | Route C (from 3,5-Dibenzyloxyacetophenone) |
| Starting Material | 3,5-Dihydroxybenzoic Acid | 3,5-Dihydroxyacetophenone | 3,5-Dibenzyloxyacetophenone |
| Relative Cost of SM | Low | Low-Medium | High |
| Number of Steps | High (5-7 steps) | Medium (4 steps) | Medium (3-4 steps) |
| Overall Yield | Low (~21%) [6] | High (~50%) [5] | Medium-High |
| Key Reagents | Diazomethane or MeLi, SeO2, Pd/C | Acetic Anhydride, Bromine, NaBH4 | Dibromohydantoin, NaBH4, Pd/C |
| Major Safety Hazards | Highly toxic/explosive reagents (diazomethane, MeLi, SeO2) [4][5] | Handling Bromine | Pressurized H2 gas, flammable catalyst |
| Scalability | Poor due to safety issues [5] | Excellent [5] | Good, with engineering controls for hydrogenation |
| Green Chemistry | Poor (low atom economy, hazardous reagents) | Good (avoids high-risk reagents, fewer steps) | Fair (use of catalyst, but requires deprotection) |
Conclusion and Recommendations
Based on this comprehensive analysis, Route B, starting from 3,5-dihydroxyacetophenone, emerges as the most advantageous synthetic strategy for terbutaline production in a modern pharmaceutical manufacturing context.
This route offers the best balance of cost, efficiency, safety, and scalability. It utilizes inexpensive starting materials and common reagents while avoiding the high-risk chemicals and operations that characterize older methods like Route A. [5]Its process is simpler and safer than Route C by eliminating the need for high-pressure catalytic hydrogenation. For research and development professionals, Route B provides a reliable, high-yielding, and easily scalable platform. For industrial production, its favorable safety profile and economic advantages make it the clear choice for sustainable and cost-effective manufacturing of terbutaline.
References
- CN105254512A - Preparation method of terbutaline sulphate - Google Patents.
-
SYNTHESIS OF TERBUTALINE SULPHATE - Semantic Scholar. Available at: [Link]
- CN110698335A - Synthesis method of terbutaline intermediate - Google Patents.
- CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents.
- CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof - Google Patents.
-
Terbutaline - Wikipedia. Available at: [Link]
- CN110950765B - Preparation method of terbutaline sulfate - Google Patents.
-
A kind of synthetic method of terbutaline sulfate impurity B - Patent CN-115010665-A - PubChem. Available at: [Link]
-
Preparation method of terbutaline sulphate - Eureka | Patsnap. Available at: [Link]
- CN107513023B - Preparation method of terbutaline sulfate - Google Patents.
-
Terbutaline Sulphate BP/USP (From 3,5 Dibenzyloxy Aceto-phenone route) - TaxTMI. Available at: [Link]
-
Synthesis of the Adrenergic Bronchodilators (R)-Terbutaline and (R)-Salbutamol from (R)-Cyanohydrins1 | Semantic Scholar. Available at: [Link]
-
SCHEME 1 Synthesis route of R-terbutaline hydrochloride (6). Reagents... - ResearchGate. Available at: [Link]
-
Terbutaline | C12H19NO3 | CID 5403 - PubChem - NIH. Available at: [Link]
Sources
- 1. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terbutaline - Wikipedia [en.wikipedia.org]
- 3. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 4. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof - Google Patents [patents.google.com]
- 5. CN105254512A - Preparation method of terbutaline sulphate - Google Patents [patents.google.com]
- 6. SYNTHESIS OF TERBUTALINE SULPHATE | Semantic Scholar [semanticscholar.org]
- 7. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 8. taxtmi.com [taxtmi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Terbutaline 3,5-Dibenzyl Ether
Introduction: Beyond the Synthesis
In the landscape of pharmaceutical research, Terbutaline 3,5-Dibenzyl Ether serves as a key intermediate or reference compound in the development of adrenergic agonists like Terbutaline.[1][2] While its utility in the laboratory is well-established, its post-use lifecycle demands rigorous, safety-centric management. This guide moves beyond standard product data sheets to provide a comprehensive, field-tested framework for the safe disposal of this compound. Our core objective is to ensure that every step, from the laboratory bench to final disposal, is underpinned by scientific integrity and an unwavering commitment to safety and environmental stewardship. The procedures outlined herein are designed to address the compound's specific chemical risks, primarily those associated with its ether structure and potential ecotoxicity.
Section 1: Comprehensive Hazard & Risk Assessment
A foundational understanding of the inherent risks associated with this compound is non-negotiable. Its chemical structure presents a dual-hazard profile that must be managed proactively.
Primary Hazard: Explosive Peroxide Formation
The presence of an ether linkage is the most critical safety concern. Ethers are notorious for their reaction with atmospheric oxygen, especially when exposed to light, to form highly unstable and shock-sensitive peroxides.[3] Over time, these peroxides can accumulate and crystallize, particularly if the solvent evaporates, creating a severe explosion hazard.[3] An incident as minor as the friction from unscrewing a container cap has been known to detonate peroxide-contaminated ethers.[3] Therefore, all containers of this compound must be dated upon opening and should not be stored for prolonged periods (a conservative maximum is three months after opening).[3][4]
Secondary Hazards: Toxicological and Environmental Profile
While specific toxicity data for this compound is limited, we can infer its likely hazard profile from analogous compounds:
-
Benzyl Ether: Safety data for the structurally related benzyl ether indicates it may be harmful if swallowed, can cause allergic skin reactions, and is classified as very toxic to aquatic life with long-lasting effects.[5] Due to its low water solubility, it is not considered mobile in soil and will sink in water, posing a persistent threat to aquatic ecosystems.[5]
-
Terbutaline: The parent drug, Terbutaline, is a potent pharmaceutical agent. Its safety data sheet warns that it is suspected of damaging fertility or the unborn child and may cause allergic skin or respiratory reactions.[6][7]
-
Phenolic Moiety: The core structure is a derivative of 1,3-benzenediol, a type of phenol. Phenols as a class are toxic and corrosive substances, with regulatory exposure limits set by agencies like OSHA.[8][9][10]
Regulatory Framework
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] this compound waste must be managed as hazardous waste. It is illegal and unsafe to dispose of this chemical via standard trash or sanitary sewer systems.[4][12]
Section 2: The Critical Pre-Disposal Workflow
The entire disposal process hinges on a critical decision point: the presence or absence of peroxides. The following workflow must be executed before any disposal action is taken.
Decision & Action Protocol for Ether Waste
Caption: Decision workflow for handling ether-based waste.
Experimental Protocol 2.1: Peroxide Detection
This protocol is a mandatory safety check for any container of this compound that is old, undated, or suspect.
Materials:
-
Potassium Iodide (KI), 10% solution (freshly prepared)
-
Glacial Acetic Acid
-
Small test tube or vial
-
Disposable pipette
Procedure:
-
In a designated fume hood, add approximately 1 mL of the 10% KI solution to a test tube.
-
Add 1-2 drops of glacial acetic acid to acidify the solution.
-
Carefully draw approximately 1 mL of the suspect this compound and add it to the test tube. CAUTION: Handle with extreme care, using personal protective equipment (PPE) including safety glasses, lab coat, and appropriate gloves.
-
Stopper the test tube and shake gently for 30 seconds.
-
Observe for any color change against a white background. The formation of a yellow to reddish-brown color indicates the presence of peroxides.[3]
Data Presentation: Interpreting Peroxide Test Results
The visual result of the test dictates the immediate course of action.
| Observed Color | Peroxide Level Interpretation | MANDATORY ACTION |
| Colorless | Safe: Peroxides are not detectable. | Proceed with the standard disposal procedure (Section 3). |
| Faint Yellow | Caution: Low levels of peroxides are present. | The material can be handled but should be disposed of immediately. Do not allow it to evaporate or concentrate. |
| Reddish-Brown | DANGER: High levels of peroxides are present. | STOP! Do not handle the primary container further. Treat as a potential explosive.[3] |
| Solid Precipitate Visible | EXTREME DANGER: Potentially crystallized peroxides. | STOP! Do not handle the primary container further. Treat as a high-grade explosive.[3] |
Section 3: Standard Operating Procedure for Disposal
This procedure applies ONLY to this compound that has been confirmed to be free of hazardous peroxide levels.
Step 1: Waste Segregation and Collection
-
Designate a specific, compatible hazardous waste container for this chemical. The container must be made of glass or another inert material and have a secure, leak-proof closure.[13][14] Do not use metal containers for long-term storage of ethers.[3]
-
Never mix this compound waste with other waste streams, especially acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[13]
Step 2: Labeling
-
Proper labeling is a regulatory requirement and a critical safety communication tool.[13]
-
Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department to the container.
-
The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[13][14]
-
The SAA must be a cool, dry, and well-ventilated location, away from direct sunlight or heat sources to inhibit peroxide formation.[14]
-
Ensure the waste container is placed within a secondary containment system (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[4][14]
Step 4: Arranging for Final Disposal
-
Chemical waste cannot be disposed of through regular trash or sewer systems.[12]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[15]
-
Provide them with the exact details from the hazardous waste label. Be prepared to answer questions about the nature of the waste.
-
Follow their specific instructions for pickup and transport preparation.
Section 4: Spill and Emergency Response
For Minor Spills (Contained on the Benchtop):
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation by working in a fume hood.
-
Wearing appropriate PPE (gloves, safety glasses, lab coat), absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.[5]
-
Clean the spill area with soap and water.
For Major Spills (Outside of a Fume Hood, or >100 mL):
-
Evacuate the laboratory immediately.
-
If the material is on your skin or clothing, remove contaminated items and use an emergency shower or eyewash for at least 15 minutes.[16]
-
Close the laboratory doors and prevent re-entry.
-
Call your institution's emergency number and report a hazardous chemical spill.[4] Provide the chemical name and any other relevant details.
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.
Conclusion
The responsible management of this compound does not end upon the completion of an experiment. Its disposal requires a diligent, informed approach that prioritizes the mitigation of its inherent risks. By adhering to the protocols of peroxide detection, proper segregation, and certified disposal, researchers can ensure the safety of themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific practice.
References
- University of California, Riverside, Department of Chemistry. (n.d.). Hazardous Waste Disposal.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.
- U.S. Environmental Protection Agency. (2016). Laboratory Environmental Sample Disposal Information Document.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR).
- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
- Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet - Benzyl ether.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet - Dibenzyl ether.
- PCCA. (2023, February). Safety Data Sheet - Terbutaline Sulfate USP.
- Fisher Scientific. (2025, May 1). Safety Data Sheet - Benzyl ether.
- Cayman Chemical. (2025, September 23). Safety Data Sheet - Terbutaline.
- New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet.
- Veeprho. (n.d.). This compound | CAS 28924-25-6.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Occupational Safety and Health Administration. (n.d.). PHENOL. OSHA Occupational Chemical Database.
- National Center for Biotechnology Information. (n.d.). Regulations and Advisories for Phenol. In Toxicological Profile for Phenol.
- Brundavan Laboratories Pvt Ltd. (2012). Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone.
- University of British Columbia, Safety & Risk Services. (n.d.). Isoflurane Spill Clean Up.
Sources
- 1. This compound | C26H31NO3 | CID 21450034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone [brundavanlabs.com]
- 3. Hazardous Waste Disposal [cool.culturalheritage.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pccarx.com [pccarx.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. nj.gov [nj.gov]
- 9. PHENOL | Occupational Safety and Health Administration [osha.gov]
- 10. REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. epa.gov [epa.gov]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
A Senior Application Scientist's Guide to Handling Terbutaline 3,5-Dibenzyl Ether: Personal Protective Equipment and Disposal
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Terbutaline 3,5-Dibenzyl Ether, a key intermediate in the synthesis of the bronchospasmolytic drug Terbutaline, is a compound whose handling demands rigorous safety protocols.[1][2] Its molecular structure, featuring a substituted phenol core with two benzyl ether groups, presents a unique combination of potential hazards that necessitate a comprehensive understanding and application of appropriate personal protective equipment (PPE).
This guide provides essential, field-proven safety and logistical information for handling this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
The primary hazards are derived from three sources: the benzyl ether moieties, the substituted phenol core, and the pharmacological activity of its parent compound, Terbutaline.
-
Benzyl Ether Groups: Benzyl ethers can cause skin and eye irritation and may lead to allergic skin reactions.[4][5][6] They are also recognized as environmental hazards due to their toxicity to aquatic life.[4]
-
Substituted Phenol Core: Phenolic compounds are known for their potential corrosivity and systemic toxicity.[7][8] A critical and often underestimated danger is their rapid absorption through the skin, which can occur without immediate pain due to anesthetic properties, potentially leading to systemic health effects.
-
Terbutaline Precursor: As an intermediate for Terbutaline, the compound may possess related pharmacological activity. Terbutaline sulfate is harmful if swallowed or inhaled and may cause damage to organs through prolonged exposure.[9][10]
The GHS hazard classifications for the closely related deuterated analog are summarized below and should be conservatively applied to this compound.
| Hazard Classification | Category | GHS Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [3] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The following protocol is designed to provide maximum protection against the specific risks posed by this compound.
Mandatory Engineering Control: The Chemical Fume Hood
All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[11][12] This is the primary and most critical engineering control to mitigate inhalation hazards from dust or vapors.[13]
Step-by-Step PPE Application (Donning & Doffing)
Proper procedure in putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence
-
Lab Coat: Select a clean, properly fitting lab coat.
-
Gloves (Inner Pair - Optional): For extended procedures, consider double-gloving.
-
Gloves (Outer Pair): Select the appropriate gloves (see below). Ensure they overlap the cuffs of the lab coat.
-
Eye/Face Protection: Don safety glasses or goggles. If a significant splash risk exists, add a face shield.[7]
Doffing Sequence
-
Gloves (Outer Pair): Remove using a glove-to-glove technique to avoid touching the outer surface. Dispose of immediately.
-
Lab Coat: Remove by rolling it inside-out, without touching the exterior.
-
Eye/Face Protection: Remove by handling the earpieces or strap.
-
Gloves (Inner Pair): If worn, remove and dispose of.
-
Hand Washing: Wash hands thoroughly with soap and water.[4]
Detailed PPE Specifications
| PPE Component | Specification | Rationale & Expert Insight |
| Hand Protection | Nitrile Gloves (minimum 5 mil thickness). Inspect before use. | Phenolic compounds can degrade latex; nitrile offers superior resistance.[7] For prolonged contact or handling of concentrated solutions, consider heavier-duty gloves like Neoprene. Always check manufacturer compatibility data. The key is to discard and replace gloves immediately upon any sign of contamination or degradation.[4] |
| Eye & Face Protection | ANSI Z87.1 Compliant Safety Glasses with side shields (minimum). Chemical Goggles and/or a Face Shield for splash hazards. | Protects against splashes and airborne particles causing serious eye irritation.[3] A face shield is mandatory when handling larger quantities or during procedures with a high risk of splashing (e.g., solution transfers, reaction quenching).[13] |
| Body Protection | Long-sleeved Laboratory Coat. A chemically resistant apron is recommended over the lab coat when handling significant quantities. | Provides a primary barrier against skin contact and contamination of personal clothing. The apron adds a layer of impermeable protection against spills. |
| Respiratory Protection | Not required when using a fume hood. | A properly functioning fume hood provides adequate protection from inhalation. If procedures cannot be conducted in a hood, a comprehensive risk assessment must be performed by EHS to determine the appropriate respiratory protection (e.g., a fit-tested respirator with organic vapor cartridges).[13] |
Operational Plan: A Workflow for Safe Handling
This workflow outlines the critical steps for safely managing this compound from receipt to use, emphasizing the integration of safety measures at each stage.
Caption: Workflow for Safe Handling of this compound.
Emergency & Disposal Protocols
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Emergency Procedures: Exposure Response
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing. Wipe the area with a gauze pad soaked in Polyethylene Glycol (PEG-300 or PEG-400) , if available, as this is highly effective for phenol-type exposures. If PEG is not available, flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][5] |
| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5] |
Spill Management
-
Small Spill (inside a fume hood):
-
Ensure PPE is appropriate.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[14]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert colleagues and the institutional safety office.
-
Prevent entry to the area.
-
Follow your institution's emergency response plan. Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan: A Lifecycle Approach
All materials contaminated with this compound are considered hazardous waste.[4][15] A "cradle-to-grave" approach ensures regulatory compliance and environmental protection.
Caption: Hazardous Waste Disposal Workflow.
Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted.
-
Collection: Use designated, clearly labeled, and sealed containers for solid and liquid waste.[14]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area with secondary containment.
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[4] Never pour this chemical down the drain.[15]
By adhering to these detailed protocols, you build a framework of safety that protects you, your colleagues, and your research. This commitment to procedural excellence is the foundation of trustworthy and authoritative science.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Apicule. This compound (CAS No: 28924-25-6) API Intermediate Manufacturers. [Link]
-
PCCA. Safety Data Sheet - Terbutaline Sulfate USP. (2023-02-23). [Link]
-
Veeprho. This compound | CAS 28924-25-6. [Link]
-
EHS University of Tennessee. Phenol SOP. [Link]
-
protocols.io. PHENOL FIRST AID and personal protective equipment. (2020-09-09). [Link]
-
The University of Queensland. Working Safely with Phenol Guideline. [Link]
-
MassiveBio. Phenol. (2026-01-11). [Link]
-
AstraZeneca Australia. SAFETY DATA SHEET - TERBUTALINE SULPHATE. (2016-03-29). [Link]
-
University of California, Berkeley EHS. Appendix P - Phenol First Aid Guide and PPE. [Link]
-
AA Blocks. Safety Data Sheet - Terbutaline-d9 3,5-Dibenzyl Ether. (2025-01-18). [Link]
-
ScienceLab.com. Material Safety Data Sheet - Terbutaline sulfate MSDS. (2005-10-10). [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. veeprho.com [veeprho.com]
- 3. aablocks.com [aablocks.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. twu.edu [twu.edu]
- 8. massivebio.com [massivebio.com]
- 9. astrazeneca.com.au [astrazeneca.com.au]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 12. pfaltzandbauer.com [pfaltzandbauer.com]
- 13. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
